H-Cys-Ser-Pro-Gly-Ala-Lys-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H39N7O8S |
|---|---|
分子量 |
561.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H39N7O8S/c1-12(18(32)27-14(22(36)37)5-2-3-7-23)26-17(31)9-25-20(34)16-6-4-8-29(16)21(35)15(10-30)28-19(33)13(24)11-38/h12-16,30,38H,2-11,23-24H2,1H3,(H,25,34)(H,26,31)(H,27,32)(H,28,33)(H,36,37)/t12-,13-,14-,15-,16-/m0/s1 |
InChI 键 |
ZLTNTUDHHIGSMD-QXKUPLGCSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Application of H-Cys-Ser-Pro-Gly-Ala-Lys-OH (mUNO Peptide): A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH, commercially and academically known as mUNO. We delve into its discovery through phage display technology, its historical development as a targeting ligand, and its mechanism of action, specifically its binding to the mannose receptor CD206 on M2-like tumor-associated macrophages (TAMs). This guide will detail the experimental protocols for its synthesis and characterization, present quantitative data on its binding and efficacy, and illustrate its utility in targeted drug delivery and cancer immunotherapy through structured diagrams.
Introduction
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and infiltrating immune cells. Among the immune cell populations, tumor-associated macrophages (TAMs) are key players in tumor progression. Particularly, the M2-polarized phenotype of TAMs is associated with immunosuppression, angiogenesis, and metastasis, making them an attractive target for therapeutic intervention. The peptide this compound, or mUNO, has emerged as a significant tool for specifically targeting these M2 TAMs.
Discovery and History
The discovery of the mUNO peptide was a result of in vivo phage display screening in mouse models of metastatic breast cancer[1][2]. This technique allows for the identification of peptides that home to specific tissues or cell types within a living organism. The initial screens identified a cyclic peptide, CSPGAKVRC, named "UNO"[2]. Subsequent research led to the development of a shorter, linear version, this compound, designated as "mUNO" (mini-UNO), which retained the targeting capabilities of the parent peptide[3]. Dr. Pablo Scodeller is credited as a key researcher in the discovery and development of the mUNO peptide[3].
The significance of mUNO lies in its high affinity and specificity for the mannose receptor, CD206, which is highly expressed on the surface of M2 TAMs[4][5]. This specificity allows for the targeted delivery of various payloads, including therapeutic agents and imaging probes, directly to the pro-tumoral macrophage population within the TME, thereby minimizing off-target effects[6][7][8].
Mechanism of Action: Targeting the CD206 Receptor
mUNO exerts its function by acting as a homing peptide to CD206-expressing cells. Computational modeling and experimental evidence have revealed that mUNO binds to a unique epitope on the CD206 receptor, specifically between the C-type lectin domains 1 and 2[1][4][9]. This binding site is distinct from the carbohydrate-binding domain where mannose and other sugars interact, which confers a higher degree of specificity to mUNO compared to mannose-based targeting strategies[7][9][10]. The interaction is stabilized by a combination of electrostatic forces, aromatic interactions, and hydrogen bonds[1][4][11].
Upon binding to CD206, the mUNO peptide and its conjugated cargo are internalized by the M2 TAMs. This provides a mechanism for the intracellular delivery of drugs that can either deplete the M2 TAM population or reprogram them into a pro-inflammatory, anti-tumoral M1 phenotype[7][11].
Quantitative Data
While the precise dissociation constant (K_d) for mUNO's interaction with CD206 is not consistently reported across the literature, its effectiveness as a targeting agent is well-documented. For context, a modified version of mUNO, known as MACTIDE, which was engineered for enhanced stability and affinity, exhibited a 15-fold lower K_d compared to the original mUNO peptide[5]. Another CD206-targeting peptide, RP832c, has a reported K_d of 5.64 μM[12]. The successful in vivo targeting and payload delivery by mUNO at nanomolar concentrations in various studies underscore its high-affinity interaction with CD206.
| Peptide | Target | Binding Affinity (K_d) | Notes |
| mUNO (this compound) | CD206 | Not explicitly stated | Effective targeting demonstrated in multiple preclinical models. |
| MACTIDE | CD206 | 15-fold lower than mUNO | Engineered version of mUNO with improved stability and affinity[5]. |
| RP832c | CD206 | 5.64 μM | A different CD206-targeting peptide for comparison[12]. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a general method for the synthesis of mUNO using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
Materials:
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF.
-
Add DIC and HOBt to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ala, Gly, Pro, Ser, Cys).
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Fluorescence Anisotropy Binding Assay
This assay measures the binding of a fluorescently labeled mUNO (e.g., FAM-mUNO) to recombinant CD206 protein.
Materials:
-
FAM-labeled mUNO peptide
-
Recombinant human or mouse CD206 protein
-
Phosphate-buffered saline (PBS)
-
384-well black plates
Procedure:
-
Prepare a series of dilutions of the recombinant CD206 protein in PBS.
-
Add a fixed concentration of FAM-mUNO to each well of the 384-well plate.
-
Add the different concentrations of CD206 protein to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence anisotropy using a plate reader equipped with appropriate filters for the fluorophore.
-
Plot the change in anisotropy as a function of the CD206 concentration and fit the data to a binding equation to determine the dissociation constant (K_d).
Cellular Uptake Assay
This protocol assesses the uptake of FAM-mUNO into CD206-positive cells.
Materials:
-
CD206-positive cells (e.g., M2-polarized macrophages)
-
CD206-negative control cells
-
FAM-labeled mUNO peptide
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI nuclear stain
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the CD206-positive and CD206-negative cells in appropriate culture vessels (e.g., chamber slides or multi-well plates).
-
Allow the cells to adhere and grow overnight.
-
Incubate the cells with a specific concentration of FAM-mUNO in cell culture medium for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove unbound peptide.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Stain the cell nuclei with DAPI.
-
Analyze the cellular uptake of FAM-mUNO using fluorescence microscopy to visualize the subcellular localization or by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.
Visualizations
mUNO-Mediated Drug Delivery Workflow
Caption: Workflow of mUNO-mediated targeted drug delivery to M2 TAMs.
Logical Relationship of mUNO Discovery
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Precision Targeting of Tumor Macrophages with a CD206 Binding Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mUNO peptide [novoprolabs.com]
- 4. Phage-Display-Derived Peptide Binds to Human CD206 and Modeling Reveals a New Binding Site on the Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mUNO peptide targets M2-TAMs in primary and metastatic breast tumors. - Laboratory of Precision and Nanomedicine [cancerbiology.ee]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting Pro-Tumoral Macrophages in Early Primary and Metastatic Breast Tumors with the CD206-Binding mUNO Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tumor-associated macrophages in nanomaterial-based anti-tumor therapy: as target spots or delivery platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a CD206-Targeted Peptide for PET Imaging of Macrophages in Syngeneic Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
mUNO Peptide as a CD206 Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mUNO peptide, a heptapeptide (B1575542) with the sequence CSPGAKVRC, has emerged as a significant ligand for the mannose receptor, CD206 (also known as MRC1). This receptor is predominantly expressed on the surface of M2-polarized macrophages, a cell type implicated in promoting tumor growth, immunosuppression, and metastasis. The specificity of mUNO for CD206 makes it a promising tool for targeted drug delivery, molecular imaging, and therapeutic intervention in cancer and other diseases where M2 macrophages play a critical role. This technical guide provides an in-depth overview of the mUNO peptide, including its binding characteristics, experimental protocols for its study, and the putative signaling pathways it may trigger.
Core Concepts
The mUNO peptide was identified through in vivo phage display screens in mice with metastatic breast tumors. It has been shown to bind to both mouse and human CD206, specifically at a novel epitope located between the C-type lectin domains (CTLD) 1 and 2. This binding is distinct from the mannose-binding site of the receptor, potentially offering greater specificity. The interaction is driven by a combination of electrostatic forces, aromatic interactions, and hydrogen bonds.
An engineered version of the mUNO peptide, named MACTIDE, has been developed to enhance its affinity and stability. MACTIDE incorporates a trypsin inhibitor loop from the Sunflower Trypsin Inhibitor-I, resulting in a 15-fold lower dissociation constant (Kd) compared to the parental mUNO peptide and a 5-fold increase in its half-life in tumor lysates.[1][2][3]
Quantitative Data
The following table summarizes the available quantitative data for the mUNO and MACTIDE peptides. While the precise dissociation constant (Kd) for mUNO is not explicitly stated in the reviewed literature, the relative improvement with the MACTIDE variant provides a valuable benchmark.
| Peptide | Target | Parameter | Value | Reference |
| mUNO | CD206 | Relative Binding Affinity | - | [1][2][3] |
| MACTIDE | CD206 | Dissociation Constant (Kd) | 15-fold lower than mUNO | [1][2][3] |
| MACTIDE | Tumor Lysate | Half-life | 5-fold longer than mUNO | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the mUNO peptide.
In Vitro M2 Macrophage Polarization
Objective: To generate M2-polarized macrophages from bone marrow-derived macrophages (BMDMs) for in vitro studies.
Materials:
-
Bone marrow cells from mice
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Interleukin-4 (IL-4)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs). Replace the medium on day 3.
-
On day 7, replace the medium with fresh RPMI-1640 containing 10% FBS and 20 ng/mL IL-4 to induce M2 polarization.
-
Culture the cells for an additional 48-72 hours.
-
Confirm M2 polarization by assessing the expression of CD206 and other M2 markers (e.g., Arginase-1, Ym1) using flow cytometry or qPCR.
Fluorescence Anisotropy Binding Assay
Objective: To qualitatively and quantitatively assess the binding of mUNO peptide to recombinant CD206.
Materials:
-
Fluorescently labeled mUNO peptide (e.g., FAM-mUNO)
-
Recombinant human or mouse CD206 protein
-
Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)
-
Fluorometer capable of measuring fluorescence anisotropy
Protocol:
-
Prepare a series of dilutions of the recombinant CD206 protein in the binding buffer.
-
Prepare a solution of FAM-mUNO in the binding buffer at a constant concentration (e.g., 100 nM).
-
In a multi-well plate, mix the FAM-mUNO solution with the different concentrations of CD206. Include a control well with FAM-mUNO only.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Measure the fluorescence anisotropy of each well using a fluorometer.
-
Plot the change in anisotropy as a function of the CD206 concentration.
-
The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).
In Vivo Peptide Homing and Biodistribution
Objective: To evaluate the tumor-targeting ability and biodistribution of the mUNO peptide in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., bearing 4T1 breast cancer xenografts)
-
FAM-labeled mUNO peptide
-
Saline or PBS for injection
-
In vivo imaging system (e.g., IVIS)
-
Fluorescence microscope
Protocol:
-
Inject tumor-bearing mice intravenously or intraperitoneally with FAM-mUNO (e.g., 10-30 nmol per mouse).
-
At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and perfuse with PBS to remove circulating peptide.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using an in vivo imaging system to quantify the fluorescence intensity.
-
For microscopic analysis, fix the tissues in 4% paraformaldehyde, cryoprotect in sucrose, and embed in OCT.
-
Prepare tissue sections and perform immunofluorescence staining for macrophage markers (e.g., F4/80, CD206) to visualize co-localization with the FAM-mUNO signal.
-
Analyze the images using a fluorescence microscope to assess the cellular localization of the peptide.
Pulse-Chase Experiment for Internalization
Objective: To study the internalization and intracellular trafficking of the mUNO peptide in M2 macrophages.
Materials:
-
M2-polarized macrophages
-
FAM-labeled mUNO peptide
-
Culture medium
-
Lysosomal markers (e.g., LysoTracker)
-
Confocal microscope
Protocol:
-
Pulse: Incubate M2-polarized macrophages with FAM-mUNO in culture medium for a short period (e.g., 30 minutes) at 37°C to allow for binding and internalization.
-
Chase: Wash the cells with cold PBS to remove unbound peptide.
-
Add fresh, pre-warmed culture medium without the peptide.
-
Incubate the cells for different chase periods (e.g., 0, 30, 60, 120 minutes) at 37°C.
-
At each time point, fix the cells with 4% paraformaldehyde.
-
(Optional) Stain with a lysosomal marker to investigate co-localization.
-
Image the cells using a confocal microscope to track the intracellular localization of the FAM-mUNO over time. Studies suggest that mUNO may escape early endosomes and avoid lysosomal degradation.[4]
Signaling Pathways and Experimental Workflows
The binding of mUNO to the unique epitope on CD206 likely initiates a cascade of intracellular events. While the precise signaling pathway is still under investigation, it is known that CD206 engagement can lead to receptor internalization and subsequent downstream effects.
Hypothesized mUNO-CD206 Signaling Pathway
Based on the known functions of CD206 and the behavior of the mUNO peptide, a hypothetical signaling pathway can be proposed. Upon binding of mUNO to the CTLD1-CTLD2 region of CD206, the receptor-ligand complex is internalized via clathrin-mediated endocytosis. Inside the cell, the complex is trafficked to early endosomes. The acidic environment of the endosome may facilitate the dissociation of mUNO from CD206. Subsequently, CD206 can be recycled back to the cell surface, while the fate of the mUNO peptide may involve escape from the endosome into the cytoplasm, as suggested by pulse-chase studies.[4] This endosomal escape is a critical feature for the intracellular delivery of therapeutic payloads.
Experimental Workflow for Characterizing mUNO-CD206 Interaction
The following diagram illustrates a typical workflow for the comprehensive characterization of the mUNO peptide as a CD206 ligand.
Conclusion
The mUNO peptide represents a highly specific and versatile tool for targeting CD206-positive M2 macrophages. Its unique binding epitope and capacity for intracellular delivery make it an attractive candidate for the development of novel diagnostics and therapeutics. The engineered variant, MACTIDE, with its enhanced affinity and stability, further expands the potential applications of this peptide platform. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this promising area of targeted therapy.
References
- 1. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Pro-Tumoral Macrophages in Early Primary and Metastatic Breast Tumors with the CD206-Binding mUNO Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Function of H-Cys-Ser-Pro-Gly-Ala-Lys-OH (mUNO Peptide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH, commonly referred to as mUNO, is a linear hexapeptide that has emerged as a significant tool in targeted cancer therapy. Its primary biological function lies in its ability to specifically bind to the CD206 mannose receptor, a key surface marker of M2-polarized tumor-associated macrophages (TAMs). This targeting capability allows for the selective delivery of therapeutic agents to the tumor microenvironment, thereby offering a promising strategy for reprogramming immunosuppressive macrophages into an anti-tumor phenotype. This technical guide provides a comprehensive overview of the biological function of mUNO, including its mechanism of action, quantitative binding data, detailed experimental protocols, and the signaling pathways it modulates when used as a drug delivery vehicle.
Core Biological Function: Targeting the CD206 Receptor
The fundamental biological role of the this compound (mUNO) peptide is its function as a targeting motif for the CD206 mannose receptor.[1] CD206 is a C-type lectin receptor predominantly expressed on the surface of M2-polarized macrophages, which are known to contribute to an immunosuppressive tumor microenvironment that fosters tumor growth and metastasis.[1][2]
The mUNO peptide has been identified as a CD206-binding motif, enabling it to selectively deliver conjugated cargo to these M2 TAMs.[1] Computational modeling has indicated that mUNO interacts with a binding site located between the C-type lectin domains (CTLD) 1 and 2 of the mouse CD206 receptor.[1] This targeted delivery is crucial for therapeutic strategies aimed at modulating the function of TAMs in diseases such as triple-negative breast cancer.
Quantitative Data: Binding Affinity and Stability
The efficacy of mUNO as a targeting agent has been quantitatively assessed and subsequently improved through protein engineering. A rationally designed version of the peptide, named MACTIDE, which incorporates the mUNO sequence into a trypsin inhibitor loop from the Sunflower Trypsin Inhibitor-I, has demonstrated enhanced binding affinity and proteolytic stability.
| Peptide | Parameter | Value | Comparison | Reference |
| MACTIDE | Dissociation Constant (KD) | Not specified, but 15-fold lower than mUNO | 15-fold stronger binding to recombinant CD206 compared to the original mUNO peptide. | |
| MACTIDE | Half-life in tumor lysates | Not specified, but 5-fold longer than mUNO | 5-fold increased stability in a tumor microenvironment compared to the parental mUNO peptide. |
Experimental Protocols
Peptide Synthesis and Conjugation
Peptides such as mUNO and its derivatives are typically synthesized using solid-phase peptide synthesis (SPPS). For drug conjugation, a therapeutic agent can be coupled to the N-terminus of the peptide, often with a linker such as aminohexanoic acid (Ahx) to provide spatial separation.
Example: Synthesis of MACTIDE-V (Verteporfin conjugate)
-
Solid-Phase Synthesis: The linear peptide precursor of MACTIDE is synthesized on a solid support.
-
Drug Coupling: Verteporfin is coupled to the N-terminus of the peptide.
-
Cleavage and Deprotection: The peptide conjugate is released from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide conjugate is lyophilized to obtain a stable powder.
-
Cyclization (for MACTIDE): To form the disulfide bridge in MACTIDE, the linear precursor is dissolved in a water:acetonitrile mixture, and the pH is adjusted to 8 with ammonium (B1175870) hydroxide (B78521) to facilitate oxidation.
Peptide Binding Studies using Quartz Crystal Microbalance (QCM)
QCM is a sensitive technique used to measure mass changes on a crystal surface, which can be adapted to study peptide-protein interactions in real-time.
Protocol Outline:
-
Crystal Preparation: A gold-coated quartz crystal is cleaned with isopropanol, ethanol, and deionized water.
-
Protein Immobilization: The recombinant CD206 protein is immobilized onto the crystal surface.
-
Baseline Establishment: A baseline frequency is established with a running buffer.
-
Peptide Injection: The peptide solution (e.g., mUNO or MACTIDE) at various concentrations is flowed over the crystal surface.
-
Data Acquisition: The change in resonant frequency of the crystal is monitored over time, which corresponds to the binding of the peptide to the immobilized protein.
-
Data Analysis: The binding kinetics and dissociation constant (KD) are calculated from the frequency shift data.
Signaling Pathway Modulation: The YAP/TAZ Pathway
When conjugated to a therapeutic agent like Verteporfin, the mUNO-derived peptide MACTIDE can modulate intracellular signaling pathways within TAMs. Verteporfin is an inhibitor of the YAP/TAZ pathway, a critical signaling cascade involved in mechanotransduction and cell proliferation.
The MACTIDE-Verteporfin conjugate, termed MACTIDE-V, has been shown to reprogram TAMs towards an anti-tumoral phenotype. In vitro studies with bone marrow-derived mouse macrophages demonstrated that MACTIDE-V treatment leads to the exclusion of the transcriptional co-activator YAP from the nucleus. This nuclear exclusion inhibits the pro-tumoral functions of TAMs and promotes an anti-cancer immune response.
Caption: Signaling pathway modulation by MACTIDE-V in TAMs.
Experimental Workflow: Targeted Drug Delivery and Reprogramming
The overall experimental workflow for utilizing the mUNO peptide for targeted drug delivery and macrophage reprogramming can be visualized as a multi-step process.
Caption: Experimental workflow for mUNO-based targeted therapy.
Conclusion
The this compound (mUNO) peptide is a valuable molecular tool for researchers and drug developers focused on cancer immunotherapy. Its specific affinity for the CD206 receptor on M2 TAMs provides a robust mechanism for targeted drug delivery to the tumor microenvironment. The successful enhancement of its properties in the form of the MACTIDE peptide, and its effective use in delivering pathway inhibitors like Verteporfin, underscore the potential of this peptide in reprogramming the immune landscape of tumors. The detailed protocols and understanding of the modulated signaling pathways presented in this guide offer a solid foundation for further research and development in this promising area of oncology.
References
An In-depth Technical Guide to CSPGAK Peptide Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CSPGAK peptide, also known as mUNO, has emerged as a promising tool for targeting the mannose receptor (CD206), a key player in the tumor microenvironment. CD206 is predominantly expressed on M2-like tumor-associated macrophages (TAMs), which are implicated in promoting tumor growth, immunosuppression, and metastasis. The specific delivery of therapeutic agents to these cells holds the potential for highly targeted and effective cancer therapies. This guide provides a comprehensive overview of the identification and validation of the molecular target of the CSPGAK peptide and its enhanced analogue, MACTIDE, offering detailed experimental protocols and data for researchers in the field.
Target Identification: Pinpointing CD206
The primary molecular target of the CSPGAK peptide (mUNO) and its affinity-matured version, MACTIDE, is the mannose receptor, CD206. This was identified through a series of binding and functional assays.
Quantitative Binding and Stability Data
The development of MACTIDE from the original mUNO peptide resulted in significantly improved binding affinity and stability, crucial for effective in vivo applications. The key quantitative parameters are summarized below.
| Peptide | Target | Binding Affinity (KD) | Half-life in Tumor Lysate | Key Findings |
| mUNO (CSPGAK) | CD206 | - | - | Specifically targets CD206 on M2-like TAMs. |
| MACTIDE | CD206 | 15-fold lower than mUNO[1][2][3][4] | 5-fold longer than mUNO[1] | Enhanced affinity and proteolytic stability. |
Experimental Protocols for Target Identification and Validation
This section provides detailed methodologies for the key experiments used to identify and validate the interaction between CSPGAK/MACTIDE and CD206.
Affinity Pull-Down Assay
This technique is used to isolate and identify binding partners of a "bait" protein (in this case, the CSPGAK peptide) from a complex mixture like a cell lysate.
Objective: To identify proteins from a TAM cell lysate that bind to the CSPGAK peptide.
Materials:
-
Biotinylated CSPGAK peptide
-
Streptavidin-conjugated magnetic beads
-
TAM cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot apparatus and reagents
-
Mass spectrometer
Protocol:
-
Bead Preparation: Resuspend streptavidin-conjugated magnetic beads in lysis buffer. Wash the beads three times with lysis buffer.
-
Peptide Immobilization: Incubate the washed beads with an excess of biotinylated CSPGAK peptide for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Blocking: Wash the peptide-coated beads three times with wash buffer to remove unbound peptide.
-
Protein Binding: Add the TAM cell lysate to the peptide-coated beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for protein-peptide interaction.
-
Washing: Wash the beads five times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.
-
Analysis:
-
Western Blot: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against CD206 to confirm its presence.
-
Mass Spectrometry: For unbiased identification of binding partners, subject the eluted proteins to in-gel or in-solution digestion with trypsin followed by LC-MS/MS analysis.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the CSPGAK/MACTIDE interaction with CD206.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human or mouse CD206
-
CSPGAK or MACTIDE peptide
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a standard amine coupling kit (EDC/NHS).
-
Inject recombinant CD206 diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the CSPGAK or MACTIDE peptide in running buffer.
-
Inject the peptide solutions over the immobilized CD206 surface at a constant flow rate.
-
Monitor the change in response units (RU) to observe the association phase.
-
-
Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the peptide from CD206.
-
Regeneration: Inject the regeneration solution to remove any remaining bound peptide and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Objective: To determine the thermodynamic profile of the MACTIDE-CD206 interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human or mouse CD206
-
MACTIDE peptide
-
Dialysis buffer (e.g., PBS, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dialyze both the recombinant CD206 and MACTIDE peptide extensively against the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both protein and peptide.
-
-
ITC Experiment:
-
Load the recombinant CD206 into the sample cell of the calorimeter.
-
Load the MACTIDE peptide into the injection syringe at a concentration typically 10-15 times that of the protein in the cell.
-
Perform a series of injections of the peptide into the protein solution while monitoring the heat changes.
-
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of peptide to protein. Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Target Validation in a Cellular and In Vivo Context
Validating the interaction in a more physiological setting is crucial to confirm the biological relevance of the identified target.
In Vivo Homing Studies
These studies assess the ability of the peptide to specifically target CD206-expressing cells in a living organism.
Objective: To visualize the specific accumulation of FAM-labeled MACTIDE in CD206+ TAMs in a mouse model of triple-negative breast cancer (TNBC).
Materials:
-
TNBC tumor-bearing mice (e.g., 4T1 model)
-
FAM-labeled MACTIDE
-
Control peptide (e.g., scrambled sequence)
-
Immunofluorescence staining reagents (primary antibody against CD206, fluorescently labeled secondary antibody)
-
Confocal microscope
Protocol:
-
Peptide Administration: Administer FAM-MACTIDE or a control peptide to tumor-bearing mice via intravenous, intraperitoneal, or oral routes.
-
Tissue Collection and Preparation: After a defined circulation time (e.g., 24 hours), euthanize the mice and harvest the tumors and control organs (e.g., liver). Fix the tissues in paraformaldehyde and prepare frozen sections.
-
Immunofluorescence Staining:
-
Permeabilize the tissue sections.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against CD206.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) to detect CD206.
-
-
Imaging: Visualize the tissue sections using a confocal microscope. The colocalization of the green fluorescence from FAM-MACTIDE and the red fluorescence from the CD206 antibody will indicate specific targeting of CD206+ cells.
Cell Viability and Functional Assays
These assays are used to determine the downstream functional consequences of the peptide binding to its target, particularly when conjugated to a therapeutic agent.
Objective: To assess the cytotoxic effect of a MACTIDE-Verteporfin conjugate on macrophages.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
MACTIDE-Verteporfin conjugate
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Protocol:
-
Cell Culture: Culture BMDMs in a 96-well plate.
-
Treatment: Treat the cells with varying concentrations of the MACTIDE-Verteporfin conjugate.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway Analysis
Understanding the signaling pathways modulated by the CSPGAK peptide upon binding to CD206 is essential for elucidating its mechanism of action.
CD206 Signaling and Macrophage Reprogramming
Binding of ligands to CD206 can trigger downstream signaling cascades that influence macrophage phenotype and function. In the context of the MACTIDE-Verteporfin conjugate, a key downstream effect is the modulation of the YAP/TAZ pathway, leading to the reprogramming of pro-tumoral M2-like TAMs towards an anti-tumoral M1-like phenotype. This reprogramming is characterized by increased phagocytic activity and the upregulation of genes associated with cytotoxic macrophages.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the proposed signaling pathway.
Conclusion
The identification and validation of CD206 as the target for the CSPGAK peptide and its derivative, MACTIDE, have paved the way for novel therapeutic strategies aimed at reprogramming the tumor microenvironment. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate this promising peptide-receptor interaction and develop new targeted therapies for cancer. The ability of MACTIDE to specifically deliver a payload to CD206+ TAMs and modulate their function underscores the potential of this approach in immuno-oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
In-Depth Technical Guide: Binding Affinity of H-Cys-Ser-Pro-Gly-Ala-Lys-OH to the Mannose Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH, also known as CSPGAK or mUNO, to its target, the mannose receptor (CD206). This interaction is of significant interest for the targeted delivery of therapeutics and imaging agents to tumor-associated macrophages (TAMs), which overexpress the mannose receptor.
Executive Summary
The peptide this compound (mUNO) has been identified as a specific ligand for the mannose receptor (CD206).[1][2][3] The binding site for this peptide is distinct from the carbohydrate-binding domain of the receptor, indicating that it does not compete with endogenous mannose-based ligands.[1][3] This unique binding characteristic enhances its potential for targeted applications. The binding affinity has been qualitatively and quantitatively assessed, primarily through fluorescence anisotropy and quartz crystal microbalance. While a precise dissociation constant (Kd) for mUNO is not publicly available in all literature, a subsequently engineered peptide, MACTIDE, which incorporates the mUNO sequence, has been shown to have a 15-fold lower Kd, indicating a significant improvement in binding affinity.
Data Presentation: Quantitative Binding Affinity
The following table summarizes the known quantitative binding data for this compound and its derivatives to the mannose receptor.
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| This compound (mUNO) | Mannose Receptor (CD206) | Quartz Crystal Microbalance (QCM) | Not explicitly stated, but serves as the baseline for comparison. | |
| MACTIDE (mUNO-derived peptide) | Mannose Receptor (CD206) | Quartz Crystal Microbalance (QCM) | 15-fold lower than mUNO |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the binding of this compound to the mannose receptor are provided below.
Fluorescence Anisotropy for Binding Affinity Determination
Fluorescence anisotropy is a common technique used to measure the binding of a small fluorescently labeled ligand (like a peptide) to a larger protein. The change in the rotational speed of the fluorescent molecule upon binding is measured as a change in the anisotropy of the emitted light.
Objective: To determine the dissociation constant (Kd) of the interaction between a fluorescently labeled CSPGAK peptide (e.g., FAM-CSPGAK) and the mannose receptor.
Materials:
-
Fluorescently labeled peptide (e.g., 5-FAM-Ahx-Cys-Ser-Pro-Gly-Ala-Lys-OH)
-
Recombinant human or mouse mannose receptor (CD206)
-
Binding Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-binding 96-well or 384-well plates
Procedure:
-
Preparation of Reagents:
-
Dissolve the fluorescently labeled peptide in the binding buffer to a stock concentration of 1 µM.
-
Prepare a series of dilutions of the mannose receptor in the binding buffer, starting from a high concentration (e.g., 10 µM) and performing serial 2-fold dilutions.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled peptide to each well (e.g., a final concentration of 10 nM).
-
Add the varying concentrations of the mannose receptor to the wells. Include a control well with only the labeled peptide in the buffer.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence anisotropy using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
-
Data Analysis:
-
The observed anisotropy values are plotted against the concentration of the mannose receptor.
-
The data is then fitted to a one-site binding equation using non-linear regression analysis to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in refractive index at the surface of a sensor chip as a ligand and analyte interact.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the interaction between the CSPGAK peptide and the mannose receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
This compound peptide
-
Recombinant mannose receptor
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of the Ligand:
-
The mannose receptor is typically immobilized on the sensor chip surface via amine coupling.
-
The surface is first activated with a mixture of EDC and NHS.
-
The mannose receptor, in a low ionic strength buffer, is then injected over the activated surface.
-
Finally, any remaining active sites are deactivated with ethanolamine.
-
-
Analyte Injection:
-
A series of concentrations of the CSPGAK peptide (analyte) are prepared in the running buffer.
-
The peptide solutions are injected sequentially over the sensor surface with the immobilized mannose receptor. Each injection is followed by a dissociation phase where only the running buffer flows over the surface.
-
-
Data Collection and Analysis:
-
The binding of the peptide to the receptor is monitored in real-time as a change in response units (RU).
-
The resulting sensorgrams are analyzed using the instrument's software. The association and dissociation rates are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat change that occurs upon the binding of two molecules. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).
Objective: To obtain a complete thermodynamic profile of the binding of the CSPGAK peptide to the mannose receptor.
Materials:
-
Isothermal titration calorimeter
-
This compound peptide
-
Recombinant mannose receptor
-
Dialysis buffer (the same buffer for both the peptide and the receptor is crucial)
Procedure:
-
Sample Preparation:
-
The mannose receptor is placed in the sample cell of the calorimeter.
-
The CSPGAK peptide is loaded into the injection syringe at a concentration typically 10-15 times higher than the receptor concentration.
-
Both the receptor and peptide solutions must be in the same, extensively dialyzed buffer to minimize heat of dilution effects.
-
-
Titration:
-
A series of small, precise injections of the peptide solution are made into the sample cell containing the mannose receptor.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the peptide to the receptor.
-
The resulting binding isotherm is fitted to a binding model to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining binding affinity using fluorescence anisotropy.
Caption: Logical relationship of mUNO peptide binding to the mannose receptor.
References
In Silico Modeling of CSPGAK Peptide-CD206 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mannose receptor, CD206, expressed on the surface of M2-like tumor-associated macrophages (TAMs), has emerged as a promising target for cancer immunotherapy. The CSPGAK peptide, also known as mUNO, has been identified as a ligand that specifically binds to a novel epitope on CD206, distinct from its carbohydrate-binding domains. This technical guide provides an in-depth overview of the in silico modeling of the CSPGAK peptide's interaction with CD206, offering a comprehensive resource for researchers in drug development and molecular modeling. We detail the computational and experimental methodologies employed to characterize this interaction, present the available quantitative data, and elucidate the potential downstream signaling pathways.
Introduction
The tumor microenvironment plays a critical role in cancer progression and immunosuppression. Tumor-associated macrophages (TAMs), particularly those with an M2-like phenotype, are key components of this environment, contributing to tumor growth, angiogenesis, and metastasis. The mannose receptor (CD206), a C-type lectin, is a hallmark of M2-like macrophages and represents an attractive target for therapeutic intervention.[1]
The heptapeptide (B1575542) CSPGAK (mUNO) was discovered through in vivo phage display and has been shown to selectively target CD206-expressing TAMs.[1] Computational studies have been instrumental in elucidating the binding mechanism of CSPGAK to CD206, revealing a unique binding site between the C-type lectin domains 1 and 2 (CTLD1 and CTLD2).[2][3] This guide will delve into the in silico approaches used to model this interaction, providing a technical framework for similar research endeavors.
CSPGAK Peptide and CD206 Receptor
The CSPGAK (mUNO) Peptide
The CSPGAK peptide is a linear seven-amino-acid sequence (Cys-Ser-Pro-Gly-Ala-Lys). Its cyclic version, CSPGAKVRC, was initially identified, but studies have shown that the linear form is responsible for CD206 binding.[1]
The CD206 Mannose Receptor
CD206 is a 175 kDa transmembrane protein primarily expressed on macrophages and dendritic cells.[4] Its extracellular portion consists of an N-terminal cysteine-rich ricin-like domain, a fibronectin type II (FNII) repeat, and eight C-type lectin domains (CTLDs).[5] While the CTLDs are known to bind mannose, fucose, and N-acetylglucosamine, the CSPGAK peptide interacts with a distinct, previously untargeted epitope.[2][3]
In Silico Modeling of the CSPGAK-CD206 Interaction
In silico modeling has been pivotal in understanding the structural basis of the CSPGAK-CD206 interaction. The primary methods employed are molecular docking and molecular dynamics simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For the CSPGAK-CD206 interaction, blind docking approaches have been used, where the entire receptor surface is searched for potential binding sites.
Experimental Protocol: Molecular Docking
-
Protein and Peptide Preparation:
-
The 3D structure of the extracellular domain of human CD206 is obtained from homology modeling or existing crystal structures. Missing residues are modeled using tools like SWISS-MODEL.[2]
-
The 3D structure of the CSPGAK peptide is generated using peptide building tools.
-
-
Docking Software:
-
Hierarchical peptide docking algorithms, such as HPEPDOCK, are utilized for blind and flexible peptide docking.[6]
-
-
Docking Simulation:
-
To account for receptor flexibility, an ensemble of receptor conformations can be generated from a molecular dynamics simulation trajectory. These conformations are clustered, and representative structures from the most populated clusters are used for docking.[6]
-
The docking algorithm samples a vast number of binding poses of the flexible peptide on the surface of the receptor conformations.
-
-
Scoring and Analysis:
-
The generated poses are scored based on a scoring function that estimates the binding free energy. Poses with the best scores are then analyzed.
-
Analysis of the top-ranked poses for the CSPGAK-CD206 interaction revealed a high-affinity binding site located in a loop connecting CTLD1 and CTLD2. Other potential binding sites with lower affinity were identified in the FNII and cysteine-rich domains.[2]
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the peptide-receptor complex over time, allowing for the assessment of binding stability and the characterization of intermolecular interactions.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The top-ranked docked complex of CSPGAK and CD206 is used as the starting structure.
-
The complex is placed in a simulation box (e.g., a cubic or dodecahedron box) and solvated with a water model (e.g., TIP3P).[6][7]
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
-
Force Field:
-
Simulation Parameters (Example using GROMACS):
-
Energy Minimization: The system is energy-minimized to remove steric clashes.
-
Equilibration: The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature). This allows the solvent to relax around the protein-peptide complex and the system to reach the desired temperature and pressure.
-
Production Run: A production MD simulation is run for a significant duration (e.g., microsecond timescale) to sample the conformational space of the complex.[2]
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and peptide.
-
Hydrogen Bond Analysis: To identify stable hydrogen bonds between the peptide and the receptor.
-
Interaction Energy Calculation: To quantify the strength of the interaction.
-
MD simulations of the CSPGAK-CD206 complex have shown that the interaction is stable and mediated by a network of hydrogen bonds, electrostatic interactions, and aromatic interactions.[2] The simulations also revealed that the binding of mUNO can induce a conformational change in CD206, causing a "closing" of the L-shaped structure of the receptor.[2]
Quantitative Data
| Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |
| MACTIDE | Recombinant CD206 | Quartz Crystal Microbalance (QCM) | 15-fold lower than mUNO | [6] |
| RP-182 | Human CD206 | Microscale Thermophoresis (MST) | ~8 µM | [9] |
| RP-182 | Murine CD206 | Microscale Thermophoresis (MST) | ~19 µM | [9] |
Note: A lower Kd value indicates a higher binding affinity. The development of MACTIDE with a significantly improved affinity highlights the potential for peptide engineering to enhance targeting of CD206.[6]
Experimental Validation
The in silico predictions have been corroborated by experimental data, primarily through fluorescence anisotropy assays.
Experimental Protocol: Fluorescence Anisotropy
-
Reagents:
-
Fluorescently labeled CSPGAK peptide (e.g., FAM-CSPGAK).
-
Recombinant human or mouse CD206 protein.
-
Binding buffer.
-
-
Procedure:
-
A constant concentration of the fluorescently labeled peptide is incubated with increasing concentrations of the receptor protein.
-
The fluorescence anisotropy of the solution is measured at equilibrium using a plate reader.
-
-
Data Analysis:
-
The change in anisotropy is plotted against the receptor concentration.
-
The data is fitted to a binding equation to determine the dissociation constant (Kd).
-
Fluorescence anisotropy experiments have confirmed a direct interaction between FAM-labeled CSPGAK and recombinant human and mouse CD206.[1][2] These studies also demonstrated that the binding is specific, as no significant interaction was observed with a control protein (CD163) or a scrambled peptide.[1][2]
CD206 Signaling Pathway
While CD206 itself lacks intrinsic signaling motifs in its cytoplasmic tail, it can modulate immune responses by interacting with other receptors and signaling pathways.[5] Recent evidence suggests that CD206 activation can lead to the recruitment of Toll-like receptors (TLRs), specifically TLR1 and TLR2, forming a trimeric complex.[10] This complex can then recruit the adaptor protein MyD88, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory cytokines.[10]
The binding of CSPGAK to its unique epitope on CD206 may induce a conformational change that facilitates this crosstalk with the TLR signaling pathway, leading to the reprogramming of TAMs from an immunosuppressive M2-like phenotype to a more pro-inflammatory, anti-tumoral M1-like phenotype.
Visualizations
In Silico Modeling Workflow
References
- 1. TLR-signaling Networks: An Integration of Adaptor Molecules, Kinases, and Cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phage-Display-Derived Peptide Binds to Human CD206 and Modeling Reveals a New Binding Site on the Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. mdpi.com [mdpi.com]
- 5. Polarizable Mean-Field Model of Water for Biological Simulations with Amber and Charmm force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast polarizable water model for atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Pro-Tumoral Macrophages in Early Primary and Metastatic Breast Tumors with the CD206-Binding mUNO Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of H-Cys-Ser-Pro-Gly-Ala-Lys-OH
This technical guide provides a detailed overview of the predicted physicochemical properties of the hexapeptide this compound. Due to the absence of specific experimental data for this exact sequence in the public domain, this document outlines theoretically calculated properties based on the constituent amino acids, alongside standard experimental protocols for peptide characterization.
Physicochemical Properties
The physicochemical properties of a peptide are fundamental to understanding its behavior in biological systems, influencing its solubility, stability, and potential for therapeutic application. The properties for this compound are summarized below.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Theoretical Value | Method of Derivation |
| Molecular Formula | C₂₂H₃₉N₇O₉S | Summation of atomic composition of constituent amino acid residues. |
| Molecular Weight | 561.66 g/mol | Calculated by summing the molecular weights of the amino acid residues (Cys, Ser, Pro, Gly, Ala, Lys) and subtracting the molecular weight of water for each of the five peptide bonds formed. |
| Theoretical Isoelectric Point (pI) | 8.95 | Calculated by averaging the pKa values of the ionizable groups that bracket the neutral species (zwitterion). The relevant pKa values are for the Cysteine side chain (~8.3) and the N-terminal amino group (~9.6).[1][2] |
| Net Charge at pH 7.4 | +1 | Based on the pKa values of the ionizable groups: the C-terminal carboxyl group is deprotonated (-1), while the N-terminal amino group and the Lysine side chain are protonated (+1 each), and the Cysteine side chain is protonated (0). |
Solubility and Stability
-
Solubility : The peptide contains hydrophilic amino acids such as Serine and Lysine, which should impart good solubility in aqueous solutions.[3] The overall charge at neutral pH also contributes to its hydrophilicity. However, peptides containing Proline can sometimes exhibit reduced solubility due to conformational constraints.[3] The presence of a Cysteine residue introduces the possibility of forming disulfide bonds, which could lead to dimerization and potentially reduced solubility of the oxidized form. For experimental use, dissolving the lyophilized peptide in sterile, deionized water or a suitable buffer is recommended. The use of counterions like trifluoroacetic acid (TFA) from HPLC purification can enhance solubility.[4][5][6]
-
Stability : Peptide stability can be affected by chemical and enzymatic degradation. The peptide bonds may be susceptible to hydrolysis, particularly at extreme pH values. The Cysteine residue is prone to oxidation, leading to the formation of a disulfide-linked dimer.[3] For storage, it is recommended to keep the peptide in a lyophilized form at -20°C or lower to minimize degradation.[4][5][6] Once in solution, it is advisable to use the peptide promptly or store it in frozen aliquots.
Experimental Protocols
The following sections describe standard methodologies for the synthesis, purification, and characterization of peptides like this compound.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides.[7]
Objective: To synthesize the linear peptide this compound.
Methodology: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Selection: A suitable resin, such as a Rink Amide or Wang resin, is chosen depending on the desired C-terminal modification (amide or carboxylic acid). For this compound, a pre-loaded Lys(Boc)-Wang resin would be appropriate.
-
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid in the sequence (Alanine) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and is then added to the resin to form a peptide bond. The reaction is monitored for completion (e.g., using a ninhydrin (B49086) test).
-
Washing: The resin is washed thoroughly with DMF and other solvents to remove excess reagents and by-products.
-
Iteration: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (Gly, Pro, Ser, Cys) in the sequence. Side-chain protecting groups (e.g., Trt for Cys, tBu for Ser, Boc for Lys) are used to prevent side reactions.[8]
-
Cleavage and Final Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to protect sensitive residues like Cysteine.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then dissolved in a water/acetonitrile (B52724) mixture and lyophilized to obtain a dry powder.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Purification and Characterization
Objective: To purify the crude peptide and verify its identity and purity.
Methodology:
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
The solution is injected onto a C18 reverse-phase HPLC column.
-
The peptide is eluted using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, both containing an ion-pairing agent like TFA.
-
Fractions are collected, and those containing the pure peptide (as determined by analytical HPLC) are pooled and lyophilized.
-
-
Characterization:
-
Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The observed mass should match the theoretical calculated mass.
-
Analytical RP-HPLC: The purity of the final peptide product is assessed by analytical RP-HPLC. A single sharp peak indicates a high degree of purity (typically >95% for research applications).
-
Caption: Workflow for peptide purification and characterization.
Potential Biological Activity and Signaling
While the specific biological activity of this compound is not documented, peptides with similar compositions, particularly those containing Cysteine and charged residues like Lysine, can exhibit a range of biological functions.[7] These can include acting as signaling molecules, enzyme inhibitors, or antimicrobial agents.
A common mechanism of action for bioactive peptides is the modulation of cell surface receptors, such as G-protein coupled receptors (GPCRs). The diagram below illustrates a hypothetical signaling pathway that could be activated by a peptide ligand.
Caption: Hypothetical GPCR signaling pathway for a bioactive peptide.
This guide provides a foundational understanding of the peptide this compound based on theoretical calculations and standard biochemical methodologies. Experimental validation is essential to confirm these properties and to elucidate the specific biological function of this peptide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. H-Cys-Arg-Gly-Asp-Phe-Pro-Ala-Ser-Ser-Cys-OH peptide [novoprolabs.com]
- 5. H-Ala-His-Lys-OH peptide [novoprolabs.com]
- 6. H-Cys-Gly-OH peptide [novoprolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on H-Cys-Ser-Pro-Gly-Ala-Lys-OH Peptide Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The hexapeptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH, also known as CSPGAK or mUNO, has emerged as a significant targeting moiety in the development of novel cancer therapies. This peptide and its derivatives selectively bind to the mannose receptor (CD206), a hallmark of M2-like tumor-associated macrophages (TAMs). These TAMs are key players in creating an immunosuppressive tumor microenvironment that fosters tumor growth, angiogenesis, and metastasis. By targeting CD206, mUNO-based therapeutics offer a promising strategy to either deliver cytotoxic payloads directly to these pro-tumoral cells or to reprogram them into an anti-tumoral M1-like phenotype. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic applications of this compound and its advanced analogues, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
The this compound (mUNO) Peptide and its Derivatives
The mUNO peptide is a linear hexapeptide identified for its specific interaction with both mouse and human CD206.[1][2] Its sequence, CSPGAK, is crucial for this binding and has been shown to interact with a novel epitope on the CD206 receptor, distinct from the mannose-binding site, located between the C-type lectin domains 1 and 2.[3][4]
A notable analogue of mUNO is MACTIDE , an engineered peptide that incorporates the mUNO sequence into a trypsin inhibitor loop from the Sunflower Trypsin Inhibitor-1 (SFTI-1). This modification results in a constrained structure with significantly enhanced binding affinity and proteolytic stability.[5][6]
Further derivatization has led to the development of MACTIDE-V , a peptide-drug conjugate (PDC) where MACTIDE is linked to Verteporfin.[7] Verteporfin is an inhibitor of the YAP/TAZ signaling pathway. MACTIDE-V is designed to selectively deliver Verteporfin to CD206+ TAMs, thereby reprogramming them to an anti-tumoral state.[7][8]
Quantitative Biological Data
The development and characterization of mUNO and its analogues have generated critical quantitative data regarding their binding affinity and stability. These findings are summarized below.
| Peptide | Target | Method | Parameter | Value | Reference |
| MACTIDE | Recombinant CD206 | Binding Studies | KD | 15-fold lower than mUNO | [6][8] |
| MACTIDE | Tumor Lysate | Mass Spectrometry | Half-life | 5-fold longer than mUNO | [8][9] |
| FAM-mUNO | Human Recombinant CD206 | Fluorescence Anisotropy | Binding | Time-dependent increase in anisotropy | [1] |
| FAM-CSPGAK | Mouse Recombinant CD206 | Fluorescence Anisotropy | Binding | Time-dependent increase in anisotropy | [10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is achieved using Fmoc/tBu-based solid-phase peptide synthesis.[11][12][13]
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM, Diethyl ether
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Preparation: Swell Fmoc-Lys(Boc)-Wang resin in DMF in a synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the lysine. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next protected amino acid (Fmoc-Ala-OH) and a coupling reagent (e.g., HBTU) in DMF with DIPEA. Add the activated amino acid solution to the resin and agitate to facilitate coupling. Monitor the reaction using a ninhydrin (B49086) test. Wash the resin with DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Pro, Ser, Cys).
-
Final Deprotection: Remove the final Fmoc group from the N-terminal cysteine.
-
Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Peptide-CD206 Binding Affinity Assay (Fluorescence Anisotropy)
This method is used to demonstrate the binding of FAM-labeled mUNO to recombinant CD206.[1][10]
Materials:
-
FAM-labeled this compound (FAM-mUNO)
-
Recombinant human or mouse CD206 protein
-
Assay buffer (e.g., PBS)
-
Fluorometer capable of measuring fluorescence anisotropy
Protocol:
-
Prepare a solution of FAM-mUNO at a constant concentration (e.g., 100 nM) in the assay buffer.
-
Prepare a solution of recombinant CD206 at a higher concentration (e.g., 0.4 µM).
-
In a suitable microplate, mix the FAM-mUNO solution with the CD206 solution.
-
As a negative control, mix FAM-mUNO with a non-target protein (e.g., CD163) or with buffer alone.
-
Incubate the plate at a controlled temperature.
-
Measure the fluorescence anisotropy at regular time intervals. An increase in anisotropy over time indicates binding of the fluorescently labeled peptide to the protein.
Peptide Stability Assay in Tumor Lysate
This assay assesses the proteolytic stability of peptides in a biologically relevant environment.[8][9][14]
Materials:
-
This compound (mUNO) and MACTIDE peptides
-
Tumor tissue (e.g., from a 4T1 breast cancer model)
-
Lysis buffer
-
Protein precipitation agent (e.g., acetonitrile)
-
LC-MS system
Protocol:
-
Prepare a tumor lysate by homogenizing tumor tissue in lysis buffer and clarifying by centrifugation.
-
Incubate a known concentration of the peptide (mUNO or MACTIDE) in the tumor lysate at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
Stop the enzymatic degradation by adding a protein precipitation agent (e.g., cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Calculate the percentage of intact peptide at each time point relative to the amount at time zero to determine the degradation profile and half-life.
Signaling Pathways and Mechanisms of Action
The therapeutic effect of MACTIDE-V is mediated by its ability to reprogram M2-like TAMs to an M1-like anti-tumoral phenotype. This reprogramming is achieved through the inhibition of the Hippo-YAP/TAZ signaling pathway in macrophages.[7][8]
Macrophage Polarization and the Hippo-YAP/TAZ Pathway
In M2-like TAMs, the transcriptional co-activators YAP and TAZ are active and promote a pro-tumoral gene expression program. The delivery of Verteporfin by MACTIDE inhibits YAP/TAZ activity, leading to the exclusion of YAP from the nucleus.[8] This inactivation of the YAP/TAZ pathway shifts the macrophage polarization from an M2 to an M1 phenotype, characterized by increased phagocytic activity and the production of pro-inflammatory cytokines.[15][16]
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Phage-Display-Derived Peptide Binds to Human CD206 and Modeling Reveals a New Binding Site on the Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Pro-Tumoral Macrophages in Early Primary and Metastatic Breast Tumors with the CD206-Binding mUNO Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. MACTIDE peptide [novoprolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peptide-Drug Conjugate for Therapeutic Reprogramming of Tumor-Associated Macrophages in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. YAP/TAZ deficiency reprograms macrophage phenotype and improves infarct healing and cardiac function after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Cys-Ser-Pro-Gly-Ala-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the hexapeptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH using Fmoc/tBu chemistry. Solid-phase peptide synthesis is the method of choice for producing peptides in a laboratory setting.[1] This protocol details the step-by-step procedure, from resin preparation to final peptide cleavage, purification, and characterization. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided. The Fmoc/tBu strategy is employed, which utilizes the base-labile Fmoc group for Nα-amino protection and acid-labile tert-butyl (tBu) based protecting groups for amino acid side chains.[1][2]
Introduction to Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides.[1] The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[3] This method offers significant advantages over traditional solution-phase synthesis, including the ability to use excess reagents to drive reactions to completion and simplified purification by simple filtration and washing of the resin-bound peptide.
The synthesis starts from the C-terminus of the peptide and proceeds to the N-terminus. Each cycle of amino acid addition consists of two main steps:
-
Fmoc Deprotection: The removal of the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to expose a free amine.
-
Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the resin-bound peptide to form a new peptide bond.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously using a strong acid cocktail.
Materials and Reagents
Resin
| Resin Type | Loading Capacity | Particle Size |
| 2-Chlorotrityl chloride resin | 1.0–2.0 mmol/g | 100–200 mesh |
Note: 2-Chlorotrityl chloride resin is chosen to obtain a C-terminal carboxylic acid.
Protected Amino Acids
| Amino Acid | Protecting Groups |
| Fmoc-Lys(Boc)-OH | Boc (tert-butyloxycarbonyl) for the side-chain amine |
| Fmoc-Ala-OH | None |
| Fmoc-Gly-OH | None |
| Fmoc-Pro-OH | None |
| Fmoc-Ser(tBu)-OH | tBu (tert-butyl) for the hydroxyl group |
| Fmoc-Cys(Trt)-OH | Trt (Trityl) for the sulfhydryl group |
Note: The choice of the trityl (Trt) protecting group for Cysteine is recommended for routine synthesis of peptides with free thiol groups as it is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage step.
Solvents and Reagents
| Reagent | Purpose |
| Dimethylformamide (DMF) | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | Solvent for resin swelling and washing |
| Piperidine | Reagent for Fmoc deprotection |
| N,N'-Diisopropylethylamine (DIPEA) | Base for coupling reaction |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Coupling agent |
| Trifluoroacetic acid (TFA) | Reagent for cleavage from the resin |
| Triisopropylsilane (TIS) | Scavenger in the cleavage cocktail |
| 1,2-Ethanedithiol (EDT) | Scavenger in the cleavage cocktail |
| Diethyl ether (cold) | For peptide precipitation |
Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale.
Resin Preparation and First Amino Acid Loading
-
Weigh 100-200 mg of 2-chlorotrityl chloride resin (depending on the loading capacity to achieve 0.1 mmol) into a synthesis vessel.
-
Swell the resin in 5 mL of DCM for at least 30 minutes.
-
Drain the DCM.
-
Dissolve 4 equivalents of Fmoc-Lys(Boc)-OH (0.4 mmol) and 8 equivalents of DIPEA (0.8 mmol) in 5 mL of DCM.
-
Add the amino acid solution to the resin and shake for 1-2 hours.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and shake for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Peptide Chain Elongation (SPPS Cycle)
This cycle is repeated for each subsequent amino acid (Ala, Gly, Pro, Ser, Cys) in the sequence.
Step 1: Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Shake for 3 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and shake for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Step 2: Amino Acid Coupling
-
In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid (0.4 mmol) and 3.8 equivalents of HBTU (0.38 mmol) in 3 mL of DMF.
-
Add 8 equivalents of DIPEA (0.8 mmol) to the vial and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (blue beads) indicates a successful coupling. If the test is positive (yellow beads), the coupling step should be repeated.
Cleavage and Deprotection
-
After the final SPPS cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.
-
Prepare the cleavage cocktail: 94% TFA, 2.5% H₂O, 2.5% 1,2-Ethanedithiol (EDT), and 1% Triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add 5 mL of the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide product contains impurities that must be removed.
Purification
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for purifying synthetic peptides. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.
Characterization
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the purified peptide.
-
Analytical RP-HPLC: Used to determine the purity of the final product.
Quantitative Data Summary
| Step | Reagent | Molar Equivalence (relative to resin loading) | Volume/Weight (for 0.1 mmol scale) | Reaction Time |
| First Amino Acid Loading | Fmoc-Lys(Boc)-OH | 4 | 0.4 mmol | 1-2 hours |
| DIPEA | 8 | 0.8 mmol | ||
| Fmoc Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL | 3 min + 10-15 min |
| Amino Acid Coupling | Fmoc-Amino Acid | 4 | 0.4 mmol | 1-2 hours |
| HBTU | 3.8 | 0.38 mmol | ||
| DIPEA | 8 | 0.8 mmol | ||
| Cleavage | Cleavage Cocktail | - | 5 mL | 2-3 hours |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
SPPS Cycle
Caption: The core Fmoc-SPPS cycle for peptide chain elongation.
References
Fmoc-Based Solid-Phase Synthesis of the CSPGAK Peptide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of the CSPGAK peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The CSPGAK peptide, also known as mUNO, is a ligand for the mannose receptor (CD206), a C-type lectin receptor primarily expressed on the surface of macrophages and dendritic cells. Due to its targeting capabilities, CSPGAK holds significant potential in the development of targeted drug delivery systems and immunomodulatory therapies. This application note outlines the complete workflow from resin preparation to final peptide cleavage and purification, and includes representative data for yield and purity. Furthermore, a putative signaling pathway initiated by ligand binding to CD206 is illustrated to provide context for the peptide's biological function.
Introduction
Solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry is the gold standard for the routine production of synthetic peptides for research and pharmaceutical applications.[1][2] This method offers high efficiency, purity, and the flexibility to incorporate a wide variety of natural and unnatural amino acids. The CSPGAK peptide, with the sequence Cys-Ser-Pro-Gly-Ala-Lys, is a short peptide identified for its specific binding to the mannose receptor (CD206).[3] CD206 is a key player in both innate and adaptive immunity, involved in pathogen recognition, antigen presentation, and the regulation of inflammatory responses. The ability of the CSPGAK peptide to target CD206-expressing cells, such as tumor-associated macrophages (TAMs), makes it a valuable tool for the targeted delivery of therapeutic agents in cancer and other diseases.[3] This protocol details the step-by-step Fmoc-based synthesis of the CSPGAK peptide.
Data Presentation
The following table summarizes representative quantitative data for the Fmoc-based synthesis of the CSPGAK peptide. It is important to note that actual yields and purity may vary depending on the scale of the synthesis, the specific instrumentation used, and the efficiency of the purification process.
| Parameter | Result | Method of Analysis |
| Crude Peptide Yield | 65-85% | Gravimetric analysis |
| Purity after HPLC | >95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Identity Confirmation | Expected mass observed | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Calculated Molecular Weight | 561.66 g/mol | - |
| Observed Molecular Weight (Monoisotopic) | 561.26 m/z ([M+H]⁺) | Mass Spectrometry |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (e.g., 0.56 mmol/g loading)
-
Fmoc-protected Amino Acids: Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), Diethyl ether (cold)
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) and OxymaPure® or HATU and DIPEA
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)
-
Purification: Acetonitrile (B52724) (ACN) with 0.1% TFA, Water with 0.1% TFA
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of CSPGAK
This protocol can be performed manually or using an automated microwave-assisted peptide synthesizer.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
First Amino Acid Coupling (Lysine):
-
Activate Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) with DIC/OxymaPure or HATU/DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours, or as optimized for the specific synthesizer.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Ala, Gly, Pro, Ser(tBu), and Cys(Trt).
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step as described above.
-
Resin Washing and Drying: Wash the peptide-bound resin with DMF, followed by DCM, and dry it under vacuum.
Protocol 2: Peptide Cleavage and Precipitation
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours. The Trityl (Trt) protecting group on the Cysteine residue will be cleaved during this step.
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage reagents.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide using a preparative reverse-phase C18 column on an HPLC system.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5-60% acetonitrile over 30 minutes.
-
Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar gradient.
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using MALDI-TOF MS or ESI-MS.
-
Lyophilization: Lyophilize the pure fractions to obtain the final CSPGAK peptide as a white powder.
Visualizations
Caption: Workflow for the Fmoc-based solid-phase synthesis of the CSPGAK peptide.
Caption: Putative signaling pathway upon CSPGAK binding to the CD206 receptor.
References
HPLC purification method for H-Cys-Ser-Pro-Gly-Ala-Lys-OH
An optimized method for the purification of the hexapeptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH is critical for researchers in drug discovery and development. This document provides detailed application notes and protocols for the efficient purification of this peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Application Notes
The peptide this compound is a hydrophilic peptide containing a free cysteine residue, which presents specific challenges during purification. The primary concerns are the potential for oxidation of the cysteine thiol group, leading to disulfide bond formation (dimerization), and the need for a mobile phase that provides good peak shape and resolution.
Reversed-phase HPLC is the standard and most effective method for purifying synthetic peptides.[1] A C18 stationary phase is typically employed due to its broad applicability and effectiveness in separating a wide range of peptides based on their hydrophobicity.[1] For polar peptides such as this compound, a shallow gradient elution with a mobile phase containing an ion-pairing agent is recommended to achieve optimal separation.
Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide purification as it improves peak symmetry and retention of basic peptides.[2] However, for applications where TFA is undesirable (e.g., cell-based assays or mass spectrometry-sensitive analyses), formic acid (FA) can be used as an alternative, although it may result in broader peaks for some peptides.[3]
Due to the presence of the Cys-Ser motif, it is crucial to control the pH and temperature of the mobile phase to minimize the risk of beta-elimination, a potential degradation pathway.[3] Working at acidic pH (typically with 0.1% TFA or FA) and ambient temperature is generally recommended. To prevent oxidation of the cysteine residue, it is advisable to use freshly prepared buffers and consider the addition of a reducing agent like dithiothreitol (B142953) (DTE) during sample preparation if dimerization is a significant issue.
Experimental Protocols
Materials and Reagents
-
Crude this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Sample Preparation
-
Dissolve the crude lyophilized peptide in HPLC-grade water or a minimal amount of 5% ACN in water to a final concentration of 1-10 mg/mL.[4]
-
If solubility is an issue, dimethyl sulfoxide (B87167) (DMSO) can be used as the initial solvent, followed by dilution with the aqueous mobile phase.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[4]
HPLC System and Column
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column with a wide pore size (e.g., 300 Å) is suitable for peptide separations.[5][6] The column dimensions will depend on the amount of peptide to be purified.
Analytical HPLC Method for Purity Assessment
Before proceeding with preparative purification, it is essential to analyze the crude peptide on an analytical scale to determine the retention time of the target peptide and the impurity profile.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in water.[3]
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[3]
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30 °C.[3]
Table 1: Analytical HPLC Gradient Conditions
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 5 | 1.0 |
| 30 | 65 | 1.0 |
| 31 | 100 | 1.0 |
| 35 | 100 | 1.0 |
| 36 | 5 | 1.0 |
| 40 | 5 | 1.0 |
Preparative HPLC Purification Method
Based on the analytical chromatogram, the gradient for the preparative purification can be optimized to focus on the elution of the target peptide. The goal is to create a shallow gradient around the retention time of the desired peptide to maximize resolution.[7]
-
Column: C18 preparative column (e.g., 21.2 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: Ambient.
Table 2: Preparative HPLC Gradient Conditions
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 5 | 15 |
| 5 | 5 | 15 |
| 35 | 45 | 15 |
| 36 | 95 | 15 |
| 40 | 95 | 15 |
| 41 | 5 | 15 |
| 45 | 5 | 15 |
Fraction Collection and Analysis
-
Collect fractions corresponding to the main peptide peak.[8]
-
Analyze the purity of the collected fractions using the analytical HPLC method described above.
-
Pool the fractions that meet the desired purity level.
Post-Purification Processing
-
Freeze the pooled fractions at -80 °C.
-
Lyophilize the frozen solution to obtain the purified peptide as a white, fluffy powder.
-
Store the lyophilized peptide at -20 °C or lower for long-term stability.[9]
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 8. protocols.io [protocols.io]
- 9. H-Cys-Arg-Gly-Asp-Phe-Pro-Ala-Ser-Ser-Cys-OH peptide [novoprolabs.com]
Application Note: Mass Spectrometry Characterization of the Tumor-Targeting Peptide CSPGAK
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CSPGAK peptide (sequence: Cys-Ser-Pro-Gly-Ala-Lys) is a promising ligand for targeted drug delivery systems in oncology. It has been identified as a tumor-homing peptide that specifically binds to the mannose receptor (CD206), which is often overexpressed on the surface of tumor-associated macrophages (TAMs).[1] TAMs are key components of the tumor microenvironment and are implicated in promoting tumor progression, metastasis, and immunosuppression. The ability of the CSPGAK peptide to selectively target these cells opens up new avenues for the development of targeted therapies that can modulate the tumor microenvironment and enhance anti-tumor immune responses.
This application note provides detailed protocols for the characterization of the CSPGAK peptide using liquid chromatography-mass spectrometry (LC-MS). We describe methods for peptide quantification and stability assessment, which are critical for the preclinical development of peptide-based therapeutics. Additionally, we present a putative signaling pathway associated with CSPGAK binding to its receptor, CD206, on TAMs.
Mass Spectrometry Analysis of CSPGAK
Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, providing information on identity, purity, and stability.[2] For a targeted peptide like CSPGAK, robust and reliable analytical methods are essential to ensure its quality and performance in biological systems.
Quantitative Analysis
Quantitative analysis of the CSPGAK peptide is typically performed using LC-MS/MS. This can be achieved through either label-free quantification or by using stable isotope-labeled internal standards for absolute quantification.[3][4] The choice of method depends on the specific requirements of the study.
Stability Assessment
The stability of the CSPGAK peptide in a biologically relevant matrix, such as a tumor lysate, is a critical parameter to evaluate its therapeutic potential. Proteolytic degradation can significantly impact the in vivo efficacy of peptide-based drugs. LC-MS is a powerful technique to monitor the degradation of the peptide over time.[1]
Experimental Protocols
The following are detailed protocols for the sample preparation and LC-MS/MS analysis of the CSPGAK peptide.
Protocol 1: Sample Preparation of CSPGAK from Biological Matrix (Tumor Lysate)
This protocol is adapted from a stability study of a fluorescein-labeled CSPGAK (FAM-mUNO) in a 4T1 tumor lysate.
Materials:
-
CSPGAK peptide standard
-
Tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Homogenizer
-
Centrifuge
Procedure:
-
Tumor Lysate Preparation:
-
Excise tumor tissue and wash with ice-cold PBS.
-
Homogenize the tissue in lysis buffer on ice.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (tumor lysate) and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Peptide Incubation:
-
In a microcentrifuge tube, mix 200 µL of the tumor lysate with a solution of CSPGAK peptide to a final concentration of 30 µM.
-
Incubate the mixture at 37°C.
-
Collect 40 µL aliquots at various time points (e.g., 0, 10, 30, 60, 180, and 1440 minutes).
-
-
Sample Quenching and Protein Precipitation:
-
To each aliquot, immediately add 80 µL of ice-cold methanol to stop the enzymatic degradation and precipitate proteins.
-
Vortex the samples and store them at -80°C until analysis.
-
-
Final Sample Preparation:
-
Centrifuge the quenched samples at 21,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of CSPGAK
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a triple quadrupole or a high-resolution mass spectrometer)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: Optimized for the specific instrument
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS and data-dependent MS/MS for identification.
-
MRM Transitions for CSPGAK: The specific precursor and product ions for CSPGAK would need to be determined by direct infusion of a standard solution. The doubly charged precursor ion is often selected for peptides.
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table to facilitate comparison. Below is a representative table illustrating the results from a stability assay of the CSPGAK peptide in a tumor lysate.
Table 1: Stability of CSPGAK Peptide in Tumor Lysate over Time
| Time (minutes) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | 1,500,000 | 100 |
| 10 | 1,250,000 | 83.3 |
| 30 | 900,000 | 60.0 |
| 60 | 650,000 | 43.3 |
| 180 | 200,000 | 13.3 |
| 1440 | < 10,000 | < 0.7 |
Visualizations
Experimental Workflow
Caption: Workflow for the stability assessment of CSPGAK peptide.
CSPGAK-CD206 Signaling Pathway
The CSPGAK peptide binds to the mannose receptor CD206 on tumor-associated macrophages. CD206 lacks an intrinsic signaling domain in its cytoplasmic tail. Therefore, it is proposed to act in concert with other receptors, such as Toll-like receptors (TLRs), to initiate downstream signaling. This can lead to the reprogramming of pro-tumoral M2 macrophages to an anti-tumoral M1 phenotype, a process that involves the activation of pathways like NF-κB.
Caption: Putative signaling cascade upon CSPGAK binding to CD206.
Conclusion
The protocols and information provided in this application note offer a framework for the robust mass spectrometric characterization of the CSPGAK peptide. Accurate and reliable analytical methods are paramount for the development of peptide-based therapeutics. The ability to quantify CSPGAK and assess its stability in relevant biological matrices will aid in its preclinical evaluation and the development of novel targeted cancer therapies aimed at modulating the tumor microenvironment.
References
- 1. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 3. Quantitation of Endogenous Peptides using Mass Spectrometry Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of the H-Cys-Ser-Pro-Gly-Ala-Lys-OH Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction This document provides a detailed guide for the fluorescent labeling of the hexapeptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH. This peptide contains two primary reactive sites for conjugation with fluorescent dyes: the thiol group (-SH) of the N-terminal cysteine and the primary amine (-NH2) of the C-terminal lysine's side chain. The choice of labeling strategy depends on the desired position of the label and the specific research application. This note outlines protocols for both cysteine- and lysine-specific labeling, purification of the labeled product, and methods for characterization.
Site-Specific Labeling Strategies
The peptide this compound offers two primary residues for covalent labeling:
-
Cysteine (Cys): The thiol group of the N-terminal cysteine is a common target for maleimide- or iodoacetamide-functionalized dyes. This reaction is highly specific and efficient at a pH range of 6.5-7.5.
-
Lysine (B10760008) (Lys): The ε-amino group of the C-terminal lysine's side chain can be targeted by N-hydroxysuccinimide (NHS) ester-functionalized dyes. This reaction is most efficient at a slightly alkaline pH of 8.0-9.0.
The choice of labeling site allows for precise control over the final structure of the labeled peptide, which can be critical for applications such as fluorescence polarization assays, FRET studies, and cellular imaging.
Recommended Fluorescent Dyes
The selection of a fluorescent dye should be based on the desired photophysical properties, such as excitation and emission wavelengths, brightness (a product of extinction coefficient and quantum yield), and environmental sensitivity. Below is a summary of common fluorescent dyes suitable for labeling either the cysteine or lysine residue.
Table 1: Properties of Recommended Fluorescent Dyes for Peptide Labeling
| Dye Name | Reactive Group | Target Residue | Excitation (nm) | Emission (nm) | Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Fluorescein-5-Maleimide | Maleimide (B117702) | Cysteine | 494 | 518 | ~83,000 | 0.92 |
| Alexa Fluor™ 488 C5 Maleimide | Maleimide | Cysteine | 495 | 519 | ~71,000 | 0.92 |
| Cyanine3 (Cy3) Maleimide | Maleimide | Cysteine | 550 | 570 | ~150,000 | 0.15 |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Lysine | 495 | 519 | ~80,000 | 0.92 |
| Alexa Fluor™ 546 NHS Ester | NHS Ester | Lysine | 556 | 573 | ~104,000 | 0.79 |
| Cyanine5 (Cy5) NHS Ester | NHS Ester | Lysine | 649 | 670 | ~250,000 | 0.28 |
Note: Photophysical properties can vary depending on the solvent and local environment.
Experimental Protocols
General Workflow for Peptide Labeling
The overall process for labeling and purifying the peptide is outlined below. This workflow ensures a high-purity final product, which is essential for quantitative and reproducible downstream experiments.
Caption: General workflow for fluorescent labeling of peptides.
Protocol for Cysteine Labeling (Maleimide Chemistry)
This protocol details the labeling of the N-terminal cysteine of this compound with a maleimide-functionalized dye.
Materials:
-
This compound peptide
-
Maleimide-functionalized dye (e.g., Alexa Fluor™ 488 C5 Maleimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0
-
Quenching Buffer: 1 M β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
Purification: Reverse-phase HPLC system
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the maleimide dye in a small amount of anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction:
-
Add a 1.2-fold molar excess of the dissolved dye to the peptide solution.
-
Mix gently and incubate for 2 hours at room temperature, protected from light.
-
-
Quenching: Add a 10-fold molar excess of BME or DTT (relative to the dye) to quench any unreacted maleimide dye. Incubate for 15 minutes.
-
Purification: Purify the labeled peptide from unreacted dye and peptide using reverse-phase HPLC. A C18 column is typically suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Monitor the elution profile at the absorbance wavelength of the dye (e.g., 495 nm) and the peptide backbone (220 nm).
-
-
Characterization: Collect the major peak corresponding to the labeled peptide. Confirm the identity and purity using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and measure its concentration and labeling efficiency using UV-Vis spectroscopy.
Protocol for Lysine Labeling (NHS Ester Chemistry)
This protocol details the labeling of the C-terminal lysine of this compound with an NHS ester-functionalized dye.
Materials:
-
This compound peptide
-
NHS ester-functionalized dye (e.g., Alexa Fluor™ 546 NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 100 mM Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Reverse-phase HPLC system
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO to create a 10 mM stock solution.
-
Labeling Reaction:
-
Add a 1.5-fold molar excess of the dissolved dye to the peptide solution.
-
Mix gently and incubate for 1 hour at room temperature, protected from light.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 100 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes.
-
Purification: Purify the labeled peptide using the same reverse-phase HPLC method described in section 3.2.
-
Characterization: Confirm the identity and purity of the collected fractions using mass spectrometry and UV-Vis spectroscopy.
Characterization of Labeled Peptide
Accurate characterization is crucial to ensure the quality of the labeled peptide for subsequent applications.
Caption: Post-purification characterization workflow.
Mass Spectrometry
Mass spectrometry is used to confirm that the labeling reaction was successful and that the correct molecular weight has been achieved. The expected mass of the labeled peptide is the sum of the peptide's mass and the dye's mass, minus the mass of any leaving groups.
Table 2: Expected Mass Shifts for Labeled this compound
| Parameter | Value |
| Mass of this compound | ~617.7 Da |
| Mass of Alexa Fluor™ 488 C5 Maleimide | ~643.6 Da |
| Expected Mass (Cys-labeled) | ~1261.3 Da |
| Mass of Alexa Fluor™ 546 NHS Ester | ~707.7 Da |
| Expected Mass (Lys-labeled) | ~1325.4 Da |
UV-Vis Spectroscopy
The concentration of the labeled peptide and the degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance at the peptide's absorption maximum (~280 nm, if aromatic residues were present, or ~220 nm for the peptide bond) and the dye's absorption maximum.
The degree of labeling (DOL) can be calculated using the following formula:
DOL = (A_dye × ε_peptide) / (A_peptide - (A_dye × CF)) × ε_dye
Where:
-
A_dye is the absorbance at the dye's λ_max.
-
A_peptide is the absorbance at the peptide's λ_max.
-
ε_dye is the extinction coefficient of the dye.
-
ε_peptide is the extinction coefficient of the peptide.
-
CF is the correction factor for the dye's absorbance at the peptide's λ_max.
For this specific peptide, which lacks tryptophan or tyrosine, direct measurement at 280 nm is not applicable. Therefore, concentration is best determined using the dye's absorbance if the DOL is known to be 1.0, or through alternative methods like a BCA assay.
Troubleshooting
Table 3: Common Issues and Solutions in Peptide Labeling
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of labeling buffer. | Verify buffer pH is optimal for the reactive chemistry (6.5-7.5 for maleimide, 8.0-9.0 for NHS ester). |
| Inactive dye (hydrolyzed). | Use fresh, high-quality dye and prepare stock solutions immediately before use in anhydrous DMSO. | |
| Peptide disulfide bond formation (for Cys labeling). | Reduce the peptide with a mild reducing agent like TCEP before labeling. Remove TCEP before adding the maleimide dye. | |
| Multiple Peaks in HPLC | Non-specific labeling or side reactions. | Optimize dye-to-peptide molar ratio (start with lower ratios). Ensure quenching step is effective. |
| Peptide degradation. | Handle peptide solutions with care, store at low temperatures, and use fresh buffers. | |
| No Labeled Product | Wrong reactive chemistry chosen for the target residue. | Ensure the dye's reactive group matches the target functional group on the peptide. |
| Expired or improperly stored reagents. | Use fresh reagents and store them according to the manufacturer's instructions. |
Application Notes and Protocols for Conjugating Drugs to H-Cys-Ser-Pro-Gly-Ala-Lys-OH Peptide
These application notes provide detailed protocols for the conjugation of drugs to the synthetic peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH. The presence of a free thiol group on the N-terminal cysteine and a primary amine on the lysine (B10760008) residue allows for site-specific drug attachment. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The this compound peptide offers two primary sites for drug conjugation: the thiol group (-SH) of the N-terminal cysteine and the epsilon-amino group (-NH2) of the C-terminal lysine. This allows for the development of peptide-drug conjugates (PDCs) with precise drug-to-peptide ratios (DPR). The choice of conjugation strategy depends on the drug's functional groups and the desired stability of the conjugate. This document outlines two common and reliable methods: thiol-maleimide conjugation for the cysteine residue and N-hydroxysuccinimide (NHS) ester conjugation for the lysine residue.
Conjugation Strategies
Cysteine-Specific Conjugation via Thiol-Maleimide Chemistry
This method targets the thiol group of the N-terminal cysteine, forming a stable thioether bond. It is a highly efficient and specific reaction under mild conditions.
Lysine-Specific Conjugation via NHS Ester Chemistry
This strategy targets the primary amine of the lysine residue, forming a stable amide bond. This reaction is also highly efficient and proceeds readily at neutral to slightly basic pH.
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation to Cysteine
This protocol describes the conjugation of a maleimide-functionalized drug to the cysteine residue of the peptide.
Materials:
-
This compound peptide
-
Maleimide-activated drug
-
Conjugation Buffer: 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Reagent: 1 M β-mercaptoethanol (BME) or L-cysteine
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Drug Preparation: Dissolve the maleimide-activated drug in a compatible organic solvent (e.g., DMSO, DMF) at a concentration 10-20 times higher than the peptide solution.
-
Conjugation Reaction: Add the dissolved maleimide-activated drug to the peptide solution at a molar ratio of 1.5:1 (drug:peptide).
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Add the quenching reagent to the reaction mixture to a final concentration of 1 mM to cap any unreacted maleimide (B117702) groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting peptide-drug conjugate using reverse-phase HPLC to remove unreacted drug, peptide, and other impurities.
-
Characterization: Characterize the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight and determine the drug-to-peptide ratio.
Protocol 2: NHS Ester Conjugation to Lysine
This protocol details the conjugation of an NHS ester-functionalized drug to the lysine residue of the peptide.
Materials:
-
This compound peptide
-
NHS ester-activated drug
-
Conjugation Buffer: 100 mM sodium bicarbonate, pH 8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Drug Preparation: Immediately before use, dissolve the NHS ester-activated drug in a compatible organic solvent (e.g., DMSO, DMF) at a concentration 10-20 times higher than the peptide solution.
-
Conjugation Reaction: Add the dissolved NHS ester-activated drug to the peptide solution at a molar ratio of 2:1 (drug:peptide).
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-2 hours.
-
Quenching: Add the quenching reagent to the reaction mixture to a final concentration of 50 mM to hydrolyze any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting peptide-drug conjugate using reverse-phase HPLC.
-
Characterization: Characterize the purified conjugate by mass spectrometry to confirm the molecular weight and drug-to-peptide ratio.
Data Presentation
The following table summarizes typical quantitative data obtained from the conjugation experiments.
| Parameter | Thiol-Maleimide Conjugation (Cysteine) | NHS Ester Conjugation (Lysine) |
| Molar Ratio (Drug:Peptide) | 1.5:1 | 2:1 |
| Reaction Time | 2 hours | 1 hour |
| Reaction Temperature | Room Temperature | Room Temperature |
| Conjugation Efficiency | >95% | >90% |
| Drug-to-Peptide Ratio (DPR) | 1.0 | 1.0 |
| Purity (Post-HPLC) | >98% | >97% |
| Yield | 70-80% | 65-75% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the conjugation of a drug to the this compound peptide.
Signaling Pathway
The following diagram depicts a hypothetical signaling pathway that could be targeted by a peptide-drug conjugate. In this example, the peptide moiety of the PDC binds to a cell surface receptor, leading to internalization and subsequent release of the drug, which then acts on an intracellular target.
Application Notes and Protocols for CSPGAK Peptide-Mediated Targeted Delivery to Tumor-Associated Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the CSPGAK peptide for targeted delivery of therapeutic agents to tumor-associated macrophages (TAMs). The information is intended to guide researchers in the design and execution of experiments for the development of novel cancer immunotherapies.
Introduction
Tumor-associated macrophages (TAMs) are a major component of the tumor microenvironment (TME) and predominantly exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and immunosuppression.[1][2] The mannose receptor (CD206), a C-type lectin, is highly expressed on the surface of these M2-like TAMs, making it an attractive target for selective drug delivery.[3] The CSPGAK peptide, also known as mUNO, has been identified as a ligand that specifically binds to CD206, offering a promising strategy for targeting therapeutic payloads to this pro-tumoral cell population.[3][4] By delivering cytotoxic agents or immunomodulators directly to TAMs, it is possible to deplete or repolarize these cells, thereby shifting the TME towards an anti-tumor state.[5][6]
The CSPGAK peptide can be conjugated to various entities, including small molecule drugs, nanoparticles, and imaging agents, to create targeted therapeutic and diagnostic tools.[3][5] This document outlines the synthesis of the CSPGAK peptide, its conjugation to nanoparticles, and protocols for in vitro and in vivo validation of its targeting capabilities and therapeutic efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing the CSPGAK peptide for targeted delivery to TAMs.
Table 1: In Vitro Binding and Uptake of CSPGAK-Conjugated Agents
| Cell Type | Agent | Concentration | Observation | Reference |
| M2-polarized bone marrow-derived macrophages (BMDMs) | FAM-mUNO | 30 µM | Significant uptake observed. | [3] |
| M2-polarized BMDMs | FAM-MACTIDE (CSPGAK-containing peptide) | 30 µM | Superior affinity and stability compared to FAM-mUNO. | [3] |
| 4T1 breast cancer cells | M2pep (another M2-targeting peptide) | Not Specified | High association with TAMs in mixed tumor cell suspensions. | [2] |
Table 2: In Vivo Targeting and Biodistribution of CSPGAK-Conjugated Agents
| Animal Model | Agent | Administration Route | Dose | Key Finding | Reference |
| 4T1 TNBC tumor-bearing mice | FAM-MACTIDE | i.v., i.p., oral | 30 nmol | Precise targeting of CD206+ TAMs with minimal liver accumulation. | [3] |
| 4T1 TNBC tumor-bearing mice | OximUNO (St-PGA-mUNO-DOX) | Not Specified | Homing to CD206+ TAMs within primary lesions and metastases. | [5] | |
| B16F10 melanoma tumor-bearing mice | BAPc-MNBs (peptide-coated nanoparticles) | i.v. | Not Specified | Enhanced tumor uptake. | [7] |
Table 3: Therapeutic Efficacy of CSPGAK-Targeted Therapies
| Animal Model | Therapeutic Agent | Treatment Regimen | Outcome | Reference |
| 4T1 TNBC tumor-bearing mice | MACTIDE-Verteporfin | Not Specified | Slowed primary tumor growth and suppressed lung metastases. | [4] |
| 4T1 TNBC tumor-bearing mice | OximUNO (St-PGA-mUNO-DOX) | Not Specified | Reduced progression of primary tumors and pulmonary metastases. | [5] |
| Tumor-bearing mice | M2pep-proapoptotic peptide | i.v. | Improved survival due to selective reduction of TAMs. | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of CSPGAK
This protocol describes the manual synthesis of the CSPGAK peptide using Fmoc/tBu strategy.[3][8]
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Cys(Trt)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA:triisopropylsilane:water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: a. Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF. b. Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the CSPGAK sequence (Lys, Ala, Gly, Pro, Ser, Cys).
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the TFA cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional shaking. c. Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum.
-
Analysis and Purification: Analyze the crude peptide by HPLC and mass spectrometry. Purify the peptide using preparative reverse-phase HPLC.
Protocol 2: Formulation of CSPGAK-Conjugated Nanoparticles
This protocol provides a general method for conjugating the CSPGAK peptide to pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles).[9]
Materials:
-
Synthesized CSPGAK peptide with a terminal functional group (e.g., maleimide-thiol chemistry for cysteine)
-
Pre-formed nanoparticles with a reactive surface (e.g., containing maleimide (B117702) groups)
-
Reaction buffer (e.g., HEPES or PBS, pH 7.0-7.5)
-
Size exclusion chromatography (SEC) column for purification
Procedure:
-
Nanoparticle Preparation: Prepare nanoparticles according to the desired protocol. Ensure the surface is functionalized for peptide conjugation.
-
Peptide Solution Preparation: Dissolve the purified CSPGAK peptide in the reaction buffer.
-
Conjugation Reaction: a. Add the peptide solution to the nanoparticle suspension at a specific molar ratio (to be optimized). b. Allow the reaction to proceed for a specified time (e.g., 4-12 hours) at room temperature or 4°C with gentle stirring.
-
Purification: Remove unconjugated peptide from the nanoparticle formulation using a suitable method, such as size exclusion chromatography or dialysis.
-
Characterization: a. Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the peptide-conjugated nanoparticles using Dynamic Light Scattering (DLS). b. Peptide Conjugation Efficiency: Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA assay for total peptide, or HPLC analysis of a digested sample).
Protocol 3: In Vitro TAM Targeting Assay using Flow Cytometry
This protocol details how to assess the binding and uptake of fluorescently-labeled CSPGAK-conjugated nanoparticles by M2-polarized macrophages.[10]
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Recombinant murine IL-4 and IL-13 for M2 polarization
-
Fluorescently-labeled CSPGAK-nanoparticles (e.g., FAM-CSPGAK-NPs)
-
Control nanoparticles (without CSPGAK)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-CD206 antibody (APC-conjugated)
-
Flow cytometer
Procedure:
-
Macrophage Polarization: a. Culture BMDMs in the presence of M-CSF for 7 days to generate mature macrophages. b. Polarize macrophages towards an M2 phenotype by treating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours.
-
Cell Treatment: a. Seed the M2-polarized macrophages in a 24-well plate. b. Incubate the cells with fluorescently-labeled CSPGAK-nanoparticles or control nanoparticles at various concentrations for 1-4 hours at 37°C.
-
Staining: a. Wash the cells with cold PBS to remove unbound nanoparticles. b. Detach the cells using a non-enzymatic cell dissociation solution. c. Stain the cells with an APC-conjugated anti-CD206 antibody for 30 minutes on ice. d. Wash the cells with FACS buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire data on a flow cytometer, measuring the fluorescence intensity of the nanoparticle label (e.g., FITC channel for FAM) and the CD206-APC signal. c. Gate on the CD206-positive population and quantify the mean fluorescence intensity of the nanoparticle signal to determine targeting efficiency.
Protocol 4: In Vivo Biodistribution and Tumor Targeting Study
This protocol describes how to evaluate the biodistribution and tumor accumulation of CSPGAK-conjugated nanoparticles in a tumor-bearing mouse model.[7][11]
Materials:
-
Tumor-bearing mice (e.g., 4T1 breast cancer model)
-
Fluorescently-labeled CSPGAK-nanoparticles (e.g., Cy5.5-CSPGAK-NPs)
-
Control nanoparticles
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment
Procedure:
-
Animal Model: Establish tumors in mice by subcutaneous or orthotopic injection of cancer cells. Allow tumors to reach a suitable size (e.g., 100-200 mm³).
-
Injection: Administer the fluorescently-labeled CSPGAK-nanoparticles or control nanoparticles to the mice via intravenous (tail vein) injection.
-
In Vivo Imaging: At various time points post-injection (e.g., 4, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an IVIS.
-
Ex Vivo Imaging: a. At the final time point, euthanize the mice. b. Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart). c. Image the harvested tissues using the IVIS to quantify the fluorescence intensity in each organ.
-
Data Analysis: a. Quantify the fluorescence intensity in the tumor and organs from both in vivo and ex vivo images. b. Calculate the tumor-to-organ ratios to assess targeting specificity.
Visualizations
Signaling and Targeting Pathway
Caption: CSPGAK peptide-mediated targeting of CD206 on TAMs for therapeutic delivery.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo study to evaluate the efficacy of CSPGAK-targeted therapy.
References
- 1. Targeted delivery of proapoptotic peptides to tumor-associated macrophages improves survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of tumor associated macrophages in different tumor models | PLOS One [journals.plos.org]
- 3. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Depletion of Mannose Receptor–Positive Tumor-associated Macrophages via a Peptide-targeted Star-shaped Polyglutamate Inhibits Breast Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CAMKII to reprogram tumor-associated macrophages and inhibit tumor cells for cancer immunotherapy with an injectable hybrid peptide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biomatik.com [biomatik.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Analysis of Tumor-Associated Macrophages in the Tumor Microenvironment | Springer Nature Experiments [experiments.springernature.com]
- 11. "Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles" by Pavithra Natarajan, Katherine Horak et al. [digitalcommons.unl.edu]
Application Notes and Protocols for In Vitro Cell-Based Assays Using H-Cys-Ser-Pro-Gly-Ala-Lys-OH (mUNO Peptide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH, commonly referred to as mUNO, is a synthetic hexapeptide that has been identified as a specific ligand for the Mannose Receptor (CD206).[1][2][3] CD206 is a C-type lectin receptor predominantly expressed on the surface of M2-polarized or "alternatively activated" macrophages, including tumor-associated macrophages (TAMs).[1][4] This specificity makes the mUNO peptide a valuable tool for targeting these specific macrophage populations, which play a crucial role in tumor progression, immune suppression, and metastasis.
These application notes provide detailed protocols for key in vitro cell-based assays utilizing the mUNO peptide and its enhanced affinity and stability analogue, MACTIDE. The primary application of this peptide is as a targeting moiety to deliver payloads, such as fluorescent dyes, nanoparticles, or therapeutic agents, to CD206-expressing cells. A notable example is the peptide-drug conjugate MACTIDE-V, where the peptide is linked to Verteporfin, an inhibitor of the YAP/TAZ signaling pathway, to reprogram pro-tumoral macrophages towards an anti-tumoral phenotype.
The following sections detail the preparation of target cells, and protocols for assessing peptide binding, cellular uptake, and functional consequences of payload delivery.
Data Presentation
Peptide Binding Affinity and Stability
Quantitative analysis demonstrates the enhanced binding affinity and proteolytic stability of the rationally designed MACTIDE peptide compared to the original mUNO sequence.
| Peptide | Target | Method | Dissociation Constant (KD) | Improvement | Reference |
| mUNO | Recombinant CD206 | QCM | - | - | |
| MACTIDE | Recombinant CD206 | QCM | 15-fold lower than mUNO | 15x |
| Peptide Conjugate | Condition | Method | Half-life | Improvement | Reference |
| FAM-mUNO | 4T1 Tumor Lysate | LC-MS | - | - | |
| FAM-MACTIDE | 4T1 Tumor Lysate | LC-MS | 5-fold longer than FAM-mUNO | 5x |
Functional Effects of mUNO-Conjugated Payload (MACTIDE-V)
In vitro studies using bone marrow-derived macrophages (BMDMs) demonstrate that MACTIDE-V, a conjugate of MACTIDE and the YAP/TAZ inhibitor Verteporfin, effectively reprograms macrophages.
| Assay | Cell Type | Treatment | Key Result | Reference |
| YAP Nuclear Exclusion | BMDMs | MACTIDE-V | Increased exclusion of YAP from the nucleus | |
| Phagocytosis Assay | BMDMs | MACTIDE-V | Increased phagocytic activity | |
| Gene Expression | BMDMs | MACTIDE-V | Upregulation of genes associated with cytotoxic anti-tumoral macrophages |
Experimental Protocols
Isolation and Differentiation of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the generation of primary macrophages from mouse bone marrow, which can be polarized to an M2 phenotype (CD206-positive) for use in subsequent assays.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (P/S)
-
L929-conditioned medium or recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
70% Ethanol
-
Syringes (10 mL) and needles (27G)
-
70 µm cell strainer
-
Non-tissue culture treated petri dishes
Protocol:
-
Harvesting Bone Marrow:
-
Humanely euthanize a mouse and sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, carefully removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow out using a 27G needle and a syringe filled with RPMI medium into a sterile petri dish.
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
-
Cell Preparation:
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove any remaining clumps.
-
Centrifuge the cells at 500 x g for 10 minutes at 4°C.
-
(Optional but recommended) Resuspend the pellet in 1-2 mL of RBC lysis buffer for 2 minutes at room temperature, then add 20 mL of ice-cold DPBS and centrifuge again.
-
Resuspend the final cell pellet in BMDM differentiation medium.
-
-
Differentiation:
-
BMDM Differentiation Medium: RPMI-1640 supplemented with 10% FBS, 1% P/S, and 20% L929-conditioned medium (or 10-25 ng/mL recombinant M-CSF).
-
Plate the cells at a density of 1x106 cells/mL in 100 mm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 4, add an equal volume of fresh differentiation medium to the culture dish.
-
By day 7, the macrophages will be fully differentiated and adherent. They can be harvested by washing with cold PBS and gentle scraping.
-
Figure 1. Workflow for BMDM Isolation and Differentiation.
Peptide-Receptor Binding Affinity Assay (Quartz Crystal Microbalance)
This protocol provides a general workflow for assessing the binding of mUNO or its analogues to immobilized CD206 protein using a Quartz Crystal Microbalance (QCM). QCM measures mass changes on a sensor surface in real-time.
Materials:
-
QCM instrument and gold-coated quartz sensors
-
Recombinant CD206 protein
-
mUNO or MACTIDE peptide solution (e.g., 10 µM in PBS)
-
Control peptide (a scrambled sequence)
-
Phosphate-Buffered Saline (PBS) as running buffer
-
Poly-allylamine hydrochloride (PAH) or other suitable linker for protein immobilization
-
Bovine Serum Albumin (BSA) for control surfaces
Protocol:
-
Sensor Preparation:
-
Clean the gold-coated quartz sensor according to the manufacturer's instructions to remove any organic contaminants.
-
Establish a stable baseline by flowing PBS over the sensor surface.
-
-
CD206 Immobilization:
-
Functionalize the sensor surface. For example, create a multilayer of PAH to facilitate protein binding.
-
Flow a solution of recombinant CD206 over the functionalized surface until a stable signal is achieved, indicating protein immobilization.
-
Wash with PBS to remove any non-adsorbed protein.
-
Prepare a control sensor by immobilizing BSA instead of CD206.
-
-
Binding Measurement:
-
Re-establish a stable baseline with PBS.
-
Introduce the peptide solution (e.g., 10 µM mUNO or MACTIDE) into the flow cell and monitor the change in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass binding to the surface.
-
Continue the flow until the binding signal reaches equilibrium (saturates).
-
-
Dissociation Measurement:
-
Switch the flow back to PBS to initiate the dissociation phase. Monitor the increase in frequency as the peptide dissociates from the receptor.
-
-
Data Analysis:
-
Fit the association and dissociation curves using appropriate software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Figure 2. Workflow for QCM-based Binding Affinity Assay.
Macrophage Phagocytosis Assay
This assay measures the effect of mUNO-delivered payloads on the phagocytic capacity of macrophages using fluorescently labeled bacteria.
Materials:
-
Differentiated BMDMs or RAW264.7 macrophage cell line
-
Complete macrophage medium (e.g., DMEM + 10% FBS)
-
GFP-labeled E. coli or other fluorescent bioparticles
-
MACTIDE-V or other mUNO-payload conjugate
-
Control peptide conjugate
-
12-well plates with sterile glass coverslips
-
Ice-cold PBS
-
Fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed macrophages (e.g., 5x104 cells/well) onto sterile 18 mm glass coverslips in a 12-well plate.
-
Allow cells to adhere overnight at 37°C, 5% CO2.
-
-
Peptide Treatment:
-
Treat the macrophages with the desired concentration of MACTIDE-V or control conjugate for a specified time (e.g., 4 hours).
-
After incubation, remove the peptide-containing media, wash the cells with fresh media, and incubate for a further period (e.g., 48 hours) to allow for cellular reprogramming.
-
-
Phagocytosis:
-
Prepare the GFP-labeled E. coli suspension in macrophage medium.
-
Remove the culture medium from the macrophages and add the bacterial suspension at a multiplicity of infection (MOI) of ~10 bacteria per macrophage.
-
Co-incubate for 1-2 hours at 37°C, 5% CO2 to allow for phagocytosis.
-
-
Signal Quenching and Fixation:
-
Stop phagocytosis by washing the cells three times with ice-cold PBS. This removes non-internalized bacteria.
-
(Optional) To quench the fluorescence of extracellular bacteria, incubate briefly with Trypan Blue solution.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify phagocytosis by determining the percentage of macrophages containing bacteria and/or the average number of intracellular bacteria per macrophage.
-
YAP/TAZ Nuclear Exclusion Assay (Immunofluorescence)
This protocol is used to visualize the subcellular localization of the YAP/TAZ transcription factors. Inhibition by Verteporfin, delivered via MACTIDE, is expected to cause YAP/TAZ to be retained in the cytoplasm (nuclear exclusion).
Materials:
-
Differentiated BMDMs seeded on sterile coverslips
-
MACTIDE-V and control conjugates
-
4% PFA in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% Goat Serum in PBS)
-
Primary antibody: anti-YAP/TAZ
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (nuclear counterstain)
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat macrophages with MACTIDE-V or controls on coverslips as described in the phagocytosis assay (Protocol 3, steps 1-2).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-YAP/TAZ antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash cells four times with PBS containing 0.1% Triton X-100 (PBST).
-
Incubate with the fluorescently-labeled secondary antibody (and DAPI for nuclear staining) for 1.5 hours at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash four times with PBST.
-
Mount coverslips and image using a fluorescence microscope.
-
Analyze the images to determine the localization of the YAP/TAZ signal (nuclear vs. cytoplasmic) in treated versus control cells. Nuclear exclusion is indicated by a predominantly cytoplasmic fluorescent signal for YAP/TAZ.
-
Signaling Pathway
The mUNO peptide acts as a targeting agent to deliver the drug Verteporfin to CD206+ macrophages. Verteporfin then acts intracellularly to inhibit the Hippo signaling pathway effector, YAP. In its active state, unphosphorylated YAP translocates to the nucleus, binds with TEAD transcription factors, and promotes the expression of pro-tumoral and pro-fibrotic genes. Verteporfin disrupts the interaction between YAP and TEAD, preventing this transcriptional activity. This leads to the cytoplasmic retention and degradation of YAP, effectively reprogramming the macrophage towards an anti-tumoral, pro-inflammatory (M1-like) phenotype, characterized by increased phagocytosis and expression of cytotoxic molecules.
Figure 3. Signaling pathway of MACTIDE-V in Macrophages.
References
- 1. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phage-Display-Derived Peptide Binds to Human CD206 and Modeling Reveals a New Binding Site on the Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating CSPGAK Peptide-Based Therapies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide sequence CSPGAK, also known as mUNO, has emerged as a promising tool for targeted cancer therapy. This peptide specifically binds to the mannose receptor (CD206), which is highly expressed on M2-like tumor-associated macrophages (TAMs). These M2-like TAMs are known to promote tumor growth, immunosuppression, and metastasis. By targeting these pro-tumoral macrophages, CSPGAK-based therapies aim to either deplete them or reprogram them into an anti-tumoral M1-like phenotype.
This document provides detailed application notes and protocols for utilizing animal models to evaluate the efficacy of two such CSPGAK-based therapeutic strategies: MACTIDE-V , a peptide-drug conjugate (PDC) that reprograms TAMs, and OximUNO , a PDC designed to deplete TAMs. The primary animal model discussed is the orthotopic 4T1 triple-negative breast cancer (TNBC) mouse model, a well-established model that mimics aggressive and metastatic human breast cancer.[1][2]
Key Therapeutic Agents
-
mUNO (CSPGAK): A peptide that selectively targets the CD206 receptor on M2-like TAMs.[3][4]
-
MACTIDE: An engineered version of mUNO with enhanced affinity and stability.[5]
-
MACTIDE-V: A PDC composed of MACTIDE conjugated to Verteporfin, a YAP/TAZ pathway inhibitor that reprograms TAMs towards an anti-tumoral phenotype.
-
OximUNO: A PDC consisting of mUNO conjugated to a star-shaped polyglutamate (St-PGA) carrying the chemotherapeutic drug doxorubicin (B1662922) (DOX), leading to the depletion of CD206+ TAMs.
Animal Model of Choice: Orthotopic 4T1 TNBC Mouse Model
The 4T1 murine breast cancer cell line is an aggressive, well-characterized model for human stage IV breast cancer. When injected into the mammary fat pad of immunocompetent BALB/c mice, 4T1 cells form a primary tumor that spontaneously metastasizes to distant organs, including the lungs, liver, and bone, mimicking the progression of human metastatic breast cancer. This model is particularly relevant for studying TAM-targeted therapies due to the significant infiltration of M2-like macrophages in the tumor microenvironment.
Data Presentation
Table 1: In Vivo Efficacy of OximUNO in an Experimental Metastasis 4T1 TNBC Model.
| Treatment Group | Mean Lung GFP Fluorescence (Arbitrary Units) | Pulmonary Metastases (% of Lung Area) | Change in Bodyweight |
| Vehicle (PBS) | ~1.5 x 10^8 | ~12% | Gain |
| Doxorubicin (DOX) | ~1.0 x 10^8 | ~8% | Significant Loss |
| St-PGA-DOX | ~0.8 x 10^8 | ~6% | Loss |
| OximUNO | ~0.4 x 10^8 | ~2% | Stable/Slight Gain |
Table 2: Immunomodulatory Effects of OximUNO in Pulmonary Metastases.
| Immune Cell Population | Vehicle (PBS) | OximUNO |
| M2 TAMs (CD206+) | High | Significantly Reduced |
| M1 TAMs | Low | Increased |
| Cytotoxic T Lymphocytes (CTLs) | Low | Increased |
| Regulatory T cells (Tregs) | High | Reduced |
| CD8/FOXP3 Ratio | Low | Significantly Increased |
Table 3: In Vivo Efficacy of MACTIDE-V in an Orthotopic 4T1.2 TNBC Model.
| Treatment Group | Mean Tumor Weight (mg) | Pulmonary Metastases Area (mm²) |
| Vehicle (PBS) | ~1200 | ~15 |
| CtrlPep-V | ~1000 | ~12 |
| MACTIDE-V (1 mg/kg) | ~600 | ~2 |
| Anti-PD-1 | ~800 | ~8 |
| MACTIDE-V + Anti-PD-1 | ~650 | ~3 |
Table 4: Immunomodulatory Effects of MACTIDE-V in 4T1.2 Tumors.
| Immune Cell Population | Vehicle (PBS) | MACTIDE-V |
| CD4+ T cells | Baseline | Increased |
| CD8+ T cells | Baseline | Increased |
| NK cells | Baseline | Significantly Increased |
| PD-1 on CD8+ T cells | High | Reduced |
| Granzyme B in CD8+ T cells | Low | Increased |
| CD86+MHCII+ TAMs/Monocytes | Low | Significantly Increased |
Experimental Protocols
Protocol 1: Establishment of the Orthotopic 4T1 TNBC Mouse Model
Materials:
-
4T1 murine breast cancer cell line
-
Female BALB/c mice (6-8 weeks old)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
Procedure:
-
Culture 4T1 cells in T75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile PBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to 1 x 10^6 viable cells per 50 µL of PBS.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Palpate to locate the fourth inguinal mammary fat pad.
-
Inject 50 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the mammary fat pad.
-
Monitor the mice for tumor growth by palpation and caliper measurements starting 5-7 days post-injection.
Protocol 2: Evaluation of OximUNO in an Experimental Metastasis Model
Materials:
-
BALB/c mice with established 4T1-GFP lung metastases (intravenous injection of 4T1-GFP cells).
-
OximUNO (St-PGA-DOX-mUNO)
-
Control groups: PBS, Doxorubicin (DOX), St-PGA-DOX
-
Sterile PBS for injections
-
Animal balance
Procedure:
-
Four days post-intravenous injection of 4T1-GFP cells, randomize the mice into treatment groups (n=6 per group).
-
Administer the treatments via intraperitoneal (i.p.) injection every other day for a total of six injections. The dosage for OximUNO, St-PGA-DOX, and DOX should be equivalent to 2 mg/kg of DOX.
-
Monitor the body weight of the mice throughout the study.
-
At the experimental endpoint (e.g., day 14), euthanize the mice.
-
Harvest the lungs and quantify the GFP fluorescence of the whole lungs using an imaging system to assess tumor burden.
-
Fix a portion of the lungs in 10% neutral buffered formalin for histological analysis (H&E staining) to quantify the area of pulmonary metastases.
-
Process the remaining lung tissue for flow cytometry analysis of immune cell populations.
Protocol 3: Evaluation of MACTIDE-V in an Orthotopic 4T1.2 TNBC Model
Materials:
-
BALB/c mice with established orthotopic 4T1.2 tumors.
-
MACTIDE-V
-
Control groups: PBS, Control Peptide-Verteporfin (CtrlPep-V)
-
Sterile PBS for injections
-
Calipers for tumor measurement
Procedure:
-
Once the 4T1.2 tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer MACTIDE-V (1 mg/kg Verteporfin equivalent) or controls via intraperitoneal (i.p.) injection every other day for a total of nine doses.
-
Measure tumor volume every other day using calipers (Volume = 0.5 x length x width^2).
-
At the end of the study (e.g., day 29), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Harvest the lungs and fix them for histological analysis (H&E staining) to quantify pulmonary metastases.
-
Process a portion of the tumor tissue for flow cytometry analysis.
Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Materials:
-
Freshly excised tumor or lung tissue
-
Digestion buffer (e.g., RPMI with collagenase and DNase I)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Red blood cell lysis buffer
-
70 µm cell strainers
-
Flow cytometry antibodies (see Table 5 for a suggested panel)
-
Flow cytometer
Procedure:
-
Mince the tumor or lung tissue into small pieces.
-
Digest the tissue in a digestion buffer at 37°C with agitation for 30-60 minutes.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain the cells with a viability dye.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (see Table 5).
-
If required, perform intracellular staining for transcription factors (e.g., FOXP3) or cytokines (e.g., Granzyme B) using a fixation/permeabilization kit.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations.
Table 5: Suggested Flow Cytometry Panel for TAM and T-cell Analysis in 4T1 Tumors
| Marker | Cell Type | Suggested Fluorochrome |
| CD45 | Leukocytes | AF700 |
| CD11b | Myeloid cells | BV786 |
| F4/80 | Macrophages | PE-Cy7 |
| Ly6G | Neutrophils | APC |
| Ly6C | Monocytes | PerCP-Cy5.5 |
| CD206 | M2-like Macrophages | PE |
| MHCII | Antigen Presenting Cells | FITC |
| CD86 | Co-stimulatory molecule | BV605 |
| CD3 | T cells | BV711 |
| CD4 | Helper T cells | BV421 |
| CD8 | Cytotoxic T cells | APC-Fire750 |
| PD-1 | Exhausted T cells | BV650 |
| FOXP3 | Regulatory T cells | Alexa Fluor 647 |
Visualization of Pathways and Workflows
Caption: Signaling pathway of MACTIDE-V in reprogramming TAMs.
Caption: General experimental workflow for evaluating CSPGAK-based therapies.
References
- 1. Characterization of triple‐negative breast cancer preclinical models provides functional evidence of metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.pe [scielo.org.pe]
- 3. YAP/TAZ deficiency reprograms macrophage phenotype and improves infarct healing and cardiac function after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Chondroitin Sulfate Proteoglycan 4 (CSPG4) Binding to CD206-Positive Cells
Introduction
Chondroitin Sulfate Proteoglycan 4 (CSPG4), also known as Neuron-Glial Antigen 2 (NG2), is a large transmembrane proteoglycan that is overexpressed in several human cancers, including melanoma, glioblastoma, and triple-negative breast cancer.[1][2] Its expression is often correlated with poor prognosis and increased tumor aggressiveness, making it an attractive target for cancer immunotherapy.[3][4] CSPG4 is known to play a role in cell proliferation, adhesion, and migration through its interaction with extracellular matrix components and by modulating signaling pathways.[2][4]
The Mannose Receptor (CD206) is a C-type lectin receptor primarily expressed on the surface of macrophages, dendritic cells, and certain endothelial cells.[5][6] As a pattern recognition receptor, CD206 is involved in both innate and adaptive immunity by recognizing and internalizing glycoproteins with terminal mannose, fucose, and N-acetylglucosamine residues.[7][8][9] This function is crucial for antigen presentation and clearance of pathogens.[5] In the tumor microenvironment, CD206 is often used as a marker for M2-like tumor-associated macrophages (TAMs), which can contribute to an immunosuppressive environment.[10][11]
While a direct interaction between CSPG4 and CD206 has not been extensively characterized in the scientific literature, the co-existence of CSPG4-expressing tumor cells and CD206-positive immune cells within the tumor microenvironment presents a compelling rationale for investigating their potential binding. Such an interaction could have significant implications for tumor immunology and the development of novel cancer therapies. This application note provides a detailed protocol for analyzing the binding of a fluorescently labeled CSPG4 to CD206-positive cells using flow cytometry.
Principle of the Assay
This protocol utilizes flow cytometry to quantify the binding of a soluble, fluorescently labeled CSPG4 protein to cells expressing the CD206 receptor. The assay involves incubating CD206-positive cells with varying concentrations of fluorescently labeled CSPG4. The amount of bound CSPG4 is then measured by the fluorescence intensity of the cells using a flow cytometer. This method allows for the determination of binding affinity (Kd), the percentage of cells that bind CSPG4, and the specificity of the interaction through competition assays.
Experimental Workflow
The overall workflow for the flow cytometry-based binding assay is depicted below.
Caption: Experimental workflow for CSPG4-CD206 binding analysis by flow cytometry.
Materials and Reagents
-
Cells: A human or murine cell line endogenously expressing CD206 (e.g., M2-polarized macrophages derived from THP-1 cells or primary bone marrow-derived macrophages).
-
Recombinant Proteins:
-
Soluble recombinant human CSPG4 protein (extracellular domain).
-
Fluorescently labeled CSPG4 (e.g., CSPG4-Alexa Fluor 488). Labeling can be performed using a protein labeling kit.
-
-
Antibodies:
-
PE-conjugated anti-human CD206 antibody.
-
PE-conjugated isotype control antibody.
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Flow Cytometry Staining Buffer (FACS Buffer): PBS with 2% FBS and 0.05% sodium azide.
-
Fixable viability dye.
-
Mannan (for competition assay).
-
-
Equipment:
-
Flow cytometer.
-
Centrifuge.
-
Incubator.
-
96-well U-bottom plates.
-
Detailed Experimental Protocol
1. Cell Preparation
-
Culture CD206-positive cells to a sufficient density. For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Wash the cells once with cold PBS and resuspend in FACS Buffer.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion or a viability dye. Proceed if viability is >95%.
-
Adjust the cell concentration to 2 x 10^6 cells/mL in cold FACS Buffer.
-
Aliquot 50 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well U-bottom plate.
2. Saturation Binding Assay
-
Prepare a serial dilution of fluorescently labeled CSPG4 (e.g., CSPG4-AF488) in FACS Buffer. Concentrations may range from 0.1 nM to 500 nM.
-
Add 50 µL of the diluted CSPG4-AF488 to the wells containing the cells. For the "unstained" control, add 50 µL of FACS Buffer only.
-
Incubate the plate for 1 hour at 4°C in the dark to allow binding to reach equilibrium while minimizing internalization.
-
Wash the cells twice with 200 µL of cold FACS Buffer per well, centrifuging at 400 x g for 5 minutes at 4°C between washes.
3. Competition Binding Assay (Specificity Control)
-
To determine the specificity of the binding, pre-incubate the cells with a 100-fold molar excess of unlabeled CSPG4 or a known CD206 ligand like mannan (e.g., 1 mg/mL) for 30 minutes at 4°C.
-
Without washing, add a constant, sub-saturating concentration of CSPG4-AF488 (e.g., the determined Kd concentration) to the wells.
-
Incubate for 1 hour at 4°C in the dark.
-
Proceed with the washing steps as described in the saturation binding assay.
4. Antibody Staining and Flow Cytometry Acquisition
-
After the final wash, resuspend the cell pellets in 50 µL of FACS Buffer containing the PE-conjugated anti-CD206 antibody and a viability dye, according to the manufacturer's instructions. Include an isotype control in a separate well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS Buffer.
-
Resuspend the final cell pellet in 200 µL of FACS Buffer for acquisition on the flow cytometer.
-
Acquire data, collecting a sufficient number of events (e.g., 20,000-50,000) for each sample.
Data Analysis and Presentation
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
From the live, single-cell population, gate on CD206-positive cells.
-
-
Quantification:
-
For each sample, determine the Median Fluorescence Intensity (MFI) of the CSPG4-AF488 signal within the live, single, CD206-positive gate.
-
Determine the percentage of CSPG4-AF488 positive cells.
-
-
Data Presentation:
-
Plot the MFI of CSPG4-AF488 against the concentration of labeled CSPG4. Use non-linear regression (one-site specific binding) to calculate the equilibrium dissociation constant (Kd).
-
Summarize the quantitative data in tables for clear comparison.
-
Table 1: Hypothetical Saturation Binding Data
| CSPG4-AF488 Conc. (nM) | MFI of CSPG4 Signal on CD206+ Cells | % of CSPG4-Positive Cells |
| 0 | 50 | 0.5% |
| 1 | 1500 | 25% |
| 5 | 6000 | 65% |
| 10 | 10000 | 85% |
| 50 | 25000 | 95% |
| 100 | 35000 | 98% |
| 250 | 45000 | 99% |
| 500 | 48000 | 99% |
Table 2: Hypothetical Competition Assay Data
| Condition | CSPG4-AF488 MFI on CD206+ Cells | % Inhibition of Binding |
| CSPG4-AF488 only (50 nM) | 25000 | 0% |
| + Unlabeled CSPG4 (5 µM) | 800 | 96.8% |
| + Mannan (1 mg/mL) | 1250 | 95.0% |
| + Isotype Control Protein (5 µM) | 24500 | 2.0% |
Potential Signaling Pathway
The binding of CSPG4 to CD206 could potentially trigger intracellular signaling pathways that modulate macrophage function. CD206 is known to be an endocytic receptor, and its ligation can lead to antigen internalization and presentation.[5] Furthermore, signaling through C-type lectin receptors can influence cytokine production and immune cell activation. CSPG4, on the other hand, can modulate pathways such as FAK and MAPK/ERK.[2][3] A hypothetical signaling cascade following CSPG4-CD206 binding might involve the modulation of pathways related to phagocytosis, inflammation, and cellular motility.
Caption: Hypothetical signaling pathway following CSPG4 binding to CD206 on macrophages.
Troubleshooting
-
High Background/Non-specific Binding:
-
Increase the number of wash steps.
-
Increase the concentration of blocking proteins (e.g., FBS or BSA) in the FACS buffer.
-
Ensure the labeled CSPG4 is properly purified and free of aggregates.
-
Run a control using cells that do not express CD206.
-
-
No/Weak Signal:
-
Confirm CD206 expression on target cells using the anti-CD206 antibody.
-
Verify the fluorescent labeling of CSPG4 and check its concentration.
-
Increase the incubation time or the concentration of labeled CSPG4.
-
Ensure the flow cytometer settings (laser power, detector voltages) are optimized.
-
Conclusion
This application note provides a comprehensive framework for investigating the potential interaction between CSPG4 and CD206 using flow cytometry. This robust and quantitative method can be adapted to screen for inhibitors of this interaction, characterize the binding kinetics, and explore the biological consequences in different cell types. Understanding the interplay between tumor-expressed CSPG4 and immune cell-expressed CD206 could provide valuable insights into the mechanisms of immune evasion in cancer and pave the way for novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Chondroitin Sulfate Proteoglycan 4 and Its Potential As an Antibody Immunotherapy Target across Different Tumor Types [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. CSPG4, a potential therapeutic target, facilitates malignant progression of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose receptor - Wikipedia [en.wikipedia.org]
- 6. Exploitation of the Macrophage Mannose Receptor (CD206) in Infectious Disease Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural analysis of carbohydrate binding by the macrophage mannose receptor CD206 (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Critical role of CD206+ macrophages in promoting a cDC1-NK-CD8 T cell anti-tumor immune axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are CD206 modulators and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Improving the solubility of H-Cys-Ser-Pro-Gly-Ala-Lys-OH peptide
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of the peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of the this compound peptide?
A1: The solubility of this peptide is influenced by several key factors:
-
Amino Acid Composition: The peptide contains both hydrophobic (Pro, Ala) and hydrophilic/charged (Cys, Ser, Lys) residues. The presence of Lysine (B10760008) (a basic amino acid) and the N-terminal amine gives the peptide a net positive charge at neutral and acidic pH, which generally enhances aqueous solubility.[1][2]
-
Cysteine Residue: The N-terminal cysteine is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization).[3][4] This dimerization can significantly decrease solubility. It is crucial to handle the peptide in a way that minimizes oxidation.
-
pH of the Solvent: Peptide solubility is highly dependent on pH.[5] For a basic peptide like this compound, solubility is generally better in acidic conditions where the peptide carries a net positive charge. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero.
-
Solvent Choice: While water is the preferred solvent for biological applications, organic co-solvents may be necessary if aqueous solubility is poor. However, care must be taken when selecting an organic solvent due to the presence of cysteine.
Q2: My this compound peptide won't dissolve in water. What should I do first?
A2: If your peptide does not readily dissolve in sterile, deionized water, the first step is to determine the net charge of the peptide to select an appropriate solvent system. For this compound, the presence of a lysine residue and the N-terminal amine group gives it a net positive charge at neutral pH. Therefore, it is classified as a basic peptide. For basic peptides, attempting to dissolve them in a dilute acidic solution is the recommended next step.
Q3: What is the best way to prevent solubility issues related to the cysteine residue?
A3: To prevent oxidation of the cysteine residue and subsequent disulfide bond formation, the following precautions are recommended:
-
Use Degassed Solvents: Dissolve the peptide in oxygen-free buffers or water.
-
Maintain an Acidic pH: Peptides with free cysteine residues are best dissolved in buffers with a pH below 7. Alkaline conditions (pH > 7) promote the oxidation of the thiol group of cysteine.
-
Avoid Certain Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) should be avoided as it can oxidize the cysteine residue. If an organic solvent is required, dimethylformamide (DMF) is a more suitable alternative.
Q4: Can I use sonication or heating to improve the solubility of my peptide?
A4: Yes, gentle sonication or warming can be used to aid dissolution. However, these methods should be used with caution:
-
Sonication: A brief sonication in a water bath can help to break up aggregates and enhance solubility.
-
Heating: Gentle warming (e.g., to < 40°C) can also improve solubility. Avoid excessive or prolonged heating, as it may lead to peptide degradation.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound.
Problem: Lyophilized peptide is not dissolving in water.
Predicted Peptide Characteristics: The peptide sequence is this compound.
-
Net Charge Calculation:
-
N-terminal amine: +1
-
Lysine (K): +1
-
C-terminal carboxyl: -1
-
Net Charge at neutral pH: +1 (Basic peptide)
-
Solubility Troubleshooting Workflow
Caption: A step-by-step workflow for solubilizing this compound.
Data Presentation
| Solvent/Condition | Predicted Solubility | Rationale & Remarks |
| Sterile, Deionized Water | Moderate | The peptide has a net positive charge, which should aid in aqueous solubility. However, hydrophobic residues may limit high concentrations. |
| Acidic Buffer (e.g., 10% Acetic Acid, pH < 7) | Good | As a basic peptide, solubility is enhanced at acidic pH due to increased positive charge. This is the recommended first alternative if water fails. |
| Basic Buffer (e.g., 0.1M Ammonium (B1175870) Bicarbonate, pH > 7) | Poor/Not Recommended | Alkaline conditions promote the oxidation of the N-terminal cysteine, leading to disulfide bond formation and decreased solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate | Similar to water, but the neutral pH may be less optimal than acidic conditions for this basic peptide. |
| Dimethyl Sulfoxide (DMSO) | Not Recommended | DMSO can oxidize the cysteine residue. |
| Dimethylformamide (DMF) | Good | A suitable alternative organic solvent if aqueous methods fail. Use a minimal amount to create a stock solution, then dilute into the aqueous buffer. |
Experimental Protocols
Protocol 1: Solubilization in Aqueous Acidic Buffer
This protocol is recommended as the primary method if the peptide does not dissolve in water.
Materials:
-
Lyophilized this compound peptide
-
Sterile, deionized water (degassed)
-
10% (v/v) acetic acid solution
-
Vortex mixer
-
Pipettes
Procedure:
-
Bring the lyophilized peptide to room temperature before opening the vial.
-
Add a small amount of sterile, degassed deionized water to the vial to create a concentrated peptide solution.
-
Gently vortex the vial.
-
If the peptide is not fully dissolved, add the 10% acetic acid solution dropwise while vortexing.
-
Continue adding the acidic solution until the peptide is completely dissolved.
-
Once dissolved, you can dilute the peptide stock solution with your desired aqueous buffer for your experiment.
Protocol 2: Solubilization using an Organic Co-Solvent
This protocol should be used if aqueous methods are unsuccessful.
Materials:
-
Lyophilized this compound peptide
-
Dimethylformamide (DMF)
-
Desired aqueous buffer (degassed)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Pipettes
Procedure:
-
Bring the lyophilized peptide to room temperature.
-
Add a minimal volume of DMF to the peptide vial to create a concentrated stock solution.
-
Vortex until the peptide is completely dissolved.
-
Place the desired volume of your aqueous buffer in a separate tube with a stir bar and begin stirring gently.
-
Slowly add the DMF-peptide stock solution dropwise to the stirring aqueous buffer.
-
Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you have exceeded the peptide's solubility limit in the final buffer.
Decision Pathway for Solvent Selection
Caption: A decision-making diagram for selecting the appropriate solvent.
References
Optimizing HPLC gradient for CSPGAK peptide purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) gradient for the synthetic peptide CSPGAK.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the CSPGAK peptide that influence its HPLC purification?
The CSPGAK peptide (sequence: Cys-Ser-Pro-Gly-Ala-Lys) is a hexapeptide with a molecular weight of approximately 616.7 g/mol . Its composition includes a mix of hydrophobic (Pro, Ala, Cys) and polar/charged (Ser, Lys) amino acids. The presence of a basic Lysine residue gives the peptide a net positive charge at the acidic pH typically used for RP-HPLC (e.g., with 0.1% Trifluoroacetic Acid), which is crucial for achieving sharp peaks and predictable retention. The peptide is known to be a targeting moiety for the CD206 mannose receptor, relevant in cancer research.[1]
Q2: What is the recommended starting column and mobile phase for CSPGAK purification?
-
Column: A C18 reversed-phase column is the standard choice for peptide purification.[2] For a small peptide like CSPGAK, a column with a pore size of 100-160 Å and a particle size of 2.7-5 µm is recommended.
-
Mobile Phase A (Aqueous): HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).[3]
-
Mobile Phase B (Organic): HPLC-grade acetonitrile (B52724) (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Why TFA? TFA acts as an ion-pairing agent, masking residual silanol (B1196071) groups on the column packing and interacting with the positively charged peptide to improve peak shape and reduce tailing. While TFA is excellent for UV detection, it can cause ion suppression in mass spectrometry (LC-MS); for LC-MS applications, 0.1% formic acid is a common alternative.
Q3: How do I develop an optimized gradient for CSPGAK?
A two-step approach is most effective:
-
Scouting Gradient: First, run a broad, linear gradient to determine the approximate percentage of acetonitrile (%B) at which the peptide elutes. This provides a quick overview of the entire separation.
-
Focused Gradient: Once the elution point is known from the scouting run, design a much shallower "focused" gradient around that point. Reducing the gradient slope is a key strategy for improving the resolution of peptides. A typical starting point for optimization is a slope of 1% B per minute.
Experimental Protocols & Data
Protocol: HPLC Method Development for CSPGAK Purification
This protocol outlines the steps for developing a robust purification method from a crude synthetic preparation of the CSPGAK peptide.
-
Sample Preparation:
-
Dissolve the crude lyophilized CSPGAK peptide in Mobile Phase A (Water + 0.1% TFA). If solubility is an issue, a minimal amount of a stronger, miscible solvent like DMSO can be used, but injection volume should be kept small to avoid peak distortion.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the column frit.
-
Aim for a sample concentration of approximately 1 mg/mL for initial analytical runs.
-
-
Step 1: Scouting Gradient Run:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample (e.g., 10-20 µL).
-
Run the scouting gradient as detailed in the table below.
-
Monitor the elution profile at 214-220 nm, where the peptide backbone absorbs UV light.
-
-
Step 2: Focused Gradient Optimization:
-
From the scouting run, identify the retention time (RT) of the main CSPGAK peak and the corresponding %B at elution.
-
Design a new, shallower gradient that starts ~5-10% below the elution %B and ends ~5-10% above it, run over a longer period (e.g., 30-45 minutes).
-
Run the focused gradient and analyze the resolution between the main peak and adjacent impurities.
-
Further optimize by adjusting the gradient slope as shown in the data comparison table below. A shallower gradient generally yields better resolution.
-
Data Presentation
Table 1: Example HPLC Scouting Gradient Protocol
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|---|
| 0.0 | 1.0 | 95.0 | 5.0 | Linear |
| 30.0 | 1.0 | 5.0 | 95.0 | Linear |
| 35.0 | 1.0 | 5.0 | 95.0 | Linear |
| 35.1 | 1.0 | 95.0 | 5.0 | Linear |
| 40.0 | 1.0 | 95.0 | 5.0 | Linear |
Table 2: Impact of Gradient Slope on CSPGAK Purification (Illustrative Data)
| Parameter | Gradient 1 | Gradient 2 | Gradient 3 |
|---|---|---|---|
| Gradient Range (%B) | 20% - 50% | 25% - 40% | 28% - 38% |
| Time (min) | 15 | 30 | 40 |
| Slope (%B / min) | 2.0 | 0.5 | 0.25 |
| CSPGAK Retention Time (min) | 10.5 | 18.2 | 25.8 |
| Resolution (Rs) from nearest impurity | 1.2 (Poor) | 1.8 (Good) | 2.2 (Excellent) |
| Main Peak Purity (%) | 92% | 97% | >99% |
Visual Workflow and Logic Diagrams
Caption: Workflow for HPLC gradient optimization of the CSPGAK peptide.
Troubleshooting Guide
Problem: I'm seeing broad or tailing peaks for my peptide.
-
Possible Causes:
-
Secondary Interactions: The basic Lysine residue in CSPGAK can interact with acidic residual silanol groups on the HPLC column packing, causing peak tailing.
-
Insufficient Ion-Pairing: The concentration of TFA in the mobile phase may be too low to effectively mask silanol activity or pair with the peptide.
-
Column Degradation: The column may be old, or harsh pH conditions may have created active sites.
-
Low Temperature: Lower temperatures can sometimes decrease efficiency, leading to broader peaks.
-
-
Solutions:
-
Ensure your mobile phase contains at least 0.1% TFA. For peptides with basic residues, sometimes increasing the TFA concentration to 0.2-0.25% can improve peak shape.
-
Use a high-quality, modern C18 column specifically designed for peptide separations, as these often have lower silanol activity.
-
Try increasing the column temperature (e.g., to 40°C or 50°C) to improve peak efficiency.
-
If the column is old or has been used extensively, replace it.
-
Problem: My main peptide peak is split or has a significant shoulder.
-
Possible Causes:
-
Column Void or Clogged Frit: A physical disruption at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This affects all peaks in the chromatogram.
-
Sample Overload: Injecting too much sample can saturate the column inlet, causing peak fronting or splitting.
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure ACN or DMSO), it can cause peak distortion.
-
Co-eluting Impurity: The shoulder could be a closely related peptide impurity (e.g., a deletion or incompletely deprotected sequence) that is not fully resolved.
-
-
Solutions:
-
To check for a column void/frit issue: Disconnect the column, reverse it, and back-flush it with mobile phase at a low flow rate (do not flush into the detector). If the problem persists, the column may need replacement.
-
To address overload: Reduce the injection volume or dilute the sample.
-
For solvent issues: Whenever possible, dissolve the sample in the initial mobile phase (e.g., 95% Water/5% ACN/0.1% TFA).
-
To resolve co-eluting impurities: Decrease the gradient slope further (e.g., from 0.5%/min to 0.25%/min) to improve resolution.
-
Caption: Troubleshooting flowchart for common HPLC peak shape issues.
References
H-Cys-Ser-Pro-Gly-Ala-Lys-OH peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the H-Cys-Ser-Pro-Gly-Ala-Lys-OH peptide.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide?
A1: For optimal stability, lyophilized this compound should be stored at -20°C or, for long-term storage, at -80°C.[1][2][] It is crucial to protect the peptide from light and moisture.[1][4] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce long-term stability. After weighing, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing.
Q2: What is the shelf-life of this compound in solution?
A2: The shelf-life of peptides in solution is very limited compared to their lyophilized form. For this compound, which contains a cysteine residue, storage in solution is not recommended for long periods due to the risk of oxidation and bacterial degradation. If necessary, prepare solutions fresh. For short-term storage, dissolve the peptide in a sterile, oxygen-free buffer at a pH of 5-6, aliquot into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q3: My this compound solution has become cloudy. What is happening?
A3: Cloudiness in your peptide solution is likely due to aggregation or poor solubility. Aggregation is a process where peptide molecules associate to form larger, often insoluble, species. This can be influenced by factors such as peptide concentration, pH, temperature, and the ionic strength of the solvent. The sequence of this compound itself can also influence its propensity to aggregate.
Q4: The purity of my peptide seems to have decreased over time, as shown by HPLC. What could be the cause?
A4: A decrease in purity of a cysteine-containing peptide like this compound is often due to oxidation. The free thiol group (-SH) of the cysteine residue is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers. This process is accelerated at neutral or slightly basic pH and in the presence of oxygen.
Troubleshooting Guides
Issue 1: Peptide Won't Dissolve
-
Symptom: The lyophilized peptide does not fully dissolve in the chosen solvent, or a precipitate forms.
-
Possible Causes:
-
Incorrect Solvent: The polarity of the solvent may not be suitable for the peptide's amino acid composition.
-
pH is at the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero.
-
Aggregation: The peptide may be forming insoluble aggregates.
-
-
Troubleshooting Steps:
-
Assess Peptide Characteristics: The peptide this compound has one basic residue (Lys, +1) and a free N-terminus (+1), and one potentially acidic residue (Cys, depending on pH) and a free C-terminus (-1). The overall charge is likely positive at neutral pH, suggesting it should be soluble in aqueous solutions.
-
Use a Stepwise Solubilization Approach:
-
First, try dissolving a small amount of the peptide in sterile, deionized water.
-
If solubility is poor, add a small amount of an acid like 0.1 M acetic acid to lower the pH. For basic peptides, this generally improves solubility.
-
If the peptide is still insoluble, an organic solvent may be required. However, for this cysteine-containing peptide, avoid DMSO as it can promote oxidation. Consider using acetonitrile (B52724) or isopropanol, and then slowly add the aqueous buffer to the desired concentration.
-
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
Issue 2: Loss of Peptide Activity or Inconsistent Results
-
Symptom: Reduced or no biological activity in assays, or high variability between experiments.
-
Possible Causes:
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling.
-
Oxidation: Formation of disulfide-bonded dimers/oligomers can reduce the concentration of the active monomeric peptide.
-
Aggregation: Aggregated peptides are often inactive.
-
Inaccurate Concentration: Poor solubility can lead to an overestimation of the actual peptide concentration in solution.
-
-
Troubleshooting Steps:
-
Verify Peptide Integrity: Analyze the peptide solution by High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products or aggregates.
-
Prevent Oxidation: When preparing solutions, use degassed, oxygen-free buffers. Purging the buffer with nitrogen or argon is recommended.
-
Aliquot and Store Properly: If not using the entire stock immediately, aliquot the lyophilized powder or the freshly prepared solution into single-use amounts and store at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air.
-
Confirm Concentration: After solubilization, centrifuge the solution to pellet any undissolved peptide and measure the concentration of the supernatant using a suitable method like UV spectroscopy (if the peptide contains aromatic residues) or a colorimetric peptide assay.
-
Peptide Stability Data
Due to the lack of specific experimental data for this compound in the public domain, the following tables provide an illustrative example of how stability data might be presented. The values are hypothetical and based on the general behavior of cysteine-containing peptides.
Table 1: Stability of Lyophilized this compound Under Different Storage Conditions
| Storage Condition | Duration | Purity by HPLC (%) | Comments |
| -80°C, dark, desiccated | 24 months | >98% | Optimal for long-term storage. |
| -20°C, dark, desiccated | 12 months | >97% | Suitable for medium-term storage. |
| 4°C, dark, desiccated | 1 month | ~95% | Acceptable for short-term storage only. |
| Room Temp (25°C), light | 1 week | <90% | Not recommended; significant degradation likely. |
Table 2: Stability of this compound (1 mg/mL) in Solution
| Solvent/Buffer (pH) | Storage Temp | Duration | Purity by HPLC (%) | Comments |
| Water (pH ~6) | -20°C | 1 week | ~95% | Aliquoting is essential to avoid freeze-thaw cycles. |
| PBS (pH 7.4) | 4°C | 24 hours | <90% | Neutral pH can accelerate oxidation. |
| 0.1 M Acetate (B1210297) Buffer (pH 5.5) | -20°C | 2 weeks | >96% | Acidic pH can improve stability by reducing oxidation. |
| PBS (pH 7.4) | Room Temp (25°C) | 4 hours | <85% | Rapid degradation is expected. |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment
This protocol outlines a method to assess the stability of this compound over time.
-
Preparation of Peptide Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in the desired buffer (e.g., 0.1 M acetate buffer, pH 5.5) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
-
Incubation:
-
Aliquot the stock solution into several sterile microcentrifuge tubes.
-
Store the aliquots under the desired test conditions (e.g., -20°C, 4°C, 25°C).
-
-
Sample Analysis by RP-HPLC:
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each storage condition.
-
Inject a defined volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution profile at 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 time point using the formula: % Intact Peptide = (Peak Area at time t / Peak Area at time 0) x 100
-
Plot the percentage of intact peptide remaining against time to visualize the degradation profile.
-
Visualizations
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phmethods.net [phmethods.net]
- 4. H-Cys-Gly-Ser-Ser-Glu-Phe-Pro-Cys-His-Gly-Thr-Asp-Ile-Cys-Leu-Pro-Gln-Arg-Trp-Gly-Cys-Asp-Gly-Val-Asp-Asp-Cys-Leu-Asp-Gly-Ser-Asp-Glu-Ala-Ser-Cys-Lys-Glu-Arg-Thr-OH | C172H263N51O66S6 | CID 155520279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of H-Cys-Ser-Pro-Gly-Ala-Lys-OH
Welcome to the technical support center for enhancing the in vivo stability of the peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues and to offer strategies for improving the pharmacokinetic profile of this peptide.
Frequently Asked Questions (FAQs)
Q1: My peptide, this compound, is showing rapid clearance in vivo. What are the likely causes?
A1: Peptides with sequences of this nature are susceptible to several factors that contribute to rapid in vivo clearance. The primary causes are enzymatic degradation by proteases and peptidases present in the blood and tissues, and rapid renal filtration due to its small size. The free N-terminus and C-terminus are particularly vulnerable to exopeptidases.
Q2: What are the most common enzymatic degradation pathways for a peptide like this compound?
A2: The peptide bonds of this compound can be cleaved by various proteases. The presence of a C-terminal lysine (B10760008) makes it a target for carboxypeptidases, which can rapidly remove this residue.[1] The N-terminal cysteine can be targeted by aminopeptidases. Additionally, endopeptidases can cleave internal peptide bonds.
Q3: How can I improve the in vivo stability of my peptide?
A3: Several chemical modification strategies can be employed to enhance the in vivo stability of this compound:
-
N-terminal Acetylation: Capping the N-terminus with an acetyl group can block degradation by aminopeptidases.[2][3]
-
C-terminal Amidation: Converting the C-terminal carboxylic acid to an amide can prevent cleavage by carboxypeptidases and neutralize the negative charge, which can also improve stability.[4][5]
-
PEGylation: Covalently attaching a polyethylene (B3416737) glycol (PEG) chain to the lysine side chain can increase the peptide's hydrodynamic size, reducing renal clearance and sterically hindering protease access.
-
Cyclization: Forming a cyclic structure can significantly enhance stability by making the peptide less flexible and therefore a poorer substrate for proteases. For this peptide, cyclization could be achieved by forming a disulfide bond if another cysteine is introduced, or by creating a lactam bridge between the N-terminus and the lysine side-chain, or the cysteine and lysine side-chains.
Q4: Will modifying my peptide affect its biological activity?
A4: It is possible that modifications could alter the peptide's conformation and, consequently, its binding affinity to its target. Therefore, it is crucial to assess the biological activity of the modified peptide using a relevant functional assay. For instance, while PEGylation generally increases stability, the size of the PEG chain can sometimes interfere with receptor binding.
Q5: How can I assess the stability of my modified peptide in the laboratory?
A5: An in vitro serum stability assay is a common method to evaluate the stability of peptides. This involves incubating the peptide in serum or plasma and analyzing the amount of intact peptide remaining over time using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced Peptide Activity in Functional Assays After Modification | 1. Steric Hindrance: The modification (e.g., a large PEG chain) may be blocking the active site of the peptide.2. Conformational Change: The modification may have altered the peptide's three-dimensional structure required for activity. | 1. Optimize Modification: If using PEGylation, try a smaller PEG chain or a different attachment site if possible. 2. Alternative Modification: Consider a different stabilization strategy, such as N- and C-terminal capping, which involves smaller modifications. |
| Visible Aggregates or Precipitation in Reconstituted Modified Peptide Solution | 1. High Peptide Concentration: The concentration of the peptide in the solution may be too high, leading to aggregation.2. Hydrophobicity: Certain modifications can increase the hydrophobicity of the peptide, reducing its solubility in aqueous buffers. | 1. Optimize Concentration: Work with lower peptide concentrations.2. Optimize Buffer: Adjust the pH of the buffer or add a small amount of an organic solvent like DMSO to aid dissolution. |
| Multiple Peaks in HPLC Analysis of Modified Peptide | 1. Incomplete Reaction: The modification reaction may not have gone to completion, resulting in a mixture of modified and unmodified peptide.2. Degradation during Modification: The peptide may have degraded during the modification process due to harsh reaction conditions.3. Isomerization: The modification process may have led to the formation of different isomers. | 1. Optimize Reaction Conditions: Increase the reaction time, use a larger excess of the modifying agent, or optimize the pH.2. Purify the Product: Use preparative HPLC to isolate the desired modified peptide.3. Characterize by MS: Use mass spectrometry to identify the different species present. |
| Inconsistent Results in Serum Stability Assays | 1. Variability in Serum Batches: Different lots of serum can have varying levels of protease activity.2. Improper Sample Handling: Repeated freeze-thaw cycles of the peptide solution or serum can lead to degradation.3. Analytical Variability: Inconsistent sample preparation for HPLC/MS analysis can introduce errors. | 1. Use a Single Lot of Serum: For a given set of experiments, use serum from the same lot.2. Aliquot Samples: Store peptide solutions and serum in single-use aliquots to avoid freeze-thaw cycles.3. Standardize Protocol: Ensure consistent timing and technique for protein precipitation and sample preparation. |
Quantitative Data on Stability Enhancement (Illustrative)
The following table provides hypothetical data to illustrate the potential improvement in the in vivo half-life of this compound following various modifications. Actual results will vary and must be determined experimentally.
| Peptide Version | Modification | Predicted In Vivo Half-life (t½) |
| Unmodified | This compound | ~5-10 minutes |
| Acetylated | Ac-Cys-Ser-Pro-Gly-Ala-Lys-OH | ~15-30 minutes |
| Amidated | H-Cys-Ser-Pro-Gly-Ala-Lys-NH₂ | ~20-40 minutes |
| Capped | Ac-Cys-Ser-Pro-Gly-Ala-Lys-NH₂ | ~1-2 hours |
| PEGylated (20 kDa) | H-Cys-Ser-Pro-Gly-Ala-Lys(PEG₂₀ₖ)-OH | > 10 hours |
| Cyclized (Cys-Lys) | Cyclo(Cys-Ser-Pro-Gly-Ala-Lys)-OH | > 5 hours |
Experimental Protocols
Protocol 1: N-terminal Acetylation
This protocol describes the acetylation of the N-terminal cysteine of this compound.
-
Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable buffer. A 0.1 M pyridine-acetic acid buffer at pH 6.0 is a good starting point.
-
Prepare Acetylating Reagent: Prepare a solution of acetic anhydride (B1165640) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. A 10% solution of acetic anhydride in N,N-Dimethylformamide (DMF) can also be used.
-
Reaction: Cool the peptide solution on an ice bath. Add the acetic anhydride solution to the peptide solution. The molar ratio of acetic anhydride to the peptide will need to be optimized, but a 10-fold molar excess is a reasonable starting point.
-
Incubation: Allow the reaction to proceed on ice for 5-20 minutes.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC-MS to check for the mass shift corresponding to acetylation (+42 Da).
-
Quenching and Purification: Once the reaction is complete, the acetylated peptide can be purified by reverse-phase HPLC.
Protocol 2: C-terminal Amidation
This protocol is for the solution-phase amidation of the C-terminal lysine of this compound.
-
Dissolve the Peptide: Dissolve the peptide with a free C-terminal carboxylic acid in a suitable organic solvent such as DMF.
-
Activation: Activate the C-terminal carboxyl group using a coupling agent like HATU (1.5 equivalents) in the presence of a base such as DIPEA (2 equivalents). Stir for 15 minutes at room temperature.
-
Amidation: Add an ammonia (B1221849) source, such as ammonium (B1175870) chloride (10 equivalents), and additional DIPEA (5 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by HPLC-MS, looking for a mass decrease of 1 Da (COOH to CONH₂).
-
Quenching and Purification: Quench the reaction with water and purify the amidated peptide by reverse-phase HPLC.
Protocol 3: PEGylation of the Lysine Residue
This protocol describes the PEGylation of the ε-amino group of the lysine residue.
-
Dissolve Peptide and PEG: Dissolve the peptide and an activated PEG derivative (e.g., mPEG-NHS) in a suitable buffer. A phosphate (B84403) buffer at pH 7-8 is often used for reactions with NHS esters.
-
Reaction: Mix the peptide and PEG solutions. The molar ratio of PEG to peptide will influence the degree of PEGylation and should be optimized. A starting point could be a 5 to 25-fold molar excess of PEG.
-
Incubation: Allow the reaction to proceed at room temperature for a few hours or overnight. The reaction time will depend on the reactivity of the PEG derivative and the pH.
-
Monitoring: Monitor the progress of the reaction by SDS-PAGE (which will show a significant increase in molecular weight) or HPLC.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG using size-exclusion chromatography or ion-exchange chromatography.
Protocol 4: Serum Stability Assay
This protocol outlines a general method for assessing the in vitro stability of the modified peptide in human serum.
-
Prepare Peptide Stock Solution: Dissolve the peptide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Serum Incubation: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to not affect enzymatic activity.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: To stop the enzymatic reaction and remove serum proteins, add a precipitating solution (e.g., 1% TFA in acetonitrile) to the aliquot. Vortex vigorously and incubate on ice.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining. The peak area of the intact peptide at each time point is compared to the peak area at time zero to determine the percentage of peptide remaining.
Visualizations
Caption: Experimental workflow for peptide stability enhancement.
Caption: Potential sites of enzymatic degradation.
Caption: Decision tree for troubleshooting stability.
References
Technical Support Center: Scaling Up CSPGAK Peptide Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the large-scale production of the CSPGAK peptide.
Frequently Asked Questions (FAQs)
Q1: What is the CSPGAK peptide and what is its primary application?
A1: CSPGAK is a hexapeptide with the sequence Cys-Ser-Pro-Gly-Ala-Lys. It has been identified as a targeting peptide that binds to the mannose receptor (CD206), which is overexpressed on the surface of M2-like tumor-associated macrophages (TAMs). This specificity makes it a valuable tool for targeted drug delivery to the tumor microenvironment.
Q2: What are the main challenges when scaling up CSPGAK peptide production?
A2: Scaling up the production of any peptide can present challenges. For the CSPGAK sequence, potential issues include:
-
Aggregation: The presence of hydrophobic and structurally unique residues can lead to peptide chain aggregation during synthesis.
-
Side Reactions: The individual amino acids in the CSPGAK sequence (Cysteine, Proline, Lysine) are susceptible to specific side reactions that can impact purity and yield.
-
Purification: Achieving high purity on a large scale can be difficult due to the presence of closely related impurities.
-
Stability: The free thiol group of Cysteine can lead to oxidation and dimerization of the final product.
Q3: What is the recommended synthesis strategy for CSPGAK?
A3: A solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is a common and effective strategy. For a peptide of this length, a microwave-assisted synthesizer can enhance coupling efficiency and reduce synthesis time.
Troubleshooting Guides
Synthesis Phase
Problem: Low crude peptide yield and purity.
This is often indicated by a low final weight of the lyophilized peptide and multiple peaks of similar intensity in the analytical HPLC chromatogram.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Peptide Aggregation | Use a low-substitution resin (0.1 to 0.4 mmol/g).Incorporate pseudoproline dipeptides or use a "magic mixture" of solvents (e.g., DCM/DMF/NMP with 1% Triton X100).[1] | Improved resin swelling and accessibility of the growing peptide chain, leading to higher coupling efficiency and reduced deletion sequences. |
| Incomplete Coupling | Double couple amino acids, especially after Proline.[2] Use more potent coupling reagents like HATU or HCTU. | Increased incorporation of the amino acid, minimizing deletion sequences. |
| Side Reactions | See the detailed table on amino acid-specific side reactions below. | Reduction of impurities that are difficult to separate during purification. |
Amino Acid-Specific Side Reactions and Mitigation Strategies
| Amino Acid | Potential Side Reaction | Mitigation Strategy |
| Cysteine (C) | Racemization: Loss of stereochemical purity. β-elimination: Formation of dehydroalanine, which can react with piperidine (B6355638). S-alkylation: Alkylation of the thiol group during cleavage.[3] | Use a sterically bulky protecting group like trityl (Trt).[4] Minimize exposure to strong bases. |
| Proline (P) | Diketopiperazine formation: Cleavage of the N-terminal dipeptide. Slow coupling kinetics: The secondary amine of proline is less reactive. | Use 2-chlorotrityl chloride resin. Employ a double coupling strategy for the amino acid following proline. |
| Lysine (K) | Incomplete deprotection: The bulky Boc protecting group on the side chain can hinder Fmoc removal. | Extend deprotection time or perform a second deprotection step. |
Purification Phase
Problem: Difficulty in obtaining high purity (>95%) CSPGAK peptide.
This is characterized by co-eluting peaks or broad peaks in the preparative HPLC chromatogram.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Closely Eluting Impurities | Optimize the HPLC gradient. A shallower gradient (e.g., 0.5-1% increase in acetonitrile (B52724) per minute) can improve separation. | Better resolution between the target peptide and impurities. |
| Peptide Aggregation in Solution | Dissolve the crude peptide in a solvent containing a denaturant like guanidine (B92328) hydrochloride before injection. | Improved peak shape and reduced tailing. |
| Oxidation of Cysteine | Add a reducing agent like DTT to the purification buffers. | A single peak corresponding to the monomeric peptide. |
Quality Control
Problem: Batch-to-batch variability and product instability.
This can manifest as inconsistent biological activity or degradation of the peptide over time.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Oxidation and Dimerization | Store the lyophilized peptide under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower. | Preservation of the reduced form of the peptide. |
| Inaccurate Peptide Quantification | Perform amino acid analysis or use a nitrogen-based quantification method for accurate determination of peptide content. | Consistent and reliable dosing for biological assays. |
| Presence of Toxic Reagents | Ensure thorough washing of the peptide after cleavage and precipitation to remove residual TFA and scavengers. | A final product that is safe for biological applications. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of CSPGAK
This protocol is based on a standard Fmoc/tBu strategy and can be adapted for automated synthesizers.
-
Resin Selection and Swelling: Start with a Rink Amide resin (for a C-terminal amide) with a low substitution (e.g., 0.3 mmol/g). Swell the resin in DMF for at least 1 hour.
-
Amino Acid Coupling:
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Activation and Coupling: Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HBTU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF. Add the activated amino acid to the resin and allow it to react. For the amino acid following Proline, perform this step twice (double coupling).
-
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and then lyophilize to obtain the crude peptide powder.
Protocol 2: Purification of CSPGAK by RP-HPLC
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, sonication or the addition of a small amount of acetic acid may help.
-
Chromatography Conditions:
-
Column: Use a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a shallow gradient, for example, 5-45% B over 40 minutes.
-
Detection: Monitor the elution at 210-220 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction using analytical HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Workflow for the production and quality control of CSPGAK peptide.
Caption: Proposed signaling pathway upon CSPGAK binding to the CD206 receptor.
References
Side reactions in H-Cys-Ser-Pro-Gly-Ala-Lys-OH synthesis and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the solid-phase peptide synthesis (SPPS) of the hexapeptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and step-by-step solutions.
Issue 1: Cysteine-Related Side Reactions
Q1: My final peptide mass spectrum shows a significant peak at +88 Da of the expected mass after cleavage from Wang resin. What is the likely cause and how can I prevent it?
A: This mass increase is likely due to S-alkylation of the cysteine residue by the p-hydroxybenzyl group derived from the acidic decomposition of the Wang resin linker during the final trifluoroacetic acid (TFA) cleavage.[1][2] This side reaction is particularly prevalent when Cysteine is near the C-terminus.[3]
Prevention Strategies:
-
Optimized Cleavage Cocktail: The most effective prevention is the use of a cleavage cocktail containing scavengers that can efficiently capture the reactive benzyl (B1604629) cations. A highly recommended cocktail is the "Reagent K" or variations thereof.
-
Use of Alternative Resins: Employing resins that do not generate reactive carbocations upon cleavage, such as the 2-chlorotrityl chloride (2-CTC) resin, can circumvent this issue.
Q2: I observe a mass shift of +51 Da in my peptide containing a C-terminal cysteine. What is this side product and how can I avoid it?
A: This mass shift corresponds to the formation of 3-(1-Piperidinyl)alanine. This occurs through a base-catalyzed elimination of the protected sulfhydryl group of cysteine to form dehydroalanine (B155165), which then reacts with piperidine (B6355638) used for Fmoc deprotection.[3]
Prevention Strategies:
-
Sterically Hindered Protecting Groups: Utilizing a bulky protecting group on the cysteine side chain, such as the trityl (Trt) group, can minimize this side reaction by sterically hindering the base-catalyzed elimination.[3]
-
Optimized Deprotection: Reducing the piperidine concentration or the deprotection time can also help, but care must be taken to ensure complete Fmoc removal.
Issue 2: Serine-Related Side Reactions
Q1: The mass spectrum of my crude peptide shows a mass loss of 18 Da, and the peptide is resistant to Edman degradation at the Serine position. What is happening?
A: This is a classic case of β-elimination, or dehydration, of the serine residue to form dehydroalanine (Dha). This is more common if the serine hydroxyl group is inadvertently activated, making it a better leaving group.
Prevention Strategies:
-
Side-Chain Protection: The most effective way to prevent dehydration is to protect the serine hydroxyl group. The tert-butyl (tBu) group is the most common and effective protecting group for serine in Fmoc-SPPS.
-
Careful Cleavage: While less common, strong acidic conditions during cleavage can sometimes promote dehydration. Ensure your cleavage cocktail contains appropriate scavengers.
Q2: My peptide purity is low, and I see unexpected mass increases corresponding to an extra amino acid adduct. What could be the cause?
A: This is likely due to O-acylation of the unprotected serine hydroxyl group by the activated C-terminus of the incoming amino acid, leading to the formation of an ester linkage and a branched peptide.
Prevention Strategies:
-
Serine Protection: As with dehydration, using a protecting group like tert-butyl (tBu) on the serine side chain is the most effective prevention method.
-
Optimized Coupling Conditions: If synthesizing with unprotected serine, use coupling reagents less prone to promoting O-acylation. Carbodiimide-based reagents like DIC/HOBt are generally preferred over more reactive uronium-based reagents like HBTU/HATU in this scenario.
Issue 3: Proline-Related Side Reactions
Q1: My synthesis stops after the coupling of the second amino acid (Proline), and I observe a major peak corresponding to the dipeptide. What is the problem?
A: This is likely due to the formation of a diketopiperazine (DKP), a stable six-membered ring, which leads to the termination of the peptide chain. This side reaction is especially prevalent when proline is one of the first two residues at the C-terminus.
Prevention Strategies:
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-chlorotrityl moiety on the resin inhibits the formation of diketopiperazines.
-
Optimized Deprotection/Coupling: Utilizing a milder base for Fmoc deprotection or a simultaneous deprotection-coupling procedure can also minimize DKP formation. A reported optimized Fmoc-removal solution is 2% DBU/5% piperazine (B1678402) in NMP.
Q2: I am observing peak broadening or splitting in the HPLC chromatogram of my proline-containing peptide. What could be the reason?
A: Proline can undergo cis/trans isomerization of the peptide bond on its N-terminal side. This process is slow on the NMR and HPLC timescales, leading to the observation of distinct conformers and resulting in peak broadening or splitting.
Control Strategies:
-
Solvent and Temperature: The ratio of cis/trans isomers can be influenced by the solvent and temperature. Running the HPLC at a slightly elevated temperature might help to coalesce the peaks.
-
Enzymatic Catalysis: Peptidyl-prolyl isomerases (PPIases) can be used to accelerate the interconversion between cis and trans isomers, potentially leading to a single peak.
Issue 4: Lysine-Related Side Reactions
Q1: I am seeing multiple products in my final peptide, suggesting reactions at the lysine (B10760008) side chain. How can I prevent this?
A: The ε-amino group of the lysine side chain is nucleophilic and can participate in unwanted side reactions if left unprotected during synthesis.
Prevention Strategy:
-
Side-Chain Protection: It is crucial to use a lysine derivative with a protected side chain. The most common choice for Fmoc-SPPS is Fmoc-Lys(Boc)-OH, where the tert-butyloxycarbonyl (Boc) group protects the ε-amino group. The Boc group is stable to the piperidine used for Fmoc deprotection but is removed during the final TFA cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy to minimize side reactions in SPPS?
A: A combination of strategies is key:
-
Protecting Groups: Use appropriate side-chain protecting groups for all reactive amino acids.
-
Optimized Reagents: Employ high-quality, fresh reagents and solvents. Using efficient coupling reagents like HATU can be beneficial for difficult couplings.
-
Reaction Conditions: Carefully control reaction times and temperatures.
-
Monitoring: Use qualitative tests like the Kaiser test to monitor the completeness of coupling and deprotection steps.
Q2: How can I prevent racemization during peptide synthesis?
A: Racemization can be a significant issue, especially for cysteine and histidine. To minimize it:
-
Additives: Use additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 6-Cl-HOBt in the coupling step.
-
Coupling Reagents: Choose coupling reagents known to suppress racemization, such as HATU.
-
Temperature Control: Perform couplings at room temperature or below, as higher temperatures can increase racemization.
Q3: What causes peptide aggregation, and how can I overcome it?
A: Aggregation occurs when growing peptide chains associate with each other on the resin, hindering reagent access and leading to incomplete reactions. This is common for hydrophobic sequences.
-
Solvent Choice: Using N-methylpyrrolidone (NMP) instead of or in a mixture with DMF can help.
-
Chaotropic Agents: Adding chaotropic salts can disrupt secondary structures.
-
Microwave Synthesis: Microwave-assisted SPPS can improve synthesis efficiency for difficult sequences.
Quantitative Data Summary
| Side Reaction | Amino Acid | Prevention Method | Reported Efficiency/Reduction | Reference |
| S-Alkylation | Cysteine | Optimized Cleavage Cocktail (TFA/TIS/H₂O/Thioanisole/DMS/1% DTT) | Significant reduction of S-t-butylation | |
| Diketopiperazine Formation | Proline | 2% DBU, 5% piperazine/NMP for Fmoc removal | Drastic reduction compared to 20% piperidine/DMF | |
| Aspartimide Formation | Aspartic Acid | Addition of 0.1 M HOBt to piperidine solution | Significant suppression | |
| Racemization | Cysteine | Use of Fmoc-Cys(Thp)-OH vs. Fmoc-Cys(Trt)-OH | 0.74% vs. 3.3% racemization with DIPCDI/Oxyma Pure |
Key Experimental Protocols
Protocol 1: Prevention of Diketopiperazine Formation using 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-Pro-OH (1.5 eq.) and diisopropylethylamine (DIPEA) (3.0 eq.) in DCM. Add the solution to the swollen resin and shake for 1-2 hours.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and then DMF to prepare for the next coupling step.
-
Peptide Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids.
Protocol 2: Optimized Cleavage from Wang Resin to Minimize Cysteine S-Alkylation
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/triisopropylsilane (TIS)/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and gently shake for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Protocol 3: Suppression of Aspartimide Formation using HOBt in Deprotection Solution
-
Deprotection Solution Preparation: Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection: Treat the peptide-resin with the prepared deprotection solution for 10-20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and HOBt before the next coupling step.
Visualizations
Caption: Side reactions of Cysteine during SPPS.
Caption: Side reactions of Serine during SPPS.
Caption: Side reactions of Proline during SPPS.
Caption: A logical workflow for troubleshooting SPPS issues.
References
Validation & Comparative
Validating the Binding Specificity of CSPGAK to CD206: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding specificity of the peptide CSPGAK to the mannose receptor, CD206. The objective is to offer a clear, data-driven overview to aid in the assessment of this interaction for research and therapeutic development.
Introduction to CSPGAK and CD206
The peptide CSPGAK, also known as mUNO, has been identified as a promising ligand for targeting CD206 (Macrophage Mannose Receptor 1, MRC1).[1][2][3][4][5] CD206 is a C-type lectin receptor predominantly expressed on the surface of M2-like tumor-associated macrophages (TAMs), which are implicated in tumor immunosuppression, angiogenesis, and metastasis. The specific binding of CSPGAK to CD206 presents a strategic advantage for the targeted delivery of therapeutic agents to the tumor microenvironment. This guide will delve into the experimental evidence supporting this binding specificity, comparing it with other known CD206 ligands.
Comparative Analysis of CD206 Binding Ligands
The binding of CSPGAK to CD206 has been characterized and compared to other molecules known to interact with this receptor. The following table summarizes the key quantitative data from various studies.
| Ligand | Binding Affinity (Kd) | Method | Target Species | Key Findings |
| CSPGAK (mUNO) | Not explicitly quantified in provided results | Fluorescence Anisotropy | Human, Mouse | Interacts with a novel epitope between C-type lectin domains 1 and 2 of both human and mouse CD206. The binding is selective for CD206+ macrophages. |
| Mannose | High affinity | Various | Human, Mouse | Binds to the carbohydrate recognition domains (CRDs) of CD206. This interaction is crucial for the receptor's role in pathogen recognition and clearance of glycoproteins. |
| RP-182 | Not explicitly quantified in provided results | Computational Docking | Human, Mouse | Binds to a cavity in CRD5 of CD206. This peptide can reprogram M2-like TAMs to an antitumor M1-like phenotype. |
| MACTIDE | Superior affinity to mUNO (CSPGAK) | Not specified | Not specified | A new CD206-binding peptide with enhanced stability and affinity compared to CSPGAK. |
Experimental Protocols for Validating Binding Specificity
The validation of the CSPGAK-CD206 interaction relies on established biophysical and cell-based assays. Below are detailed protocols for key experiments.
Fluorescence Anisotropy Assay
This technique is used to measure the binding of a small fluorescently labeled molecule (like CSPGAK) to a larger protein (like CD206) in solution.
Objective: To confirm the direct interaction between CSPGAK and CD206 and to determine the binding affinity.
Protocol:
-
Labeling: The CSPGAK peptide is chemically conjugated with a fluorescent probe (e.g., FAM - carboxyfluorescein).
-
Titration: A constant concentration of the fluorescently labeled CSPGAK is titrated with increasing concentrations of purified recombinant CD206 protein.
-
Measurement: The fluorescence anisotropy of the solution is measured at each titration point using a spectrofluorometer.
-
Analysis: The change in anisotropy is plotted against the concentration of CD206. The data is then fitted to a binding isotherm to calculate the dissociation constant (Kd). An increase in anisotropy upon the addition of CD206 indicates binding.
In Silico Modeling and Docking
Computational methods are employed to predict the binding site and mode of interaction between CSPGAK and CD206.
Objective: To identify the specific domains and residues of CD206 involved in the interaction with CSPGAK.
Protocol:
-
Model Generation: Three-dimensional structures of the CSPGAK peptide and the extracellular domain of CD206 are generated using homology modeling or retrieved from protein data banks.
-
Docking Simulation: Molecular docking simulations are performed using software like ClusPro to predict the most favorable binding poses of CSPGAK on the surface of CD206.
-
Analysis: The predicted binding poses are analyzed to identify the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. This analysis can reveal the specific binding epitope on CD206.
Cell-Based Uptake and Targeting Studies
These experiments are crucial to validate that the binding observed in vitro translates to selective targeting and uptake by CD206-expressing cells.
Objective: To demonstrate the specific uptake of CSPGAK by CD206-positive cells.
Protocol:
-
Cell Culture: M2-polarized macrophages (which express high levels of CD206) and control cells (e.g., M1-polarized macrophages with low CD206 expression) are cultured.
-
Incubation: The cells are incubated with FAM-labeled CSPGAK for a defined period.
-
Washing: Unbound peptide is removed by washing the cells with phosphate-buffered saline (PBS).
-
Analysis: The uptake of the fluorescent peptide is quantified using flow cytometry or visualized by fluorescence microscopy. Higher fluorescence intensity in M2 macrophages compared to M1 macrophages indicates specific uptake mediated by CD206.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context of the CSPGAK-CD206 interaction, the following diagrams are provided.
Caption: Experimental workflow for validating CSPGAK-CD206 binding.
Caption: Simplified CD206 internalization and potential signaling pathway.
Conclusion
The collective evidence from fluorescence anisotropy, in silico modeling, and cell-based assays strongly supports the specific binding of the CSPGAK peptide to a novel epitope on CD206. This interaction is conserved between mouse and human homologs, highlighting its potential for translational applications. The specificity of CSPGAK for CD206-expressing macrophages, coupled with its ability to be internalized, makes it a compelling candidate for the targeted delivery of diagnostics and therapeutics to the tumor microenvironment. Further comparative studies with newly developed ligands like MACTIDE will continue to refine our understanding and utilization of CD206 as a therapeutic target.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Phage-Display-Derived Peptide Binds to Human CD206 and Modeling Reveals a New Binding Site on the Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision Targeting of Tumor Macrophages with a CD206 Binding Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CD206-Binding Peptides for Macrophage-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The mannose receptor (CD206), a C-type lectin receptor predominantly expressed on the surface of M2-polarized macrophages, has emerged as a critical target for directing therapeutics to the tumor microenvironment. A variety of peptides have been developed to bind to CD206, offering a promising avenue for the targeted delivery of anti-cancer agents and immunomodulators. This guide provides a comparative analysis of H-Cys-Ser-Pro-Gly-Ala-Lys-OH, also known as mUNO, and other notable CD206-binding peptides, with a focus on their binding affinities and the experimental methodologies used for their characterization.
Quantitative Comparison of CD206 Binding Peptides
The binding affinity of a peptide to its target is a crucial parameter for assessing its potential efficacy as a targeting ligand. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the reported binding affinities of several CD206-binding peptides.
| Peptide Sequence | Common Name | Target Species | Binding Affinity (Kd) | Experimental Method |
| This compound | mUNO / UNO | Human & Mouse | Not explicitly quantified (Qualitative binding confirmed) | Fluorescence Anisotropy [1][2] |
| Not Applicable | M2pep | Murine | ~90 µM | Not specified in abstract |
| Not Applicable | Melittin | Murine | Preferential binding to M2 macrophages (Kd not specified) | Flow Cytometry |
| Not Applicable | RP-182 | Human | ~8 µM | Microscale Thermophoresis (MST)[3] |
| Not Applicable | RP-182 | Murine | ~19 µM | Microscale Thermophoresis (MST)[3] |
Experimental Protocols for Binding Affinity Determination
The accurate determination of binding affinity relies on robust and well-defined experimental protocols. Below are summaries of the methodologies employed to characterize the interaction of the discussed peptides with CD206.
Fluorescence Anisotropy
This technique measures the change in the rotational motion of a fluorescently labeled peptide upon binding to its larger target protein, CD206.
Caption: Workflow for Fluorescence Anisotropy Binding Assay.
Protocol:
-
A solution of the fluorescently labeled peptide (e.g., FAM-mUNO) at a constant concentration is prepared in a suitable binding buffer.[1]
-
Serial dilutions of the recombinant CD206 protein are made in the same buffer.
-
The peptide and protein solutions are mixed and incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence anisotropy of each sample is measured using a specialized fluorometer.
-
The change in anisotropy is plotted against the concentration of CD206.
-
The resulting binding curve is fitted to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon a change in molecular size, charge, or hydration shell, such as during a binding event.
Protocol:
-
The target protein (CD206) is labeled with a fluorescent dye.
-
A fixed concentration of the labeled CD206 is mixed with a serial dilution of the unlabeled peptide (e.g., RP-182).[3]
-
The mixtures are loaded into glass capillaries.
-
An infrared laser creates a precise temperature gradient within the capillaries.
-
The movement of the fluorescently labeled CD206 along this temperature gradient is monitored.
-
Changes in the thermophoretic movement upon peptide binding are used to determine the binding affinity (Kd).
Flow Cytometry-Based Binding Assay
This cell-based assay quantifies the binding of a fluorescently labeled peptide to cells expressing the target receptor.
Protocol:
-
M2-polarized macrophages, which express high levels of CD206, are harvested.
-
The cells are incubated with varying concentrations of a fluorescently labeled peptide (e.g., FITC-melittin).
-
After an incubation period, unbound peptide is washed away.
-
The fluorescence intensity of the individual cells is measured using a flow cytometer.
-
The mean fluorescence intensity, which correlates with the amount of bound peptide, is used to assess binding preference and can be used to estimate binding affinity.
Signaling Pathway Activation by CD206-Binding Peptides
The binding of a peptide to CD206 can initiate downstream signaling cascades within the macrophage, leading to various cellular responses. The peptide RP-182 has been shown to induce a pro-inflammatory M1-like phenotype in M2 macrophages upon binding to CD206.
Caption: RP-182 Induced Signaling Pathway via CD206.
Upon binding of RP-182 to CD206, the adaptor protein GRB2 is recruited to the intracellular domain of the receptor.[3] This event triggers the activation of the Rho GTPases RAC1 and CDC42, leading to the activation of p21-activated kinase 1 (PAK1), which in turn promotes phagocytosis. Concurrently, CD206 activation by RP-182 can also stimulate NF-κB signaling, leading to the induction of apoptosis and a shift towards a pro-inflammatory M1 phenotype.[3]
Conclusion
The peptide this compound (mUNO) represents a valuable tool for targeting CD206-expressing M2 macrophages. While a precise dissociation constant is yet to be widely reported, qualitative data and the high affinity of its derivatives confirm its robust binding capabilities. In comparison, peptides like RP-182 and M2pep offer quantified binding affinities in the micromolar range, providing a clearer benchmark for drug development. The choice of peptide for a specific application will depend on factors such as the required binding affinity, the desired downstream cellular effects, and the target species. The experimental protocols outlined in this guide provide a foundation for the standardized evaluation of existing and novel CD206-binding peptides, facilitating the development of next-generation macrophage-targeted therapies.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Phage-Display-Derived Peptide Binds to Human CD206 and Modeling Reveals a New Binding Site on the Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
MACTIDE vs. mUNO (CSPGAK) Peptide: A Comparative Analysis of Efficacy and Stability
For researchers, scientists, and drug development professionals, the choice of a targeting peptide is a critical decision in the design of effective drug delivery systems. This guide provides an objective comparison of two peptides, MACTIDE and its predecessor mUNO (CSPGAK), both of which target the CD206 mannose receptor expressed on M2-like tumor-associated macrophages (TAMs). The data presented herein demonstrates the superior efficacy and stability of the engineered MACTIDE peptide.
Enhanced Efficacy and Stability of MACTIDE
MACTIDE was rationally designed by incorporating a trypsin inhibitor loop from the Sunflower Trypsin Inhibitor-1 (SFTI-1) into the mUNO sequence.[1][2][3][4][5][6][7] This structural modification results in a constrained conformation that significantly enhances its binding affinity and proteolytic stability compared to the linear mUNO peptide.[2][7]
Quantitative Comparison
| Parameter | MACTIDE | mUNO (CSPGAK) | Fold Improvement | Reference |
| Binding Affinity (KD) | 15-fold lower | - | 15x higher affinity | [1][2][3][4][5][6][7] |
| Proteolytic Stability (Half-life in tumor lysate) | 5-fold longer | - | 5x more stable | [1][2][3][4][5][6][7] |
Mechanism of Action and Therapeutic Application
Both MACTIDE and mUNO target the CD206 receptor to deliver payloads to M2-like TAMs, which are implicated in promoting tumor progression and suppressing immune responses.[1][8] However, the enhanced properties of MACTIDE make it a more robust candidate for the development of monovalent peptide-drug conjugates (PDCs).[7]
A notable example is MACTIDE-V , a conjugate of MACTIDE and the FDA-approved drug Verteporfin.[1][4] This PDC has been shown to reprogram TAMs towards an anti-tumoral phenotype, enhance phagocytosis and antigen presentation, and boost T cell and NK cell activity.[9] In preclinical models of triple-negative breast cancer (TNBC), MACTIDE-V effectively suppressed primary tumor growth and lung metastasis.[1][4][9]
Experimental Protocols
Detailed methodologies for the key experiments comparing MACTIDE and mUNO are outlined below.
Binding Affinity Studies (Quartz Crystal Microbalance - QCM)
A Quartz Crystal Microbalance (QCM) experiment was utilized to compare the binding affinity of MACTIDE and mUNO to the CD206 receptor.
-
Sensor Preparation: Multilayers of PAH/CD206 and control multilayers of PAH/BSA were prepared on the QCM sensor.
-
Peptide Addition: MACTIDE, mUNO, and control peptides were added at a final concentration of 10 µM in PBS.
-
Binding Measurement: The change in frequency of the quartz crystal was monitored in real-time to measure the binding of the peptides to the immobilized CD206.
-
Washing Step: A washing step with PBS was initiated to measure the dissociation of the peptides.
-
Data Analysis: The binding curves were analyzed to determine the association and dissociation rates, from which the dissociation constant (KD) was calculated. A lower KD value indicates higher binding affinity.
Proteolytic Stability Assay (LC-MS)
The proteolytic stability of FAM-labeled MACTIDE and mUNO was assessed in a tumor lysate.
-
Sample Preparation: FAM-MACTIDE and FAM-mUNO were incubated with lysate derived from a 4T1 tumor at 37°C.[7]
-
Time Points: Aliquots were taken at various time points (e.g., 0, 10, 30, 60, 180, and 1440 minutes).[7]
-
Reaction Quenching: The proteolytic degradation was stopped by adding methanol (B129727) to each aliquot.[7]
-
LC-MS Analysis: The integrity of the peptides at each time point was measured by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of intact peptide remaining.
-
Half-life Calculation: The data was used to calculate the half-life of each peptide in the tumor lysate.
In Vivo Homing Studies
The ability of MACTIDE to target CD206+ TAMs in vivo was evaluated in TNBC-bearing mice.
-
Peptide Administration: Fluorescein (FAM)-labeled MACTIDE was administered to mice intravenously, intraperitoneally, or orally.[1][4][5]
-
Tissue Collection: Tumors and other organs were collected at specified time points post-administration.
-
Immunofluorescence Imaging: Tumor sections were stained for CD206 and analyzed by fluorescence microscopy to visualize the co-localization of FAM-MACTIDE with CD206+ TAMs.
-
Biodistribution Analysis: The accumulation of the fluorescently labeled peptide in various organs was quantified to assess targeting specificity and off-target effects.
Visualizing the Advantage: Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: MACTIDE's design incorporates the SFTI-1 loop into mUNO, enhancing its affinity for the CD206 receptor and enabling potent anti-tumor effects when conjugated to a drug.
Caption: Workflow for comparing the proteolytic stability of MACTIDE and mUNO using LC-MS analysis of peptide integrity over time in a tumor lysate.
References
- 1. lifetein.com [lifetein.com]
- 2. MACTIDE peptide [novoprolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide-Drug Conjugate for Therapeutic Reprogramming of Tumor-Associated Macrophages in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Pro-Tumoral Macrophages in Early Primary and Metastatic Breast Tumors with the CD206-Binding mUNO Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of CSPGAK-Drug Conjugates and Untargeted Drugs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant shift towards targeted therapies that promise enhanced efficacy and reduced off-target effects compared to conventional untargeted drugs. This guide provides a detailed comparison of a novel targeted approach, Chondroitin Sulfate Proteoglycan AK (CSPGAK)-drug conjugates, against traditional untargeted chemotherapies, with a focus on their application in aggressive cancers such as triple-negative breast cancer (TNBC).
Executive Summary
CSPGAK-drug conjugates represent a promising strategy for selectively delivering cytotoxic agents to tumor-associated macrophages (TAMs), key players in tumor progression and immunosuppression. By targeting the CD206 receptor, which is overexpressed on pro-tumoral TAMs, these conjugates can reprogram the tumor microenvironment to an anti-tumoral state. This targeted approach offers the potential for improved therapeutic outcomes and a more favorable safety profile compared to untargeted drugs that affect all rapidly dividing cells, leading to significant systemic toxicity. This guide presents a comprehensive analysis of the available preclinical data, comparing the efficacy, mechanism of action, and experimental protocols of CSPGAK-drug conjugates with standard-of-care untargeted chemotherapies.
Data Presentation
Table 1: Comparative Efficacy of MACTIDE-V vs. Untargeted Chemotherapy in a 4T1 TNBC Mouse Model
| Treatment Group | Dosage and Administration | Primary Tumor Growth Inhibition (%) | Reduction in Lung Metastasis (%) | Reference |
| MACTIDE-V | 1 mg/kg, intraperitoneal | Significant slowing of tumor growth | ~100% | [1][2] |
| Doxorubicin (B1662922) | 5 mg/kg, intravenous | Significant | Variable, potential to enhance metastasis | [3] |
| Paclitaxel | 10 mg/kg, intravenous | Significant | Variable | [4] |
| Eribulin | 1 mg/kg, retro-orbital | Modest | Not specified | [5] |
Table 2: Comparison of Peptide Affinity and Stability
| Peptide | Target Receptor | Dissociation Constant (KD) | Half-life in Tumor Lysate | Reference |
| MACTIDE | CD206 (Mannose Receptor) | 15-fold lower than mUNO | 5-fold longer than mUNO | |
| mUNO (CSPGAK) | CD206 (Mannose Receptor) | Baseline | Baseline |
Mechanism of Action
CSPGAK-Drug Conjugates: Targeting and Reprogramming the Tumor Microenvironment
The CSPGAK peptide, and its enhanced iteration MACTIDE, function as homing peptides that specifically bind to the CD206 receptor expressed on M2-like pro-tumoral TAMs. Once bound, the peptide-drug conjugate is internalized by the TAM. The therapeutic payload, such as Verteporfin, is then released within the macrophage.
Verteporfin acts as a potent inhibitor of the YAP/TAZ signaling pathway. Inhibition of this pathway in TAMs leads to their reprogramming from an immunosuppressive, pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype. These reprogrammed macrophages exhibit increased phagocytic activity and promote an anti-cancer immune response by recruiting cytotoxic T cells to the tumor microenvironment.
Untargeted Drugs: Non-specific Cytotoxicity
Untargeted drugs, such as doxorubicin, paclitaxel, and eribulin, are cytotoxic agents that primarily target rapidly dividing cells. Their mechanism of action is not specific to cancer cells and they can damage healthy, proliferating cells throughout the body, leading to common side effects like myelosuppression, hair loss, and gastrointestinal issues.
-
Doxorubicin : An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.
-
Paclitaxel : A taxane (B156437) that stabilizes microtubules, preventing their disassembly and thereby arresting cells in mitosis, which ultimately leads to apoptosis.
-
Eribulin : A non-taxane microtubule dynamics inhibitor that also has complex effects on the tumor microenvironment, including vascular remodeling.
Experimental Protocols
Fluorescence Anisotropy for Peptide-Receptor Binding Affinity
Objective: To determine the binding affinity of fluorescently labeled peptides (MACTIDE and mUNO) to the recombinant CD206 receptor.
Protocol:
-
A solution of the fluorescently labeled peptide (e.g., FAM-MACTIDE) at a constant concentration (e.g., 100 nM) is prepared in a suitable binding buffer (e.g., PBS).
-
Increasing concentrations of the recombinant CD206 receptor are titrated into the peptide solution.
-
The fluorescence anisotropy of the solution is measured at each receptor concentration using a fluorometer.
-
The change in anisotropy is plotted against the receptor concentration, and the data is fitted to a binding isotherm to calculate the dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Peptide Stability
Objective: To assess the proteolytic stability of MACTIDE and mUNO peptides in a simulated tumor microenvironment.
Protocol:
-
The peptides are incubated in a lysate prepared from 4T1 tumor tissue at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
The reactions are quenched, and the samples are prepared for LC-MS analysis, which may involve protein precipitation and solid-phase extraction.
-
The amount of intact peptide remaining at each time point is quantified by LC-MS.
-
The degradation profile is plotted over time to determine the half-life of the peptide in the tumor lysate.
In Vivo Efficacy in an Orthotopic 4T1 TNBC Mouse Model
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of MACTIDE-V compared to untargeted chemotherapies.
Protocol:
-
Female BALB/c mice are orthotopically inoculated with 4T1 tumor cells into the mammary fat pad.
-
Once tumors are established and reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, MACTIDE-V, doxorubicin, paclitaxel, eribulin).
-
Treatments are administered according to a predefined schedule and dosage (e.g., MACTIDE-V at 1 mg/kg intraperitoneally, twice weekly).
-
Primary tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and lungs are harvested to quantify metastatic nodules.
-
Tumor growth curves and metastasis counts are compared between the different treatment groups to assess efficacy.
Visualizations
Caption: The YAP/TAZ signaling pathway and the inhibitory action of Verteporfin.
Caption: Workflow for in vivo efficacy testing in a 4T1 TNBC mouse model.
Conclusion
The preclinical evidence strongly suggests that CSPGAK-drug conjugates, exemplified by MACTIDE-V, offer a significant advantage over untargeted chemotherapies for the treatment of cancers with a high infiltration of CD206-positive TAMs, such as triple-negative breast cancer. By specifically targeting and reprogramming the tumor microenvironment, these conjugates can achieve potent anti-tumor and anti-metastatic effects with potentially reduced systemic toxicity. While untargeted drugs remain a cornerstone of cancer therapy, their lack of specificity and associated side effects underscore the need for more precise therapeutic strategies. The continued development and clinical translation of CSPGAK-drug conjugates hold the promise of a more effective and better-tolerated treatment option for patients with challenging cancers. Further research, including comprehensive clinical trials, is warranted to fully elucidate the therapeutic potential of this innovative approach.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Nanometronomic treatment of 4T1 breast cancer with nanocaged doxorubicin prevents drug resistance and circumvents cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assays.cancer.gov [assays.cancer.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of H-Cys-Ser-Pro-Gly-Ala-Lys-OH (mUNO) and its Derivatives for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Performance of the CD206-Targeting Peptide.
The peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH, also known as CSPGAK or mUNO, has emerged as a promising ligand for targeting the mannose receptor (CD206), a key biomarker overexpressed on M2-like tumor-associated macrophages (TAMs).[1][2][3] This guide provides a comprehensive comparison of mUNO and its enhanced derivative, MACTIDE, alongside another CD206-targeting peptide, RP-182, to inform the selection of targeting moieties for novel cancer immunotherapies and diagnostics.
Performance Comparison: mUNO vs. Alternatives
The development of targeted therapies requires ligands with high affinity and specificity for their intended target, coupled with stability in the biological environment. While the linear peptide mUNO demonstrates effective targeting of CD206, engineering efforts have led to the development of MACTIDE, a derivative with significantly improved properties.[1][4][5][6][7]
Table 1: Comparative Performance of CD206-Targeting Peptides
| Parameter | This compound (mUNO) | MACTIDE | RP-182 |
| Binding Affinity (KD) | Not explicitly quantified, but serves as the baseline for comparison. | 15-fold lower KD than mUNO (higher affinity)[1][4][5][6] | ~8 µM (human CD206), ~19 µM (murine CD206)[8][9] |
| Specificity | Binds to CD206; does not bind to the macrophage scavenger receptor CD163.[3] | Enhanced specificity for CD206 due to constrained structure. | Binds to CD206, but also shows cross-reactivity with RelB, Sirp-α, and CD47. |
| Stability | Serves as the baseline for comparison. | 5-fold longer half-life in tumor lysates compared to mUNO.[1][4][5][6] | Data not available. |
| Method of Affinity Determination | Primarily inferred from comparative studies with MACTIDE. | Quartz Crystal Microbalance (QCM)[1][4] | Microscale Thermophoresis (MST)[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize these peptides.
Peptide-Receptor Binding Affinity Assessment
a) Fluorescence Anisotropy
This technique measures the change in the rotational speed of a fluorescently labeled peptide upon binding to its larger receptor protein.
-
Objective: To determine the binding affinity (KD) of a fluorescently labeled peptide to its receptor.
-
Protocol:
-
A constant, low concentration of the fluorescently labeled peptide (e.g., FAM-mUNO) is incubated with a serial dilution of the recombinant target receptor (e.g., CD206) in a suitable binding buffer.
-
A control experiment is performed with a non-target receptor (e.g., CD163) to assess specificity.
-
The fluorescence anisotropy of each sample is measured using a plate reader.
-
The change in anisotropy is plotted against the receptor concentration, and the data is fitted to a binding curve to determine the dissociation constant (KD).[10][11][12][13][14]
-
b) Quartz Crystal Microbalance (QCM)
QCM is a label-free technique that measures the change in mass on a sensor surface in real-time.
-
Objective: To quantify the binding kinetics and affinity of a peptide to an immobilized receptor.
-
Protocol:
-
The receptor protein (e.g., CD206) is immobilized on the surface of a QCM sensor crystal.
-
A baseline is established by flowing a running buffer over the sensor.
-
A solution containing the peptide of interest (e.g., MACTIDE or mUNO) at a known concentration is flowed over the sensor, and the change in resonance frequency (indicating mass binding) is recorded.
-
The sensor is then washed with the running buffer to measure the dissociation of the peptide.
-
The association and dissociation curves are analyzed to determine the on-rate (k_on), off-rate (k_off), and the dissociation constant (KD = k_off/k_on).[15][16][17][18][19]
-
Peptide Stability Assay
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used to determine the rate of peptide degradation in a biological matrix.
-
Objective: To assess the proteolytic stability of a peptide in a complex biological sample, such as tumor lysate.
-
Protocol:
-
The peptide of interest (e.g., FAM-MACTIDE or FAM-mUNO) is incubated in a fresh tumor lysate at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
The reaction is quenched, and the remaining intact peptide in each aliquot is quantified using LC-MS.
-
The percentage of intact peptide is plotted against time to determine the peptide's half-life.[1][4][20][21][22][23][24][25]
-
Visualizing the Biological Context
To better understand the application and mechanism of action of these peptides, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: CD206-mediated internalization and signaling pathway.
References
- 1. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mUNO peptide targets M2-TAMs in primary and metastatic breast tumors. - Laboratory of Precision and Nanomedicine [cancerbiology.ee]
- 3. Targeting Pro-Tumoral Macrophages in Early Primary and Metastatic Breast Tumors with the CD206-Binding mUNO Peptide [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide-Drug Conjugate for Therapeutic Reprogramming of Tumor-Associated Macrophages in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. MACTIDE peptide [novoprolabs.com]
- 8. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 12. Peptide binding assays using fluorescence anisotropy [bio-protocol.org]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Using Fluorescence Anisotropy for Ligand Binding Kinetics of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Application of QCM in Peptide and Protein-Based Drug Product Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Application of QCM in Peptide and Protein-Based Drug Product Development | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. biolinscientific.com [biolinscientific.com]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
A Researcher's Guide to Scrambled Peptide Controls for H-Cys-Ser-Pro-Gly-Ala-Lys-OH Experiments
An objective comparison and guide for researchers, scientists, and drug development professionals on the design, application, and validation of a scrambled peptide control for the target peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH.
In peptide research, demonstrating sequence specificity is paramount to validating experimental findings. A scrambled peptide, which contains the same amino acid composition as the active peptide but in a randomized sequence, serves as an essential negative control.[1] This guide provides a framework for designing and utilizing a scrambled control for the specific peptide this compound, complete with hypothetical comparative data and detailed experimental protocols.
Designing the Scrambled Control Peptide
The primary goal in designing a scrambled control is to create a peptide that is non-functional while maintaining similar physicochemical properties to the active peptide.[2] For the target peptide, this compound (C-S-P-G-A-K), a scrambled version is generated by rearranging the internal amino acid sequence. It is crucial to avoid creating new, known functional motifs or sequences that could introduce unintended biological activity.
Table 1: Peptide Sequences for Experimental Comparison
| Peptide Name | Sequence | Purpose |
| Target Peptide | This compound | The active peptide under investigation. |
| Scrambled Control | H-Cys-Ala-Lys-Ser-Gly-Pro-OH | A negative control with the same amino acid composition but a randomized sequence to demonstrate sequence-specific effects. |
Note: The terminal Cysteine is kept in place as it may be intended for conjugation or cyclization. If its position is not critical for such purposes, it can also be included in the randomization.
Comparative Performance Data (Hypothetical)
To illustrate the expected outcomes of experiments comparing the target peptide with its scrambled control, the following tables present hypothetical quantitative data. These tables are designed to show a significant difference in biological activity, thereby validating the specificity of the target peptide.
Table 2: In Vitro Bioactivity Comparison
This table summarizes key performance indicators from typical biochemical and cell-based assays. A significant difference in values between the target peptide and the scrambled control would suggest that the observed activity is sequence-dependent.
| Parameter | Target Peptide | Scrambled Control | Assay Type |
| Receptor Binding Affinity (Kd) | 25 nM | > 10,000 nM | Radioligand Binding Assay |
| Enzyme Inhibition (IC50) | 150 nM | > 50 µM | Enzyme Inhibition Assay[3] |
| Cell Viability (EC50) | 500 nM | > 100 µM | MTT Assay[3] |
| Cellular Uptake | 85% | 15% | Flow Cytometry |
Table 3: Downstream Signaling Pathway Modulation
This table illustrates the differential effects of the target and scrambled peptides on a hypothetical downstream signaling pathway.
| Parameter | Target Peptide | Scrambled Control | Assay Type |
| Protein Kinase B (Akt) Phosphorylation | 5-fold increase | No significant change | Western Blot / ELISA[3] |
| MAPK/ERK Pathway Activation | 8-fold increase | No significant change | Western Blot / ELISA |
| Gene Expression (Target Gene X) | 10-fold increase | No significant change | qPCR |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments cited in the comparative data tables.
Protocol 1: Cell Viability MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
Target peptide and scrambled control peptide, stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
MTT solvent (e.g., DMSO or acidified isopropanol)[3]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Prepare serial dilutions of the target peptide and scrambled control in a serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.[3]
Protocol 2: Western Blot for Protein Phosphorylation
Western blotting allows for the detection of specific proteins in a sample and can be used to assess the phosphorylation state of signaling proteins.
Materials:
-
Cells and culture reagents
-
Target peptide and scrambled control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to ~80% confluency and treat with the target peptide, scrambled control, or vehicle for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) to normalize the data.
Visualizing Experimental Logic and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
Caption: Experimental workflow for comparing the target peptide and its scrambled control.
Caption: A hypothetical signaling pathway activated by the target peptide.
References
Isothermal Titration Calorimetry for CSPGAK-CD206 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The interaction between the CSPGAK peptide (also known as mUNO) and the mannose receptor (CD206) is a critical area of research, particularly in the context of targeted drug delivery to tumor-associated macrophages.[1][2] Accurately quantifying the binding affinity of this interaction is paramount for the development of effective therapeutics. Isothermal Titration Calorimetry (ITC) stands as a gold-standard method for the direct, in-solution measurement of binding thermodynamics, providing a complete thermodynamic profile of the interaction. This guide compares ITC with fluorescence-based methods and microscale thermophoresis, for which experimental data on peptide-CD206 interactions exist.
Data Presentation: Comparison of Binding Affinity Techniques
| Parameter | Isothermal Titration Calorimetry (ITC) | Fluorescence Anisotropy (FA) | Microscale Thermophoresis (MST) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Principle | Measures heat changes upon binding.[3] | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.[4] | Measures the movement of molecules in a temperature gradient, which changes upon binding. | Measures changes in the refractive index at a sensor surface upon binding.[5][6] | Measures interference pattern of light reflected from a biosensor tip, which changes upon binding.[7][8] |
| Labeling Requirement | Label-free. | Requires fluorescent labeling of one binding partner.[4] | Typically requires fluorescent labeling of one partner. | Label-free, but one partner is immobilized.[6] | Label-free, but one partner is immobilized.[7] |
| Thermodynamic Parameters | Provides ΔH (enthalpy), KD (dissociation constant), n (stoichiometry), and allows calculation of ΔG (Gibbs free energy) and ΔS (entropy).[3] | Primarily provides KD. | Primarily provides KD. | Provides KD, kon (association rate), and koff (dissociation rate). | Provides KD, kon, and koff.[9][10] |
| CSPGAK-CD206 Data | No direct data found in the literature. | Interaction demonstrated, but quantitative KD not consistently reported.[1][11][12] | KD of ~8 µM reported for a different peptide (RP-182) binding to human CD206.[13] | No direct data found in the literature. | No direct data found in the literature. |
| Advantages | Direct measurement of thermodynamics, label-free, in-solution. | High sensitivity, suitable for high-throughput screening. | Low sample consumption, fast measurements. | Real-time kinetics, high sensitivity.[5] | Real-time kinetics, high throughput.[14] |
| Disadvantages | Higher sample consumption, lower throughput. | Labeling can potentially interfere with binding. | Labeling can interfere with binding, sensitive to buffer composition. | Immobilization can affect protein conformation, potential for mass transport limitations. | Immobilization can affect protein conformation. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for Protein-Peptide Interaction
This generalized protocol outlines the key steps for determining the binding affinity of a peptide (e.g., CSPGAK) to a protein (e.g., CD206) using ITC.
1. Sample Preparation:
-
Both the protein (in the sample cell) and the peptide (in the syringe) must be in identical, extensively dialyzed buffer to minimize heat of dilution effects.[15][16] A suitable buffer would be a neutral pH buffer like PBS or HEPES-buffered saline.
-
Accurately determine the concentrations of both protein and peptide solutions.
-
Degas both solutions prior to loading to prevent air bubbles in the calorimeter.[15]
2. Experimental Setup:
-
The concentration of the protein in the cell is typically 10-50 times the expected KD. The peptide concentration in the syringe should be 10-20 times the protein concentration in the cell.[17]
-
Set the experimental temperature (e.g., 25°C).
-
The stirring speed should be sufficient to ensure rapid mixing without causing protein denaturation (e.g., 750 rpm).[15]
3. Titration:
-
A series of small injections (e.g., 1-2 µL) of the peptide solution are made into the protein solution.[16]
-
The heat change associated with each injection is measured.
-
The injections are continued until the binding sites on the protein are saturated, and the heat of reaction diminishes.
4. Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of peptide to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[16]
Fluorescence Anisotropy (FA) Protocol for Protein-Peptide Interaction
1. Sample Preparation:
-
The peptide (e.g., CSPGAK) is chemically labeled with a fluorophore (e.g., FAM).
-
A series of dilutions of the unlabeled protein (CD206) are prepared in a suitable assay buffer.
-
The concentration of the fluorescently labeled peptide is kept constant.
2. Measurement:
-
The labeled peptide is mixed with each dilution of the protein in a microplate.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence anisotropy of each well is measured using a plate reader equipped with polarizing filters.[18]
3. Data Analysis:
-
The change in fluorescence anisotropy is plotted against the concentration of the protein.
-
The data is fitted to a binding equation to determine the dissociation constant (KD).[18]
Visualizations
Experimental Workflow for Isothermal Titration Calorimetry
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
CSPGAK-CD206 Binding Interaction
Caption: Schematic of CSPGAK peptide binding to the CD206 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. affiniteinstruments.com [affiniteinstruments.com]
- 6. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 9. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) | Springer Nature Experiments [experiments.springernature.com]
- 10. Determining the Binding Kinetics of Peptide Macrocycles Using Bio-Layer Interferometry (BLI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Precision Targeting of Tumor Macrophages with a CD206 Binding Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upcommons.upc.edu [upcommons.upc.edu]
- 13. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Automated affinity selection for rapid discovery of peptide binders - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02587B [pubs.rsc.org]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Isothermal titration calorimetry studies [bio-protocol.org]
- 17. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Surface Plasmon Resonance (SPR) for Peptide Binding Kinetics: A Comparative Analysis
For researchers, scientists, and drug development professionals, elucidating the binding kinetics of peptides is fundamental to understanding their mechanism of action and therapeutic potential. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time analysis of these molecular interactions. This guide provides a comprehensive overview of SPR for analyzing the binding kinetics of the peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH, with a comparative look at alternative technologies, supported by experimental data from a representative peptide-protein system due to the limited publicly available data for this specific peptide.
Principles of Surface Plasmon Resonance (SPR)
SPR is an optical biosensing technique that measures the binding of an analyte (in this case, a peptide or its binding partner) to a ligand immobilized on a sensor chip.[1][2] This interaction is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass as the analyte binds.[2][3] The output, a sensorgram, plots the response units (RU) over time, allowing for the determination of key kinetic parameters: the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4][5]
Experimental Workflow for SPR Analysis
The following diagram outlines a typical experimental workflow for analyzing peptide-protein interactions using SPR.
Figure 1: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Comparative Analysis of Binding Kinetic Techniques
While SPR is a robust technique, other methods can also provide valuable insights into peptide binding kinetics. The choice of technique often depends on the specific requirements of the study, such as throughput, sample consumption, and the nature of the interacting molecules.[6] Here, we compare SPR with two common alternatives: Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index due to mass change on a sensor surface.[1] | Change in the interference pattern of light reflected from a biosensor tip.[1] | Measures heat changes upon binding of molecules in solution.[1] |
| Labeling | Label-free.[3] | Label-free.[3] | Label-free. |
| Throughput | Low to high, depending on the instrument. | High, suitable for screening.[6] | Low, not ideal for primary screening. |
| Sample Consumption | Low (µL volumes). | Low (µL volumes). | High (mL volumes). |
| Kinetic Information | Provides ka, kd, and KD.[3] | Provides ka, kd, and KD. | Provides KD, ΔH, and ΔS. |
| Sensitivity | High, suitable for small molecules.[6] | Moderate, can be less sensitive for very small molecules. | Moderate to high. |
| Crude Sample Compatibility | Limited, requires purified samples. | High, can be used with unpurified samples like cell lysates.[6] | Limited, requires purified and concentrated samples. |
Table 1: Comparison of key features of SPR, BLI, and ITC.
Representative Experimental Data
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| ka (M⁻¹s⁻¹) | 1.2 x 10⁵ | 1.5 x 10⁵ | Not directly measured |
| kd (s⁻¹) | 3.4 x 10⁻⁴ | 4.1 x 10⁻⁴ | Not directly measured |
| KD (nM) | 2.8 | 2.7 | 3.5 |
| Stoichiometry (N) | 1.1 | 1.0 | 0.98 |
Table 2: A representative comparison of kinetic and affinity data obtained for a peptide-protein interaction using SPR, BLI, and ITC.
Detailed Experimental Protocols
Below are detailed, generalized protocols for performing a binding kinetics analysis using SPR and ITC.
Surface Plasmon Resonance (SPR) Protocol
This protocol is adapted for a typical SPR experiment involving a peptide analyte and an immobilized protein ligand.
-
Sensor Chip Immobilization:
-
A protein that binds to the peptide of interest is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[2][7]
-
The surface is activated with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4]
-
The protein solution is injected over the activated surface.
-
Remaining active groups are deactivated with an injection of ethanolamine.[4]
-
A reference flow cell is prepared similarly but without the protein to account for non-specific binding and bulk refractive index changes.
-
-
Analyte Injection and Data Collection:
-
The peptide this compound is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP).
-
Each concentration is injected over the immobilized protein surface and the reference cell for a set association time (e.g., 120-180 seconds).[1]
-
This is followed by a dissociation phase where only the running buffer flows over the surface (e.g., 300-600 seconds).[1]
-
-
Surface Regeneration:
-
Between each peptide injection, the sensor surface is regenerated using a short pulse of a specific solution (e.g., low pH glycine (B1666218) or a high salt buffer) to remove the bound peptide without denaturing the immobilized protein.[1]
-
-
Data Analysis:
-
The resulting sensorgrams are corrected by subtracting the reference channel data.
-
The corrected data is then fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[8]
-
Isothermal Titration Calorimetry (ITC) Protocol
This protocol outlines the steps for determining the thermodynamics of peptide-protein binding.
-
Sample Preparation:
-
The protein and peptide are extensively dialyzed into the same buffer to minimize buffer mismatch effects.
-
The protein is loaded into the sample cell of the calorimeter at a concentration typically 10-50 times the expected KD.[1]
-
The peptide is loaded into the injection syringe at a concentration 10-20 times that of the protein.[1]
-
-
Titration:
-
A series of small, precise injections of the peptide solution are made into the protein-containing sample cell.[1]
-
The heat change associated with each injection is measured.
-
Sufficient time is allowed between injections for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
The heat change per injection is integrated and plotted against the molar ratio of peptide to protein.
-
This binding isotherm is then fitted to a suitable binding model to determine the equilibrium dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in a typical drug discovery cascade where binding kinetics are crucial.
Figure 2: Role of binding kinetics in a drug discovery workflow.
Conclusion
Surface Plasmon Resonance is a highly sensitive and informative technique for characterizing the binding kinetics of peptides like this compound. It provides real-time, label-free data on association and dissociation rates, which are critical for understanding molecular recognition and for the development of new therapeutics. While alternative techniques such as BLI and ITC offer complementary information and may be more suitable for specific applications like high-throughput screening or thermodynamic analysis, SPR remains a gold standard for detailed kinetic characterization of peptide-protein interactions. The choice of methodology should be guided by the specific research question, the properties of the interacting molecules, and the desired throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. bioradiations.com [bioradiations.com]
- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of TAM-Targeting Strategies in Oncology
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of different therapeutic strategies targeting Tumor-Associated Macrophages (TAMs). These specialized immune cells, often skewed towards a pro-tumoral M2 phenotype, represent a promising target to remodel the tumor microenvironment and enhance anti-cancer immunity. This analysis covers key modalities including small molecule inhibitors, monoclonal antibodies, and cell-based therapies, supported by preclinical and clinical data.
Overview of TAM-Targeting Strategies
Therapeutic strategies targeting TAMs primarily fall into three main categories:
-
Inhibition of TAM Recruitment: These approaches aim to block the migration of monocytes, the precursors of TAMs, into the tumor site. Key targets include the CCL2-CCR2 and CSF-1/CSF-1R signaling axes.
-
Depletion of Existing TAMs: This strategy focuses on eliminating TAMs already present in the tumor microenvironment. A primary target for this approach is the Colony-Stimulating Factor 1 Receptor (CSF-1R), crucial for the survival and differentiation of most tissue-resident macrophages.[1][2][3]
-
Reprogramming of TAMs: Instead of elimination, this strategy aims to repolarize pro-tumoral M2-like TAMs into anti-tumoral M1-like macrophages. This can be achieved by targeting surface receptors like MARCO and LILRB2, or intracellular signaling pathways such as the PI3K-gamma pathway.
Performance Comparison of TAM-Targeting Modalities
The following tables summarize the performance of different TAM-targeting strategies based on available preclinical and clinical data.
Table 1: Small Molecule Inhibitors
| Target | Compound Class | Preclinical Efficacy | Clinical Trial Insights | Key references |
| CSF-1R | Tyrosine Kinase Inhibitor | Tumor growth inhibition up to 59% in colorectal and breast cancer models.[4] Combination with anti-PD-1 led to complete tumor regression in 50% of animals in a breast cancer model.[4] | Pexidartinib (PLX3397) approved for tenosynovial giant cell tumor. Clinical trials are ongoing for other solid tumors, often in combination with checkpoint inhibitors.[5] Some trials have shown limited efficacy as monotherapy due to compensatory mechanisms.[1] | [1][4][5][6][7] |
| PI3K-gamma | Kinase Inhibitor | Reprograms TAMs to an immunostimulatory phenotype and enhances the efficacy of checkpoint inhibitors in melanoma and breast cancer models.[8] Reduces infiltration of myeloid-derived suppressor cells.[8] | Several PI3K inhibitors are in clinical trials. Combination therapies are being explored to overcome immune suppression.[5][9][10] | [8][9][10][11][12] |
Table 2: Monoclonal Antibodies
| Target | Antibody Type | Preclinical Efficacy | Clinical Trial Insights | Key references |
| MARCO | Non-depleting antibody | Approximately 50% tumor growth inhibition in a B16 melanoma model.[13] Enhanced T-cell infiltration and anti-tumor responses when combined with anti-CTLA4 therapy.[14] | Preclinical data supports the potential for combination strategies with immune checkpoint inhibitors.[14][15] | [13][14][15][16][17] |
| LILRB2 | Antagonistic antibody | Significant tumor growth inhibition and regression in a humanized mouse model of melanoma.[18][19] Restored T-cell proliferation and pro-inflammatory cytokine secretion.[18][19] | IO-108, an anti-LILRB2 antibody, is in Phase I clinical trials for advanced solid tumors.[20] | [18][19][20][21][22] |
Table 3: Cell-Based Therapies
| Therapy | Target | Preclinical Efficacy | Clinical Trial Insights | Key references |
| CAR-T cells | Macrophage markers (e.g., F4/80) | Delayed tumor growth and prolonged survival in lung, ovarian, and pancreatic cancer models.[23][24] Promoted expansion of endogenous CD8+ T cells.[23] | This is an emerging strategy with promising preclinical results, paving the way for future clinical investigation.[23][24][25] | [23][24][25][26] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in TAM-targeting is crucial for understanding their mechanisms of action.
Caption: Key signaling pathways targeted by different TAM-directed therapies.
Caption: General experimental workflow for evaluating TAM-targeting therapies in vivo.
Detailed Experimental Protocols
In Vivo Tumor Model and Treatment
-
Cell Culture: Tumor cell lines (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) are cultured in appropriate media and conditions.
-
Tumor Implantation: A specific number of tumor cells (e.g., 3 x 10^5) are subcutaneously injected into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).[2]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. TAM-targeting agents are administered according to the specific drug's protocol (e.g., intraperitoneal injection of a CSF-1R inhibitor or an anti-MARCO antibody).
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and general health are also monitored.[2]
-
Endpoint Analysis: At the end of the study, tumors are harvested for ex vivo analysis.
Flow Cytometry for TAM Profiling
-
Tissue Dissociation: Harvested tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension. This can be achieved using a cocktail of enzymes like collagenase and DNase.[27]
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed using a suitable buffer.
-
Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel for TAMs may include:
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Data is then analyzed using appropriate software (e.g., FlowJo) to quantify the different TAM populations.[29]
Immunohistochemistry (IHC) for TAM Markers
-
Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin. 4-μm sections are cut and mounted on slides.[31]
-
Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using heat and a suitable buffer to unmask the epitopes.
-
Staining: Slides are incubated with primary antibodies against TAM markers (e.g., CD68, CD163).[28][31][32] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chromogen is then added to visualize the antibody binding.
-
Imaging and Quantification: Slides are imaged using a microscope. The number of positive cells is quantified in multiple high-power fields to determine the density of different TAM populations within the tumor.[31]
Conclusion
Targeting TAMs presents a multifaceted and promising approach in cancer therapy. Small molecule inhibitors, monoclonal antibodies, and cell-based therapies each offer unique mechanisms to counteract the pro-tumoral functions of these abundant immune cells. The choice of strategy may depend on the specific tumor type and its microenvironment. Combination therapies, particularly with immune checkpoint inhibitors, appear to hold significant potential to overcome resistance and improve patient outcomes. Further research and clinical trials are crucial to fully realize the therapeutic benefits of modulating the TAM landscape in cancer.
References
- 1. Why CSF1R inhibition doesn’t slow tumor growth - and how it could [acir.org]
- 2. Activity of tumor-associated macrophage depletion by CSF1R blockade is highly dependent on the tumor model and timing of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategies to Target Tumor-Associated-Macrophages to Improve Anti-Tumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mithra reports promising antitumor activity with CSF-1R inhibitors in preclinical cancer models | BioWorld [bioworld.com]
- 5. Landscape and perspectives of macrophage -targeted cancer therapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of CSF-1R suppresses intrinsic tumor cell growth in osteosarcoma with CSF-1R overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A Phosphatidylinositol 3‐Kinase Gamma Inhibitor Enhances Anti‐Programmed Death‐1/Programmed Death Ligand‐1 Antitumor Effects by Remodeling the Tumor Immune Microenvironment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting MARCO can lead to enhanced dendritic cell motility and anti-melanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting a scavenger receptor on tumor-associated macrophages activates tumor cell killing by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. oncoresponse.com [oncoresponse.com]
- 19. 276 Discovery and preclinical characterization of anti-LILRB2 antibodies that rescue T cells from macrophage-mediated immune suppression - ProQuest [proquest.com]
- 20. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-LILRB1/LILRB2 bispecific antibody shows potent antagonist activity, in vivo efficacy | BioWorld [bioworld.com]
- 22. antibodysociety.org [antibodysociety.org]
- 23. Targeting macrophages with CAR T cells delays solid tumor progression and enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. medicineinnovates.com [medicineinnovates.com]
- 26. researchgate.net [researchgate.net]
- 27. Arming tumor-associated macrophages to reverse epithelial cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]
- 29. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. dovepress.com [dovepress.com]
- 32. Immunohistochemical markers for tumor associated macrophages and survival in advanced classical Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Comparison of CD206-Targeting Ligands: A Guide to mUNO (H-Cys-Ser-Pro-Gly-Ala-Lys-OH) and its Engineered Variant, MACTIDE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a preclinical validation overview of the peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH, also known as mUNO (sequence: CSPGAK), a targeting ligand for the mannose receptor (CD206). CD206 is a noteworthy target in drug development, particularly in oncology, as it is overexpressed on a subpopulation of pro-tumoral tumor-associated macrophages (TAMs).[1][2] The guide will focus on a direct comparison of mUNO with its rationally designed, high-affinity variant, MACTIDE, presenting key performance data and the experimental methodologies used for their validation.
Overview of Targeting Ligands
Short linear peptides like mUNO are valuable tools for directing therapeutic or imaging agents to specific cell types.[1] However, their inherent flexibility can lead to lower binding affinity and susceptibility to degradation by proteases.[1] To address these limitations, mUNO was engineered to create MACTIDE, a peptide with enhanced stability and affinity for CD206.[1][3] MACTIDE incorporates the structural advantages of the Sunflower Trypsin Inhibitor I (SFTI-1), a conformationally constrained peptide, to improve its therapeutic potential in a monovalent format.[1]
Comparative Performance Data
The following table summarizes the key performance metrics of mUNO and MACTIDE from preclinical studies.
| Ligand | Target | Binding Affinity (KD) | Half-life in Tumor Lysates | Key Advantages | Key Disadvantages |
| mUNO (CSPGAK) | CD206 (Mannose Receptor) | Lower Affinity (compared to MACTIDE) | Shorter Half-life (compared to MACTIDE) | Specific targeting of CD206-positive TAMs.[1][2] | High conformational flexibility, lower binding affinity, and susceptibility to proteolytic degradation.[1] |
| MACTIDE | CD206 (Mannose Receptor) | 15-fold lower KD than mUNO | 5-fold longer half-life than mUNO | Enhanced affinity and proteolytic stability.[1][3] | Requires more complex synthesis due to its engineered structure. |
Experimental Protocols
Binding Affinity Studies (Recombinant CD206)
The binding affinity of MACTIDE and mUNO to recombinant CD206 was determined using surface plasmon resonance (SPR) or a similar biophysical interaction analysis technique. While the specific protocol for the KD determination is not detailed in the provided search results, a general methodology can be outlined:
-
Immobilization: Recombinant CD206 is immobilized on a sensor chip.
-
Binding: A series of concentrations of the peptide (mUNO or MACTIDE) are flowed over the sensor chip surface.
-
Detection: The binding events are detected as a change in the refractive index on the sensor surface, measured in response units (RU).
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the binding affinity. A lower KD value indicates a higher binding affinity.
Proteolytic Stability Assay (Tumor Lysates)
The stability of the peptides was assessed by measuring their half-life in tumor lysates. The general protocol is as follows:
-
Incubation: MACTIDE and mUNO are incubated in tumor lysates for various time points.
-
Sample Analysis: At each time point, an aliquot of the incubation mixture is analyzed using mass spectrometry.
-
Quantification: The amount of intact peptide remaining at each time point is quantified.
-
Half-life Calculation: The half-life of the peptide is determined by plotting the percentage of intact peptide against time and fitting the data to a degradation kinetics model.
Visualizing the Targeting Strategy
Experimental Workflow for Comparative Analysis
The following diagram illustrates the general workflow for the preclinical comparison of mUNO and MACTIDE.
Caption: Workflow for comparing mUNO and MACTIDE performance.
Targeted Cell Signaling Context
The mUNO and MACTIDE peptides target the CD206 receptor on tumor-associated macrophages. This interaction can be leveraged to deliver therapeutic payloads that can modulate macrophage function, for example, by reprogramming pro-tumoral M2 TAMs to an anti-tumoral M1 phenotype.
Caption: Targeted delivery to TAMs for therapeutic effect.
Conclusion
The preclinical data strongly suggest that MACTIDE is a superior targeting ligand to its parent peptide, mUNO, for the CD206 receptor.[1][3] Its 15-fold higher binding affinity and 5-fold greater stability in a tumor environment indicate a higher potential for effective delivery of therapeutic payloads to CD206-expressing TAMs.[1][3] These findings support the further development of MACTIDE-based peptide-drug conjugates for cancer immunotherapy.[3] Researchers and drug developers should consider the enhanced properties of MACTIDE when designing novel targeted therapies aimed at modulating the tumor microenvironment.
References
- 1. Peptide‐Drug Conjugate for Therapeutic Reprogramming of Tumor‐Associated Macrophages in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Pro-Tumoral Macrophages in Early Primary and Metastatic Breast Tumors with the CD206-Binding mUNO Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-Drug Conjugate for Therapeutic Reprogramming of Tumor-Associated Macrophages in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Cys-Ser-Pro-Gly-Ala-Lys-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible disposal of synthetic peptides is a critical component of laboratory safety and environmental protection. For the peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH, while its specific toxicological properties may not be fully characterized, it must be treated as a potentially hazardous chemical. Adherence to institutional and regulatory guidelines is paramount. This guide provides a procedural framework for its safe handling and disposal.
The primary principle governing laboratory waste is that no chemical should be disposed of in regular trash or down the drain.[1][2][3][4] All waste generated, including the peptide in its solid form, solutions, and contaminated consumables, must be segregated and managed as chemical waste through your institution's Environmental Health and Safety (EHS) department.[1][5]
Hazard Assessment and Categorization
Before beginning any work that will generate waste, a hazard assessment is crucial. Since the toxicological profile of this compound is not widely documented, a precautionary approach is required.[2][5] The waste should be categorized based on its form (solid or liquid) and the nature of any solvents or reagents used in the experimental protocol. The presence of a cysteine residue, which contains sulfur, does not typically alter the disposal category but reinforces its classification as chemical, not general, waste.
Step-by-Step Disposal Protocol
This protocol outlines the immediate, essential steps for the proper disposal of this compound and associated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant nitrile gloves, when handling the peptide and its associated waste.[1][4]
2. Waste Segregation at the Point of Generation:
-
Segregation is the most critical step in proper waste management.[6][7][8][9] Prepare separate, clearly labeled waste containers before starting your experiment.
-
Solid Waste: Collect all disposables contaminated with the peptide, such as pipette tips, microfuge tubes, vials, gloves, and absorbent paper, in a dedicated solid chemical waste container.[2][4][5] This container should be a leak-proof polyethylene (B3416737) bag or a puncture-resistant container, clearly labeled.
-
Liquid Waste: Collect all aqueous solutions containing the peptide, as well as any organic solvents used for reconstitution (e.g., DMSO, acetonitrile), in a dedicated liquid chemical waste container.[2][4][5] Use a container made of a compatible material (e.g., high-density polyethylene or glass) with a secure, screw-top cap.[6][7]
-
Never mix incompatible waste streams. For example, acidic solutions should not be mixed with basic solutions or organic solvents unless it is part of a specific neutralization protocol.[10]
3. Container Labeling:
-
All waste containers must be accurately labeled.[5] The label should include:
-
The full chemical name: "this compound Waste"
-
A list of all constituents, including solvents and their approximate concentrations.
-
The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.
-
The date the waste was first added to the container (accumulation start date).[5]
-
4. Inactivation (Optional Pre-treatment for Aqueous Solutions):
-
For an added layer of safety with aqueous, non-hazardous peptide solutions, chemical inactivation via hydrolysis can be performed.[2] However, as the hazards of this specific peptide are unknown, direct disposal as chemical waste is the preferred and safer route.
-
If inactivation is deemed necessary by your institution, it can be achieved by adding a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to the peptide solution and allowing it to sit for a minimum of 24 hours to ensure complete degradation.[2]
-
Crucially, the solution must be neutralized to a pH between 6.0 and 8.0 before it is collected for disposal. [2] This neutralized aqueous solution should still be collected as chemical waste.
5. Storage Pending Disposal:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][10][11]
-
This area must be under the control of laboratory personnel, away from general traffic, and equipped with secondary containment (such as a spill tray) to mitigate leaks or spills.[5][6][7]
6. Final Disposal:
-
Once the waste container is full or the maximum accumulation time set by your institution has been reached, arrange for its collection.
-
Contact your institution's EHS department or the designated chemical safety officer to schedule a pickup.[1][4][5] Follow their specific procedures for waste transfer and documentation.
Data Summary for Disposal
The following table summarizes the key parameters for the disposal of this compound waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Chemical Waste (Potentially Hazardous) | Toxicological properties are not fully known; precautionary principle applies.[2][5] |
| Solid Waste | Segregated, labeled, puncture-resistant container. | Prevents accidental exposure and ensures proper handling by waste management personnel.[2] |
| Liquid Waste | Segregated, labeled, sealed, compatible container. | Prevents spills, leaks, and reactions with incompatible materials.[5][7] |
| Drain/Trash Disposal | Strictly Prohibited | Prevents release of biologically active or unknown compounds into the environment.[1][3][4] |
| Inactivation (Aqueous) | Optional: Hydrolysis via 1 M HCl or 1 M NaOH for 24h. | Provides an extra layer of safety by degrading the peptide structure.[2] |
| Final pH (Post-Inactivation) | 6.0 - 8.0 | Neutral pH is required for safe handling and compatibility with institutional waste streams.[2] |
| Final Disposal Route | Institutional EHS / Licensed Contractor | Ensures compliance with local, state, and federal regulations (e.g., RCRA).[1][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. ulylo.loyaltoyou.de [ulylo.loyaltoyou.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. actenviro.com [actenviro.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Protocols for H-Cys-Ser-Pro-Gly-Ala-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling, storage, and disposal of the peptide H-Cys-Ser-Pro-Gly-Ala-Lys-OH. While the toxicological properties of this specific peptide have not been fully investigated, it is prudent to handle it with care, adhering to standard laboratory safety protocols for non-hazardous chemicals and paying special attention to the reactive nature of the cysteine residue.
Hazard Assessment and Primary Safety Concerns
The primary hazards associated with this compound are related to its physical form as a lyophilized powder and the chemical reactivity of the cysteine residue.
-
Inhalation: Lyophilized powders can be easily aerosolized, posing an inhalation risk.[1]
-
Skin and Eye Contact: Direct contact with the powder or solutions can cause irritation.[2]
-
Oxidation: The sulfhydryl group in the cysteine residue is susceptible to oxidation, which can alter the peptide's structure and biological activity.[3] This necessitates specific handling and storage conditions to maintain the peptide's integrity.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[4][5]
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Wear to protect against airborne powder and accidental splashes of peptide solutions.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are standard for preventing skin contact. Change gloves immediately if they become contaminated.[1] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect clothing and skin from spills.[4] |
| Respiratory Protection | Fume Hood or Respirator | Recommended when handling the lyophilized powder to prevent inhalation.[1][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial for maintaining the quality of the peptide and ensuring the safety of laboratory personnel.
Handling Lyophilized Powder:
-
Preparation: Before use, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.[6]
-
Work Area: Conduct all weighing and initial dissolution of the lyophilized powder within a chemical fume hood to prevent inhalation of aerosolized particles.[1]
-
Weighing: Handle the powder carefully to minimize dust generation.[2]
Reconstitution and Solution Handling:
-
Solvents: Use sterile, oxygen-free solvents for reconstitution.[6] For peptides containing cysteine, acidic buffers (e.g., 0.1% TFA) are often recommended to minimize oxidation.
-
Dissolution: Add the solvent to the vial and gently agitate to dissolve the peptide. Sonication or gentle warming (not exceeding 40°C) may aid in dissolving more hydrophobic peptides.[6]
-
Cross-Contamination: Always use sterile pipette tips, tubes, and other equipment to avoid contamination.[1]
Storage:
-
Lyophilized Peptide: Store the vial at -20°C or -80°C for long-term stability, protected from light.[7] It is advisable to purge the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.
-
Peptide Solutions: The shelf-life of peptides in solution is limited.[7] For short-term storage, keep solutions at 4°C for up to a week. For longer-term storage, it is best to aliquot the solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[7]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound, including unused peptide, solutions, and disposable labware, must be disposed of as chemical waste in accordance with institutional and local environmental regulations.[1][8]
Step-by-Step Disposal Procedure:
-
Waste Segregation: Collect all solid waste (e.g., pipette tips, gloves, vials) and liquid waste in separate, clearly labeled, and leak-proof hazardous waste containers.[1][8]
-
Chemical Inactivation (Recommended): For liquid waste, consider chemical inactivation to denature the peptide. This can be achieved by adding a 10% bleach solution or 1 M NaOH.[8] After inactivation, neutralize the solution to a pH between 5.5 and 9.0 before collection for disposal.[8]
-
Container Sealing: Securely seal all waste containers to prevent leakage.[4]
-
Scheduled Pickup: Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) department or a licensed contractor.[1][8]
Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of peptide waste.
By adhering to these safety protocols, researchers can minimize risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
- 1. peptide24.store [peptide24.store]
- 2. peptide.co.jp [peptide.co.jp]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
